molecular formula C25H31N7O6 B1139454 ENMD-2076 Tartrate CAS No. 1291074-87-7

ENMD-2076 Tartrate

Cat. No.: B1139454
CAS No.: 1291074-87-7
M. Wt: 525.6 g/mol
InChI Key: KGWWHPZQLVVAPT-PCWHHUEVSA-N
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Description

ENMD-2076 tartrate has selective activity against Aurora A and Flt3 with IC50 of 14 nM and 1.86 nM, 25-fold selective for Aurora A than over Aurora B and less potent to VEGFR2/KDR and VEGFR3, FGFR1 and FGFR2 and PDGFRα.IC50 value: 14 nM (Aurora A);  1.86 nM (Flt3);  58.2 nM (VEGFR2) [1]Target: Flt3;  Aurora Ain vitro: ENMD-2076 indicates activity against multiple kinases involved in angiogenesis, including FLT3, RET, FLT4/VEGFR3, SRC, NTRK1, CSF1R/FMS, LCK, VEGFR2/KDR, FGFR1/2, and PDGFRα with IC50 from 1.86-120 nM. ENMD-2076 inhibits the growth of a wide range of human solid tumor and hematopoietic cancer cell lines with IC50 from 0.025 to 0.7 μM, which induces apoptosis and G2/M phase arrest. ENMD-2076 induces regression or complete inhibition of tumor growth in tumor xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines [1]. ENMD-2076 is the L (+) tartrate salt of ENMD-981693. ENMD-2076 shows significant cytotoxicity against myeloma cell lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929) and primary cells with IC50 from 2.99 to 7.06 μM, which induces apoptosis. ENMD-2076 indicates low cytotoxicity to haematopoietic progenitors. ENMD-2076 inhibits the phosphoinositide 3-kinase/Akt pathway and downregulates survivin and X-linked inhibitor of apoptosis. ENMD-2076 also inhibits aurora A and B kinases, and induces G2/M cell cycle arrest [2].in vivo: ENMD-2076 has sustained inhibitory effects on the activation of Flt3 as well as VEGFR2/KDR and FGFR1/2 in HT29 xenograft model. ENMD-2076 could prevent the formation of new blood vessels and regress formed vessels in MDA-MB-231 xenograft model [1]. Oral treatment with ENMD-2076 (50, 100, 200 mg/kg per day) inhibits the tumour growth in H929 human plasmacytoma xenografts, with significant reduction in phospho-Histone 3 (pH3), Ki-67, and angiogenesis, and also a significant increase in cleaved caspase-3 [2].

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWWHPZQLVVAPT-PCWHHUEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735339
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291074-87-7
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ENMD-2076 Tartrate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor that has demonstrated potent anti-proliferative and anti-angiogenic activity in a range of preclinical and clinical settings.[1][2] This technical guide provides an in-depth overview of the mechanism of action of ENMD-2076 tartrate, focusing on its core molecular targets and the resultant downstream cellular effects. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and critical signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

ENMD-2076 exerts its therapeutic effects by selectively targeting key protein kinases involved in cell cycle regulation and angiogenesis.[1][2] Its primary mechanism of action involves the inhibition of Aurora A kinase, a critical regulator of mitosis, and several receptor tyrosine kinases (RTKs) that drive angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2]

Inhibition of Aurora A Kinase and Disruption of Mitosis

Aurora A is a serine/threonine kinase that plays a pivotal role in various stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of Aurora A is common in many human cancers and is associated with genomic instability and tumorigenesis. ENMD-2076 is a potent and selective inhibitor of Aurora A.[2]

The inhibition of Aurora A by ENMD-2076 leads to a cascade of downstream effects, including:

  • G2/M Phase Cell Cycle Arrest: By disrupting mitotic progression, ENMD-2076 causes cells to accumulate in the G2 and M phases of the cell cycle.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[3]

Anti-Angiogenic Activity through RTK Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. ENMD-2076 targets several key RTKs that are central to this process:

  • VEGFRs: ENMD-2076 inhibits VEGFR2 (KDR) and VEGFR3 (Flt-4), which are the primary receptors for VEGF-A and VEGF-C/D, respectively.[4][5] This blockade disrupts downstream signaling pathways, including the PLCγ, MAPK, and PI3K/Akt pathways, ultimately inhibiting endothelial cell proliferation, migration, and survival.

  • FGFRs: The inhibitor also targets FGFR1 and FGFR2, which are activated by fibroblast growth factors and contribute to tumor angiogenesis and cell survival.[4][5]

  • Other Pro-Angiogenic Kinases: ENMD-2076 also shows inhibitory activity against other kinases implicated in angiogenesis, such as PDGFRα and Src.[3][4]

The combined inhibition of these pro-angiogenic kinases results in a significant reduction in tumor vascularization, as observed in preclinical models.[6]

Quantitative Data: Kinase Inhibition and Cellular Activity

The following tables summarize the quantitative data on the inhibitory activity of ENMD-2076 against various kinases and its anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

Kinase TargetIC50 (nM)
Flt31.86[3][4]
Aurora A14[2][3][4]
Flt4/VEGFR315.9[3][4]
KDR/VEGFR258.2[3][4]
PDGFRα56.4[3][4]
FGFR270.8[3][4]
Src56.4[3][4]
FGFR192.7[3][4]
c-Kit120[6]
Aurora B350[2][3]

Table 2: In Vitro Anti-Proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Wide range of solid tumor and hematopoietic cancer cell linesVarious0.025 - 0.7[1][2]
Human leukemia cell linesLeukemia0.025 - 0.53[3]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of ENMD-2076, based on published studies.

In Vitro Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of ENMD-2076 against a panel of purified kinases.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase enzymes (e.g., Aurora A, VEGFR2).

    • Appropriate peptide substrates for each kinase.

    • ATP (at a concentration near the Km for each enzyme).

    • This compound (dissolved in DMSO).

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • 96-well or 384-well assay plates.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of ENMD-2076 in kinase assay buffer.

    • Add a fixed amount of the kinase enzyme to each well of the assay plate.

    • Add the serially diluted ENMD-2076 or vehicle control (DMSO) to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each ENMD-2076 concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the ENMD-2076 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (Sulforhodamine B Assay)

Objective: To determine the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.[2]

Methodology:

  • Reagents and Materials:

    • Adherent cancer cell line of interest.

    • Complete cell culture medium.

    • This compound (dissolved in DMSO).

    • 96-well cell culture plates.

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

    • 10% Trichloroacetic acid (TCA), cold.

    • 10 mM Tris base solution.

  • Procedure:

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[2]

    • Treat the cells with a range of concentrations of ENMD-2076 (e.g., 0.01 to 100 µM) or vehicle control.

    • Incubate the plates for a specified period (e.g., 72-96 hours) in a humidified incubator at 37°C and 5% CO2.[2]

    • Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each ENMD-2076 concentration relative to the vehicle-treated control.

    • Determine the IC50 value as described for the kinase inhibition assay.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in a murine xenograft model.

Methodology:

  • Animals and Cell Lines:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Human cancer cell line of interest.

  • Procedure:

    • Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer ENMD-2076 orally at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.

    • Measure tumor volume (e.g., using calipers) and body weight at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the ENMD-2076 treated group compared to the control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by ENMD-2076 and a typical experimental workflow for its preclinical evaluation.

ENMD2076_AuroraA_Pathway ENMD2076 ENMD-2076 AuroraA Aurora A Kinase ENMD2076->AuroraA Inhibits CentrosomeMaturation Centrosome Maturation AuroraA->CentrosomeMaturation SpindleAssembly Spindle Assembly AuroraA->SpindleAssembly G2M_Checkpoint G2/M Checkpoint AuroraA->G2M_Checkpoint Mitosis Mitotic Progression CentrosomeMaturation->Mitosis SpindleAssembly->Mitosis G2M_Checkpoint->Mitosis CellCycleArrest G2/M Arrest Mitosis->CellCycleArrest Disrupted by ENMD-2076 Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of Aurora A kinase by ENMD-2076 disrupts mitosis, leading to cell cycle arrest and apoptosis.

ENMD2076_Angiogenesis_Pathway ENMD2076 ENMD-2076 VEGFR VEGFR ENMD2076->VEGFR Inhibits FGFR FGFR ENMD2076->FGFR Inhibits VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK MAPK Pathway VEGFR->MAPK FGFR->PI3K_Akt FGFR->MAPK EndothelialCell Endothelial Cell Proliferation, Migration, Survival PI3K_Akt->EndothelialCell MAPK->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis

Caption: ENMD-2076 inhibits VEGFR and FGFR signaling, blocking downstream pathways and angiogenesis.

Preclinical_Workflow Start Start: In Vitro Characterization KinaseAssay Kinase Inhibition Assays (IC50 Determination) Start->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) Start->CellAssay InVivo In Vivo Efficacy Studies (Xenograft Models) KinaseAssay->InVivo CellAssay->InVivo PD_Analysis Pharmacodynamic Analysis (Biomarker Assessment) InVivo->PD_Analysis Tox Toxicology Studies InVivo->Tox End Clinical Trial Initiation PD_Analysis->End Tox->End

Caption: A typical preclinical evaluation workflow for a kinase inhibitor like ENMD-2076.

Conclusion

This compound is a potent, orally bioavailable, multi-targeted kinase inhibitor with a well-defined mechanism of action that combines anti-proliferative and anti-angiogenic activities. Its ability to concurrently inhibit Aurora A kinase and key pro-angiogenic RTKs provides a strong rationale for its continued investigation in various cancer types. This guide has provided a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological effects, to aid in the ongoing research and development of this promising therapeutic agent.

References

ENMD-2076: A Multi-Targeted Aurora A Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor with potent activity against Aurora A kinase and several other kinases implicated in tumor proliferation and angiogenesis.[1][2] This small molecule has demonstrated anti-tumor efficacy in a range of preclinical models and has been evaluated in multiple clinical trials for various cancer types, including triple-negative breast cancer, ovarian clear cell carcinoma, and fibrolamellar carcinoma.[3][4][5] This technical guide provides a comprehensive overview of ENMD-2076, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

The Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[2] Overexpression of Aurora A kinase is frequently observed in human cancers and is associated with poor prognosis, making it an attractive target for cancer therapy.[6] ENMD-2076 was identified as a potent inhibitor of Aurora A kinase, but it also exhibits inhibitory activity against a panel of other kinases involved in angiogenesis and cell proliferation, including VEGFR, FGFR, and Flt3.[1][7] This multi-targeted profile suggests that ENMD-2076 may exert its anti-tumor effects through a dual mechanism of inhibiting both cell division and the formation of new blood vessels that supply tumors.[1]

Mechanism of Action

ENMD-2076's primary mechanism of action is the inhibition of Aurora A kinase, a key regulator of mitotic events.[6] Inhibition of Aurora A leads to defects in centrosome separation, spindle assembly, and cytokinesis, ultimately resulting in G2/M cell cycle arrest and apoptosis.[8][9] In addition to its effects on mitosis, ENMD-2076 also potently inhibits several receptor tyrosine kinases involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][10] By targeting kinases such as VEGFR2/KDR, FGFR1/2, and PDGFRα, ENMD-2076 can disrupt tumor vasculature and inhibit tumor growth.[6][10]

Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by ENMD-2076.

ENMD2076_Signaling_Pathway cluster_proliferation Proliferation & Cell Cycle cluster_angiogenesis Angiogenesis Aurora_A Aurora A Kinase Mitosis Mitosis Aurora_A->Mitosis Cell_Cycle_Progression G2/M Progression Mitosis->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Tumor_Growth Tumor Growth & Survival Proliferation->Tumor_Growth VEGFR VEGFRs Angiogenic_Signaling Angiogenic Signaling VEGFR->Angiogenic_Signaling FGFR FGFRs FGFR->Angiogenic_Signaling PDGFR PDGFRα PDGFR->Angiogenic_Signaling Angiogenesis_Node Angiogenesis Angiogenic_Signaling->Angiogenesis_Node Angiogenesis_Node->Tumor_Growth ENMD2076 ENMD-2076 ENMD2076->Aurora_A ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->PDGFR

ENMD-2076 inhibits both cell proliferation via Aurora A kinase and angiogenesis through VEGFR/FGFR/PDGFR blockade.

Preclinical Data

Kinase Inhibitory Activity

ENMD-2076 has been shown to inhibit a range of kinases with varying potency. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in the table below.

Kinase TargetIC50 (nM)
Flt31.86[9]
Aurora A14[8][9]
Flt4/VEGFR315.9[9]
PDGFRα56.4[9]
KDR/VEGFR258.2[9]
FGFR270.8[9]
FGFR192.7[9]
c-Kit120[7]
Aurora B350[6][10]
In Vitro Anti-proliferative Activity

ENMD-2076 has demonstrated potent anti-proliferative activity across a wide variety of human cancer cell lines.

Cell Line TypeIC50 Range (µM)
Human Solid Tumor & Hematopoietic Cancer0.025 - 0.7[1][8]
Human Leukemia0.025 - 0.53[9]
Multiple Myeloma2.99 - 7.06[8]
In Vivo Anti-tumor Efficacy

In vivo studies using tumor xenograft models have shown that oral administration of ENMD-2076 can lead to significant tumor growth inhibition or regression.[1] Efficacy has been observed in models of breast cancer, colon cancer, melanoma, leukemia, and multiple myeloma.[1] For example, in preclinical models of p53-mutated triple-negative breast cancer, ENMD-2076 treatment at 200 mg/kg once daily resulted in significant tumor growth inhibition.[11]

Clinical Data

ENMD-2076 has been evaluated in several Phase I and Phase II clinical trials.

Phase I Study in Advanced Solid Tumors

A Phase I study in patients with advanced solid tumors established the maximum tolerated dose (MTD) at 160 mg/m².[7] The most common drug-related adverse events were hypertension, nausea/vomiting, and fatigue.[7] Dose-proportional exposure was observed, with a half-life of 27.3 to 38.3 hours after a single dose.[7] Two patients with platinum-refractory/resistant ovarian cancer experienced partial responses.[7]

Phase II Study in Triple-Negative Breast Cancer (TNBC)

In a Phase II trial for patients with advanced or metastatic TNBC, single-agent ENMD-2076 resulted in a 6-month clinical benefit rate (CBR) of 16.7%, which included two partial responses.[3] The average duration of benefit was 6.5 cycles.[3] Common adverse events included hypertension, fatigue, diarrhea, and nausea.[3]

Phase II Study in Ovarian Clear Cell Carcinoma (OCCC)

A Phase II study in patients with recurrent OCCC did not meet its primary efficacy endpoint.[5] However, the overall 6-month progression-free survival (PFS) rate was 22%.[5] Notably, loss of ARID1A expression correlated with a better PFS, suggesting a potential predictive biomarker.[5]

Phase II Study in Advanced Fibrolamellar Carcinoma (FLC)

In a Phase II trial for advanced FLC, single-agent ENMD-2076 showed limited efficacy, with one partial response (3%) and 57% of patients having stable disease.[4] The study concluded that there was no rationale for further investigation of ENMD-2076 as a monotherapy in this patient population.[4]

Clinical Trial PhaseCancer TypeKey Outcomes
Phase IAdvanced Solid TumorsMTD: 160 mg/m²; 2 partial responses in ovarian cancer patients[7]
Phase IITriple-Negative Breast Cancer6-month CBR: 16.7%; 2 partial responses[3]
Phase IIOvarian Clear Cell Carcinoma6-month PFS rate: 22%; ARID1A loss correlated with better PFS[5]
Phase IIAdvanced Fibrolamellar Carcinoma1 partial response (3%); 57% stable disease[4]

Experimental Protocols

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against a panel of recombinant human kinases.

  • Methodology: Recombinant kinase enzymes and appropriate kinase assay kits (e.g., PanVera Z'-Lyte) are used.[8] The assay measures the phosphorylation of a synthetic peptide substrate by the kinase in the presence of varying concentrations of ENMD-2076. The amount of phosphorylated substrate is quantified, typically using fluorescence or luminescence, and the IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effect of ENMD-2076 on cancer cell lines.

  • Methodology:

    • For adherent cell lines: Cells are plated in 96-well plates at a low density (e.g., 500 cells/well).[6]

    • For non-adherent cell lines: Cells are plated at a higher density (e.g., 5,000 cells/well).[6]

    • Cells are incubated with a range of ENMD-2076 concentrations for a specified period (e.g., 96 hours).[6]

    • Cellular proliferation is measured using an appropriate assay, such as the sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell mass.[6]

    • IC50 values are determined from the resulting dose-response curves.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in a living organism.

  • Methodology:

    • Cancer cells are mixed with a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[6]

    • Tumors are allowed to grow to a specified size (e.g., 500-750 mm³).[6]

    • Mice are then treated with ENMD-2076, typically administered orally once daily.[11]

    • Tumor volume is measured regularly to assess treatment efficacy.

    • At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for target kinase phosphorylation).[6]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of ENMD-2076.

ENMD2076_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50) Cell_Proliferation Cell Proliferation Assay (IC50) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis & Cell Cycle Analysis Cell_Proliferation->Apoptosis_Assay Western_Blot Western Blot (Target Modulation) Apoptosis_Assay->Western_Blot Xenograft_Model Tumor Xenograft Model Development Western_Blot->Xenograft_Model Promising In Vitro Activity Treatment ENMD-2076 Treatment Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition Assessment Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis Efficacy_Assessment->PD_Analysis Clinical_Trials Clinical Trials PD_Analysis->Clinical_Trials Favorable Preclinical Profile

A standard preclinical workflow for evaluating the anti-cancer properties of ENMD-2076.

Conclusion

ENMD-2076 is a multi-targeted kinase inhibitor with a unique mechanism of action that combines the inhibition of Aurora A kinase-driven cell proliferation with the blockade of key angiogenic pathways. Preclinical studies have consistently demonstrated its potent anti-tumor activity in a variety of cancer models. While clinical trial results have been mixed, with notable activity in some heavily pretreated patient populations, the identification of potential predictive biomarkers, such as ARID1A status in ovarian clear cell carcinoma, suggests that a more targeted clinical development strategy could unlock the full therapeutic potential of ENMD-2076. Further research is warranted to refine patient selection strategies and explore rational combination therapies to enhance the efficacy of this promising anti-cancer agent.

References

ENMD-2076: A Technical Guide to its Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor demonstrating a unique dual mechanism of action that encompasses both anti-proliferative and potent anti-angiogenic activity.[1][2][3] Its ability to selectively target key kinases involved in cell cycle regulation and the formation of new blood vessels provides a strong preclinical rationale for its development as a therapeutic agent for a range of human cancers, including solid tumors and hematopoietic malignancies.[1][4] This technical guide provides an in-depth overview of the anti-angiogenic properties of ENMD-2076, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.

Core Mechanism of Anti-Angiogenesis

The anti-angiogenic effects of ENMD-2076 are primarily driven by its potent inhibition of several receptor tyrosine kinases crucial for the angiogenesis process.[2][5] By targeting these kinases, ENMD-2076 effectively disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new vascular networks, which are essential for tumor growth and metastasis.[6][7]

The principal targets of ENMD-2076 in the context of angiogenesis include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically, ENMD-2076 inhibits VEGFR2/KDR and VEGFR3. VEGFR2 is the main mediator of the mitogenic, migratory, and survival signals of VEGF in endothelial cells.[6][7][8]

  • Fibroblast Growth Factor Receptors (FGFRs): The compound shows inhibitory activity against FGFR1 and FGFR2, disrupting another key signaling pathway that promotes angiogenesis.[1][8]

  • Platelet-Derived Growth Factor Receptor α (PDGFRα): Inhibition of PDGFRα further contributes to the anti-angiogenic effect.[2][8]

In addition to these direct anti-angiogenic targets, ENMD-2076 is a selective inhibitor of Aurora A kinase, a serine-threonine kinase essential for mitosis.[1][2][8] This anti-proliferative action on tumor cells complements its anti-angiogenic effects, providing a multi-pronged attack on cancer progression.[3]

Quantitative Data

The inhibitory activity and anti-proliferative efficacy of ENMD-2076 have been quantified across numerous preclinical studies. The following tables summarize this key data.

Table 1: Kinase Inhibitory Profile of ENMD-2076

Kinase Target IC50 (nmol/L) Primary Function
Aurora A 14[2][8][9] Mitosis, Cell Cycle
Flt3 1.86 - 2[8][10] Hematopoiesis, Angiogenesis
VEGFR2/KDR 7 - 58.2 [3][9][10] Angiogenesis
VEGFR3/Flt4 15.9 - 16 [8][9][10] Angiogenesis, Lymphangiogenesis
FGFR1 70.8 - 71 [8][9][10] Angiogenesis, Cell Proliferation
FGFR2 92.7 - 93 [8][9][10] Angiogenesis, Cell Proliferation
PDGFRα 56 - 56.4 [8][9][10] Angiogenesis, Cell Growth
Src 56.4[10] Cell Growth, Migration
Kit 120[8] Cell Survival, Proliferation

| Aurora B | 350[2][8] | Mitosis, Cell Cycle |

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076

Cell Line Cancer Type IC50 (µmol/L)
Various Solid Tumor & Hematopoietic Lines Breast, Colon, Melanoma, Leukemia, etc. 0.025 - 0.7[1][2][4]
Human Leukemia Cell Lines (10 lines) Acute Myeloid Leukemia (AML) 0.025 - 0.53[10]
Human Umbilical Vein Endothelial Cells (HUVEC) Endothelial 0.15[10]

| Triple-Negative Breast Cancer (TNBC) Lines | Breast | 7 of 10 lines had IC50 ≤ 1[11] |

Table 3: Summary of In Vivo Anti-Angiogenic and Antitumor Efficacy

Xenograft Model Cancer Type Dose Administered Key Outcomes
HT-29 Colorectal Cancer 100 or 200 mg/kg (oral, daily) Tumor growth inhibition and regression; Significant tumor blanching (loss of vascularity); Reduced vascular permeability and perfusion (DCE-MRI).[5][12]
MDA-MB-231 Triple-Negative Breast Cancer 100 mg/kg (daily) Significant decrease in tumor growth.[8]
MDA-MB-468 Triple-Negative Breast Cancer Not specified Static tumor growth for 40 days.[8]
Patient-Derived Xenografts (3 models) Colorectal Cancer 100 mg/kg Tumor growth inhibition in all three models.[5]

| FGF-driven Matrigel Plug | Angiogenesis Model | Not specified | Prevention of new blood vessel formation and regression of established vessels.[1][2][4] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the anti-angiogenic properties of ENMD-2076.

ENMD_2076_Anti_Angiogenic_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Response VEGF VEGF VEGFR VEGFR2/KDR FGFR1/2 VEGF->VEGFR Binds FGF FGF FGF->VEGFR Binds PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Activates RAS_ERK RAS/MEK/ERK Pathway VEGFR->RAS_ERK Activates ENMD2076 ENMD-2076 ENMD2076->VEGFR Proliferation Endothelial Cell Proliferation & Survival PI3K_AKT->Proliferation Migration Endothelial Cell Migration RAS_ERK->Migration Angiogenesis Angiogenesis (New Vessel Formation) Proliferation->Angiogenesis Migration->Angiogenesis In_Vivo_Xenograft_Workflow cluster_treatment Treatment Phase (e.g., 28 Days) cluster_analysis Assessments Start Tumor Cell Implantation (e.g., HT-29 in SCID mice) TumorGrowth Tumor Growth to Palpable Size (~500-750 mm³) Start->TumorGrowth Randomization Randomize into Treatment Groups (Vehicle vs. ENMD-2076) TumorGrowth->Randomization Treatment Daily Oral Dosing (e.g., 100 mg/kg ENMD-2076) Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Weight Treatment->Monitoring Analysis Endpoint Analysis Treatment->Analysis Monitoring->Treatment TGI Tumor Growth Inhibition (TGI) Analysis->TGI Imaging Functional Imaging (DCE-MRI) Analysis->Imaging IHC Immunohistochemistry (CD31, Ki-67) Analysis->IHC

References

ENMD-2076: A Technical Guide to a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ENMD-2076, a potent, orally bioavailable, multi-targeted kinase inhibitor. The document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

ENMD-2076 is a synthetic small molecule belonging to the 2,4-diaminopyrimidine class of compounds.[1] Its chemical structure is characterized by a central pyrimidine ring, which serves as a scaffold for various functional groups that contribute to its kinase inhibitory activity.

Table 1: Chemical Identifiers and Properties of ENMD-2076

PropertyValue
IUPAC Name (E)-N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine (2R,3R)-2,3-dihydroxysuccinate[2]
Molecular Formula C21H25N7[3]
Molecular Weight 375.47 g/mol [3]
CAS Number 934353-76-1[3]
SMILES String CC1=CC(NC2=NC(/C=C/C3=CC=CC=C3)=NC(N4CCN(CC4)C)=C2)=NN1[3]
Appearance White to light yellow solid[3]

Table 2: Solubility of ENMD-2076

SolventSolubility
DMSO ≥ 31 mg/mL (82.56 mM)[3]
Water Insoluble[4]
Ethanol Insoluble[4]

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

ENMD-2076 exerts its anti-cancer effects by targeting several key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[5][6] Its primary targets are Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and FMS-like tyrosine kinase 3 (Flt3).[7]

Inhibition of Aurora Kinase Signaling

ENMD-2076 is a potent inhibitor of Aurora kinases, particularly Aurora A, which are serine/threonine kinases that play a critical role in mitotic progression.[5][8] By inhibiting Aurora A, ENMD-2076 disrupts the formation of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent apoptosis.[1]

Aurora_Kinase_Pathway ENMD_2076 ENMD-2076 AuroraA Aurora A Kinase ENMD_2076->AuroraA Inhibits Spindle Mitotic Spindle Formation AuroraA->Spindle Promotes G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

ENMD-2076 inhibits Aurora A, leading to G2/M arrest and apoptosis.
Disruption of Angiogenesis via VEGFR Inhibition

ENMD-2076 targets VEGFRs, key receptors in the signaling pathway of VEGF, a potent pro-angiogenic factor. By inhibiting VEGFR, ENMD-2076 blocks the downstream signaling cascade, including the PI3K/Akt and MAPK pathways, thereby inhibiting endothelial cell proliferation and migration, which are essential for the formation of new blood vessels.[9][10]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Activates PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK MAPK Pathway VEGFR->MAPK ENMD_2076 ENMD-2076 ENMD_2076->VEGFR Inhibits Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK->Angiogenesis

ENMD-2076 inhibits VEGFR, blocking pro-angiogenic signaling.
Targeting Hematological Malignancies through Flt3 Inhibition

ENMD-2076 is also a potent inhibitor of Flt3, a receptor tyrosine kinase often mutated and constitutively activated in acute myeloid leukemia (AML).[11][12] Inhibition of Flt3 by ENMD-2076 blocks downstream signaling pathways such as STAT5, PI3K/Akt, and MAPK, leading to the suppression of leukemic cell proliferation and survival.[13]

Flt3_Pathway Flt3 Flt3 STAT5 STAT5 Pathway Flt3->STAT5 PI3K_Akt PI3K/Akt Pathway Flt3->PI3K_Akt MAPK MAPK Pathway Flt3->MAPK ENMD_2076 ENMD-2076 ENMD_2076->Flt3 Inhibits Proliferation Leukemic Cell Proliferation STAT5->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation

ENMD-2076 inhibits Flt3 signaling in hematological malignancies.

Biological Activity and Efficacy

The multi-targeted nature of ENMD-2076 results in a broad spectrum of anti-cancer activity across various tumor types.[2] Its efficacy has been demonstrated through numerous in vitro and in vivo studies.

Table 3: In Vitro Kinase Inhibitory Activity of ENMD-2076 (IC50 values)

Kinase TargetIC50 (nM)
Flt3 1.86[7]
Aurora A 14[7]
VEGFR2/KDR 58.2[7]
VEGFR3/Flt4 15.9[7]
FGFR1 92.7[7]
FGFR2 70.8[7]
Src 56.4[7]
PDGFRα 56.4[7]

Table 4: In Vitro Anti-proliferative Activity of ENMD-2076 (IC50 values)

Cell LineCancer TypeIC50 (µM)
MV4:11 Leukemia0.025 - 0.53[3]
HT29 Colon CarcinomaNot specified, but effective[3]
A375 MelanomaNot specified, but effective[3]
Multiple Myeloma Cell Lines Multiple Myeloma2.99 - 7.06[5]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ENMD-2076 against target kinases.[5]

Methodology:

  • Recombinant human kinase enzymes (e.g., Aurora A, VEGFR2) are used.

  • Assays are performed in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ENMD-2076 is serially diluted to a range of concentrations.

  • The kinase, a specific peptide substrate, and ATP (at a concentration near the Km for each enzyme) are incubated with the various concentrations of ENMD-2076.

  • Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the ENMD-2076 concentration and fitting the data to a sigmoidal dose-response curve.[5]

Cell Proliferation Assay (Sulforhodamine B Assay)

Objective: To assess the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.[5]

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of ENMD-2076 for a specified period (e.g., 72 hours).

  • After treatment, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.

  • The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

  • The percentage of cell growth inhibition is calculated relative to untreated control cells.[5]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of ENMD-2076 in a living organism.[14]

Methodology:

  • Human cancer cells (e.g., HT-29 colon cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[14]

  • Tumors are allowed to grow to a palpable size.

  • The mice are then randomized into control and treatment groups.

  • ENMD-2076 is administered orally at various doses (e.g., 100 or 200 mg/kg) daily for a defined period (e.g., 28 days). The vehicle used for administration is typically sterile water.[14]

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, the tumors are excised and may be used for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[14]

Experimental_Workflow In_Vitro In Vitro Studies Kinase_Assay Kinase Assay (IC50 Determination) In_Vitro->Kinase_Assay Cell_Assay Cell Proliferation Assay (Anti-proliferative Effect) In_Vitro->Cell_Assay In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Xenograft Xenograft Model (Anti-tumor Efficacy) In_Vivo->Xenograft PD_Studies Pharmacodynamic Studies (Biomarker Analysis) Xenograft->PD_Studies

A typical preclinical experimental workflow for evaluating ENMD-2076.

Synthesis Overview

While a detailed, step-by-step synthesis protocol for ENMD-2076 is proprietary, its structure as a 2,4-diaminopyrimidine derivative suggests a synthetic route common for this class of compounds. The synthesis of such molecules often involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent.[15] A plausible general approach would involve the sequential reaction of a substituted pyrimidine with different amines to introduce the side chains at the 2 and 4 positions.

Conclusion

ENMD-2076 is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the disruption of key signaling pathways in cancer. Its potent in vitro and in vivo activity against a range of tumor types highlights its potential as a therapeutic agent. This technical guide provides a solid foundation of its chemical and biological properties for researchers and drug development professionals seeking to further explore its therapeutic applications.

References

ENMD-2076 Preclinical In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro studies of ENMD-2076, a potent, orally bioavailable small molecule kinase inhibitor. ENMD-2076 exhibits a unique dual mechanism of action, targeting both key regulators of cell proliferation and critical drivers of angiogenesis. This document summarizes its inhibitory activity, cellular effects, and the underlying signaling pathways, offering a valuable resource for researchers in oncology and drug development.

Core Inhibitory Activity of ENMD-2076

ENMD-2076 is a multi-targeted kinase inhibitor with potent activity against Aurora A kinase and various receptor tyrosine kinases (RTKs) involved in angiogenesis.[1][2] Its inhibitory profile has been characterized through extensive in vitro kinase assays.

Table 1: Kinase Inhibition Profile of ENMD-2076
Target KinaseIC50 (nM)Key Function
Aurora A1.86 - 14Mitotic progression, cell cycle control
Flt31.86 - 14Hematopoietic cell proliferation and differentiation
KDR/VEGFR258.2Angiogenesis, endothelial cell survival
Flt4/VEGFR315.9Lymphangiogenesis
FGFR192.7Angiogenesis, cell proliferation, and survival
FGFR270.8Angiogenesis, cell proliferation, and survival
Src56.4Cell growth, differentiation, and survival
PDGFRα-Cell proliferation and migration
Aurora B350Cytokinesis, chromosome segregation

Data compiled from multiple sources.[3]

Antiproliferative Activity in Cancer Cell Lines

ENMD-2076 has demonstrated broad antiproliferative activity across a wide spectrum of human solid tumor and hematopoietic cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically range from 0.025 to 0.7 µmol/L.[1][2]

Table 2: Antiproliferative Activity of ENMD-2076 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
Leukemia
MV4;11Acute Myeloid Leukemia0.025
THP-1Acute Myeloid Leukemia-
Kasumi-1Acute Myeloid Leukemia-
Multiple Myeloma
IM9Multiple Myeloma2.99 - 7.06 (range for multiple MM lines)
ARH-77Multiple Myeloma"
U266Multiple Myeloma"
RPMI 8226Multiple Myeloma"
MM.1SMultiple Myeloma"
MM.1RMultiple Myeloma"
NCI-H929Multiple Myeloma"
Breast Cancer
MDA-MB-231Triple-Negative Breast Cancer≤ 1
MDA-MB-468Triple-Negative Breast Cancer≤ 1
Multiple TNBC linesTriple-Negative Breast Cancer7 out of 10 lines had IC50 ≤ 1 µM
Colon Cancer
HCT116Colorectal Carcinoma-
HT29Colorectal Carcinoma-
Other Solid Tumors
A375Melanoma-
HUVECHuman Umbilical Vein Endothelial Cells0.15

IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[3][4]

Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis

ENMD-2076 exerts its anticancer effects through a dual mechanism involving the induction of cell cycle arrest and apoptosis, and the inhibition of angiogenic signaling pathways.

Cell Cycle Arrest at G2/M Phase

A hallmark of ENMD-2076's antiproliferative activity is the induction of a G2/M phase cell cycle arrest.[3][5] This is a direct consequence of the inhibition of Aurora A kinase, a key regulator of mitotic entry and spindle formation. In vitro studies have shown a dose-dependent increase in the population of cells in the G2/M phase following treatment with ENMD-2076.[3]

Induction of Apoptosis

Following cell cycle arrest, ENMD-2076 induces apoptosis in cancer cells.[3] Mechanistic studies have revealed the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases 3, 8, and 9, and Poly (ADP-ribose) polymerase (PARP).[6][7] Furthermore, ENMD-2076 treatment leads to the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of pro-apoptotic proteins such as Bak, Bad, and Bax.[7]

Inhibition of Angiogenic Signaling

ENMD-2076's anti-angiogenic properties stem from its inhibition of key receptor tyrosine kinases, including VEGFR2, FGFR1, and FGFR2.[1] In vitro, ENMD-2076 has been shown to inhibit the autophosphorylation of VEGFR2 in response to VEGF stimulation in human umbilical vein endothelial cells (HUVECs).[3] This blockade of pro-angiogenic signaling pathways is crucial to its antitumor efficacy.

Signaling Pathway Modulation

ENMD-2076's multitargeted nature allows it to modulate several critical signaling pathways implicated in cancer progression.

Diagram 1: ENMD-2076 Signaling Pathway Inhibition

ENMD2076_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR FGFR->PI3K FGFR->Angiogenesis Flt3 Flt3 Flt3->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Src Src Src->Proliferation AuroraA Aurora A CellCycle Cell Cycle Progression AuroraA->CellCycle CellCycle->Proliferation ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->Flt3 ENMD2076->Src ENMD2076->AuroraA

Caption: ENMD-2076 inhibits key kinases in proliferation and angiogenesis pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the activity of ENMD-2076.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay is used to determine the antiproliferative effects of ENMD-2076 on adherent cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • ENMD-2076 stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of ENMD-2076 in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control. Incubate for 72-96 hours.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake on a plate shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Diagram 2: SRB Assay Experimental Workflow

SRB_Workflow A 1. Seed Cells (96-well plate) B 2. Add ENMD-2076 (serial dilutions) A->B 24h incubation C 3. Incubate (72-96 hours) B->C D 4. Fix with TCA C->D E 5. Stain with SRB D->E 1h at 4°C F 6. Wash with Acetic Acid E->F 30 min RT G 7. Solubilize Dye (Tris base) F->G H 8. Read Absorbance (515 nm) G->H 10 min shaking I 9. Calculate IC50 H->I

Caption: Workflow for determining cell proliferation using the SRB assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of ENMD-2076 to inhibit the activity of specific kinases.

Materials:

  • Recombinant active kinase (e.g., Aurora A)

  • Kinase-specific substrate (e.g., Kemptide for Aurora A)

  • ATP, [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ENMD-2076 stock solution (in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, the specific kinase, and its substrate.

  • Inhibitor Addition: Add varying concentrations of ENMD-2076 or vehicle control (DMSO) to the reaction tubes.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Radioactivity Measurement: Measure the amount of incorporated 32P in the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of ENMD-2076 and determine the IC50 value.

Diagram 3: In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow A 1. Prepare Kinase Reaction Mix B 2. Add ENMD-2076 (serial dilutions) A->B C 3. Initiate with [γ-32P]ATP B->C D 4. Incubate (30 min at 30°C) C->D E 5. Spot on Phosphocellulose D->E F 6. Wash to Remove Unincorporated 32P E->F G 7. Measure Radioactivity (Scintillation Counter) F->G H 8. Calculate IC50 G->H

Caption: Workflow for assessing in vitro kinase inhibition.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key signaling proteins in response to ENMD-2076 treatment.

Materials:

  • Cancer cell lines

  • ENMD-2076

  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-phospho-VEGFR2, anti-total-VEGFR2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with ENMD-2076 for the desired time. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein to normalize for loading differences.

Conclusion

The preclinical in vitro data for ENMD-2076 strongly support its profile as a potent, dual-acting inhibitor of proliferation and angiogenesis. Its ability to target multiple key oncogenic pathways, induce cell cycle arrest and apoptosis, and inhibit a broad range of cancer cell lines provides a solid rationale for its continued investigation in clinical settings. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers working to further elucidate the mechanisms of ENMD-2076 and explore its therapeutic potential.

References

ENMD-2076: A Multi-Targeted Kinase Inhibitor in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ENMD-2076 is a novel, orally active small molecule kinase inhibitor demonstrating significant potential in preclinical cancer models. Its mechanism of action is characterized by a dual attack on tumor growth, targeting both angiogenesis and cell proliferation through the inhibition of a unique profile of kinases. This technical guide provides a comprehensive overview of the in vivo efficacy of ENMD-2076 in various xenograft models, detailing experimental protocols, summarizing key quantitative data, and visualizing its complex signaling pathways.

ENMD-2076 selectively inhibits Aurora A, a key regulator of mitosis, and several receptor tyrosine kinases crucial for angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This multi-targeted approach has resulted in tumor regression or complete growth inhibition in a range of human solid tumor and hematopoietic cancer xenograft models, including those derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines.[1]

Mechanism of Action

ENMD-2076's anti-tumor activity stems from its ability to simultaneously disrupt critical pathways involved in cell division and the formation of new blood vessels that supply tumors with essential nutrients. The primary targets of ENMD-2076 include:

  • Aurora A Kinase: Inhibition of Aurora A disrupts the mitotic spindle formation, leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).[3][4]

  • Angiogenic Kinases: By targeting VEGFR2/KDR, FGFR1, and FGFR2, ENMD-2076 impedes the signaling cascades that promote the growth of new blood vessels (angiogenesis) within the tumor microenvironment.[1] This leads to a reduction in tumor vascularity and perfusion.[5]

  • Other Proliferation-Associated Kinases: ENMD-2076 also shows inhibitory activity against Flt3, a kinase often implicated in hematologic malignancies.[1][3]

This multifaceted mechanism provides a strong rationale for its application across a spectrum of cancer types.

In Vivo Xenograft Studies: Quantitative Data Summary

The efficacy of ENMD-2076 has been demonstrated in numerous in vivo xenograft models. The following tables summarize the quantitative outcomes from key studies, showcasing the compound's potent anti-tumor activity.

Tumor Type Cell Line Dose (mg/kg) Treatment Schedule Tumor Growth Inhibition (TGI) / Outcome Reference
Colorectal CancerHT-29100 or 200Oral, daily for 28 daysInitial tumor growth inhibition followed by regression.[5][5]
Hepatocellular CarcinomaSMMC-7721100Oral, daily for 20 days73.67% TGI (significantly greater than sorafenib).[6][6]
Hepatocellular CarcinomaQGY-7703100Oral, daily for 20 days76.59% TGI (significantly greater than sorafenib).[6][6]
Hepatocellular CarcinomaHepG2100Oral, daily for 20 days80.12% TGI (significantly greater than sorafenib).[6][6]
Breast CancerMDA-MB-468100Not specifiedStatistically significant tumor inhibition (P < 0.01).[7][7]
Breast CancerMDA-MB-231100Not specifiedStatistically significant tumor inhibition (P < 0.05).[7][7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the protocols for establishing and evaluating ENMD-2076 efficacy in xenograft models.

General Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., HT-29, SMMC-7721, HepG2) are cultured in appropriate media and conditions to ensure logarithmic growth.[2][6]

  • Animal Models: Immunocompromised mice, such as NCr nude or CB.17 SCID mice, are typically used to prevent rejection of human tumor cells.[2]

  • Tumor Implantation: A suspension of 2 x 10⁶ to 30 x 10⁶ cancer cells, often mixed with Matrigel, is injected subcutaneously into the flank of the mice.[2]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-750 mm³) before the initiation of treatment. Tumor volume is measured regularly using calipers.[2][6]

ENMD-2076 Administration and Efficacy Assessment
  • Drug Formulation and Administration: ENMD-2076 is administered orally, typically dissolved in water.[2][5] Dosing schedules can vary but are often daily.[5][6]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in treated mice to those in a vehicle-treated control group.[5][6] Other endpoints may include tumor regression and survival analysis.

  • Pharmacodynamic Studies: To assess the in vivo effects of ENMD-2076 on its targets, tumors are often harvested at specific time points after a single dose. Western blot analysis can then be used to measure the phosphorylation status of target kinases like Aurora A, VEGFR2, and Flt3.[1] Immunohistochemistry for markers of proliferation (Ki-67) and apoptosis can also be performed.[5]

Functional Imaging Protocols

Functional imaging techniques provide non-invasive methods to assess the biological effects of ENMD-2076 in real-time.

  • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This technique is used to measure tumor vascular permeability and perfusion. It can reveal the anti-angiogenic effects of ENMD-2076, often observed as a significant reduction in these parameters.[5]

  • ¹⁸F-FDG Positron Emission Tomography (PET): PET scans with the glucose analog ¹⁸F-FDG are employed to assess tumor metabolic activity. A decrease in ¹⁸F-FDG uptake is indicative of a reduction in metabolic activity and can correlate with the anti-proliferative effects of the drug.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

ENMD_2076_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_angiogenesis Angiogenesis Pathway cluster_proliferation Proliferation Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Angiogenesis_downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Angiogenesis_downstream FGFR->Angiogenesis_downstream Flt3 Flt3 Flt3->Angiogenesis_downstream Angiogenesis_outcome Angiogenesis (Vessel Formation) Angiogenesis_downstream->Angiogenesis_outcome AuroraA Aurora A Proliferation_downstream Mitotic Events (Spindle Assembly) AuroraA->Proliferation_downstream Proliferation_outcome Cell Proliferation Proliferation_downstream->Proliferation_outcome ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->Flt3 ENMD2076->AuroraA

Caption: ENMD-2076 inhibits key signaling pathways involved in angiogenesis and cell proliferation.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Predetermined Size implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Oral Administration of ENMD-2076 or Vehicle randomization->treatment monitoring 6. Tumor Volume Monitoring treatment->monitoring pharmacodynamics 9. Pharmacodynamic Analysis (Tumor Harvest) treatment->pharmacodynamics imaging 7. Functional Imaging (DCE-MRI, PET) monitoring->imaging endpoint 8. Efficacy Endpoint Analysis (e.g., TGI) monitoring->endpoint end End endpoint->end pharmacodynamics->end

Caption: A generalized workflow for evaluating ENMD-2076 efficacy in in vivo xenograft models.

Conclusion

ENMD-2076 has consistently demonstrated robust anti-tumor activity across a variety of preclinical in vivo xenograft models. Its unique dual mechanism of action, targeting both angiogenesis and cell proliferation, underscores its potential as a valuable therapeutic agent. The data and protocols summarized in this guide provide a solid foundation for further research and development of this promising compound. Clinical trials have been conducted to evaluate the safety and efficacy of ENMD-2076 in various cancer types, including ovarian, breast, and colorectal cancer.[8][9] The preclinical evidence strongly supports the continued investigation of ENMD-2076, both as a monotherapy and in combination with other anti-cancer agents.

References

ENMD-2076: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated potential in the treatment of various cancers. Its unique mechanism of action, targeting both cell proliferation and angiogenesis, has made it a subject of significant preclinical and clinical investigation. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ENMD-2076, summarizing key data from published studies to inform ongoing research and development efforts.

Pharmacodynamics: Dual Inhibition of Mitosis and Angiogenesis

ENMD-2076 exerts its anti-cancer effects by selectively inhibiting key kinases involved in two critical pathways for tumor growth and survival: cell cycle regulation and angiogenesis.[1]

Mechanism of Action

The primary targets of ENMD-2076 include Aurora kinase A, a key regulator of mitosis, and several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] The inhibition of Aurora A kinase disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis in tumor cells that overexpress this kinase.[2][3] Concurrently, the inhibition of angiogenic kinases impedes the formation of new blood vessels, cutting off the tumor's supply of nutrients and oxygen.[1]

The dual mechanism of ENMD-2076, combining antimitotic and antiangiogenic activities in a single agent, offers a potential advantage over therapies that target only a single pathway.[4]

Target Inhibition and In Vitro Potency

ENMD-2076 has shown potent and selective inhibitory activity against a range of kinases in in vitro assays. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in the table below.

Target KinaseIC50 (nM)
Flt31.86[5]
Aurora A14[5]
Flt4/VEGFR315.9[5]
KDR/VEGFR258.2[5]
Src56.4[5]
FGFR270.8[5]
FGFR192.7[5]
c-Kit120[6]
Aurora B350[6]
FGFR3500[6]

Table 1: In vitro inhibitory activity of ENMD-2076 against a panel of kinases.

In cellular assays, ENMD-2076 effectively inhibits the autophosphorylation of key kinases. For instance, it inhibits Flt3 ligand-induced Flt3 autophosphorylation in THP-1 cells with an IC50 of 28 nM and stem cell factor-induced Kit autophosphorylation in MO7e cells with an IC50 of 40 nM.[5] Furthermore, it inhibits VEGFR2/KDR autophosphorylation with an IC50 of 7 nM.[5]

In Vitro and In Vivo Pharmacodynamic Effects

Preclinical studies have demonstrated the potent antiproliferative and pro-apoptotic activity of ENMD-2076 across a wide range of human cancer cell lines, with IC50 values typically ranging from 0.025 to 0.7 µmol/L.[1] In vivo, ENMD-2076 has been shown to induce regression or complete inhibition of tumor growth in xenograft models of breast, colon, melanoma, leukemia, and multiple myeloma.[1] Pharmacodynamic studies in these models confirmed sustained inhibition of Aurora A, Flt3, VEGFR2/KDR, and FGFR1 and 2 activation following a single oral dose.[1]

A key pharmacodynamic biomarker of ENMD-2076's antiangiogenic activity is the reduction in plasma levels of soluble VEGFR2 (sVEGFR2).[7] In a Phase I clinical trial, decreased plasma sVEGFR2 was observed in patients post-treatment, indicating in vivo inhibition of the VEGFR2 pathway.[7]

Signaling Pathway of ENMD-2076 Inhibition

ENMD2076_Pathway cluster_CellCycle Cell Cycle Progression cluster_Angiogenesis Angiogenesis Aurora_A Aurora A Kinase Mitotic_Spindle Mitotic Spindle Formation Aurora_A->Mitotic_Spindle G2M_Arrest G2/M Arrest Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis_CC Apoptosis G2M_Arrest->Apoptosis_CC VEGFR_FGFR VEGFR / FGFR Angiogenic_Signaling Angiogenic Signaling VEGFR_FGFR->Angiogenic_Signaling Blood_Vessel_Formation New Blood Vessel Formation Angiogenic_Signaling->Blood_Vessel_Formation Tumor_Growth Tumor Growth & Survival Blood_Vessel_Formation->Tumor_Growth ENMD2076 ENMD-2076 ENMD2076->Aurora_A ENMD2076->VEGFR_FGFR

Caption: Dual inhibitory action of ENMD-2076 on cell cycle and angiogenesis.

Pharmacokinetics

The pharmacokinetic profile of ENMD-2076 has been characterized in a Phase I clinical trial involving patients with advanced solid tumors.[7] The drug is administered orally and exhibits a predictable and dose-proportional exposure.[7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, ENMD-2076 is rapidly absorbed, with the time to maximum plasma concentration (Tmax) ranging from 3 to 7.8 hours after a single dose.[7] The terminal half-life (t1/2) of ENMD-2076 after a single dose is between 27.3 and 38.3 hours.[7] An active metabolite, ENMD-2060, has also been identified.[8]

Clinical Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of ENMD-2076 from the Phase I study.

ParameterValue
Administration RouteOral[7]
Tmax (single dose)3 - 7.8 hours[7]
t1/2 (single dose)27.3 - 38.3 hours[7]
ExposureDose-proportional[7]

Table 2: Summary of clinical pharmacokinetic parameters of ENMD-2076.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assays

Objective: To determine the in vitro potency of ENMD-2076 against a panel of recombinant human kinases.

Methodology:

  • Kinase Panel: A panel of recombinant human kinases was used.[9]

  • Assay Principle: The inhibitory activity of ENMD-2076 was determined by measuring the reduction in kinase activity in the presence of the compound. ATP concentrations were set at the apparent Km for each enzyme.[9]

  • IC50 Determination: For kinases showing significant inhibition at a screening concentration of 1 µmol/L, full 10-point dose-response curves were generated to determine the IC50 values.[9]

Cellular Proliferation Assays

Objective: To evaluate the antiproliferative effect of ENMD-2076 on various cancer cell lines.

Methodology:

  • Cell Lines: A wide range of human solid tumor and hematopoietic cancer cell lines were used.[1]

  • Adherent Cell Lines: 500 cells per well were plated in a 96-well plate and incubated with nine different concentrations of ENMD-2076 (spanning 0.3 nmol/L to 125 µmol/L) for 96 hours.[9]

  • Suspension Cell Lines: 5,000 cells per well were plated in a 96-well plate.[9]

  • Proliferation Measurement: Cellular proliferation was measured using the sulforhodamine B (SRB) assay.[9]

In Vivo Xenograft Tumor Models

Objective: To assess the in vivo antitumor efficacy of ENMD-2076.

Methodology:

  • Animal Models: NCr nude or CB.17 SCID mice were used.[9]

  • Tumor Implantation: 2 x 10^6 to 30 x 10^6 cancer cells mixed with Matrigel were injected subcutaneously.[9]

  • Treatment: When tumors reached a size of approximately 500–750 mm^3, mice were treated with a single oral dose of ENMD-2076 in water.[9]

  • Pharmacodynamic Analysis: Tumors were harvested at various time points post-treatment to assess the inhibition of target kinases.[9]

Clinical Trial Workflow for Phase I Study

Phase1_Workflow Patient_Recruitment Patient Recruitment (Refractory Advanced Solid Malignancies) Dose_Escalation Dose Escalation Cohorts (60, 80, 120, 200, 160 mg/m^2) (Standard 3+3 Design) Patient_Recruitment->Dose_Escalation Drug_Administration Oral Administration of ENMD-2076 (Once Daily Continuous Dosing) Dose_Escalation->Drug_Administration PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Sampling (Days 1, 28, 30-35 of Cycle 1) Drug_Administration->PK_PD_Sampling Safety_Monitoring Safety & Tolerability Monitoring Drug_Administration->Safety_Monitoring MTD_Determination Maximum Tolerated Dose (MTD) Determination Safety_Monitoring->MTD_Determination Expansion_Cohorts Expansion Cohorts at MTD (Ovarian, Colorectal, Refractory Solid Tumors) MTD_Determination->Expansion_Cohorts Efficacy_Assessment Preliminary Antitumor Activity Assessment Expansion_Cohorts->Efficacy_Assessment

Caption: Workflow of the Phase I clinical trial of ENMD-2076.

Phase I Clinical Trial in Advanced Solid Tumors

Objective: To determine the maximum tolerated dose (MTD), pharmacokinetic and pharmacodynamic profiles, and preliminary antitumor activity of ENMD-2076.[7]

Methodology:

  • Patient Population: 67 patients with refractory advanced solid malignancies were enrolled.[7]

  • Study Design: A standard 3+3 dose-escalation design was used.[7]

  • Dosing: ENMD-2076 was administered orally once daily on a continuous dosing schedule. Dose levels evaluated were 60, 80, 120, 200, and 160 mg/m^2.[7]

  • Pharmacokinetic Analysis: Plasma concentrations of ENMD-2076 and its active metabolite, ENMD-2060, were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[8] Pharmacokinetic parameters were calculated on days 1, 28, and 30 to 35 of the first cycle.[7]

  • Pharmacodynamic Assessment: Plasma levels of sVEGFR2 were measured to assess in vivo target engagement.[7]

Conclusion

ENMD-2076 is a promising multi-targeted kinase inhibitor with a well-defined dual mechanism of action against key pathways in cancer progression. Its favorable pharmacokinetic profile, characterized by oral bioavailability and dose-proportional exposure, supports its clinical development. The pharmacodynamic effects, including potent inhibition of Aurora A and angiogenic kinases, have been demonstrated both preclinically and in early clinical trials. The data summarized in this technical guide provide a solid foundation for further research into the therapeutic potential of ENMD-2076 and the identification of patient populations most likely to benefit from this novel agent.

References

Discovery and Synthesis of ENMD-2076: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

ENMD-2076 is a multi-targeted small molecule kinase inhibitor with a dual mechanism of action, exhibiting both anti-proliferative and anti-angiogenic properties. Developed for oral administration, it has shown potent inhibitory activity against Aurora A kinase, a critical regulator of mitosis, as well as a variety of receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of ENMD-2076, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

ENMD-2076 was identified through a targeted drug discovery program aimed at developing novel anti-cancer agents with a multi-faceted mechanism of action. The primary target, Aurora A kinase, is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis. Its overexpression is frequently observed in a wide range of human cancers and is often associated with poor prognosis. The rationale for targeting Aurora A was to induce mitotic arrest and subsequent apoptosis in rapidly dividing tumor cells.

In addition to its potent activity against Aurora A, ENMD-2076 was found to inhibit a panel of receptor tyrosine kinases essential for angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By co-targeting both proliferation and angiogenesis, ENMD-2076 was designed to offer a more robust anti-tumor effect compared to single-target agents.

Chemical Synthesis

ENMD-2076 is a synthetic pyrimidine-based compound. While the precise, step-by-step synthesis protocol is proprietary and typically detailed in patents, the general synthetic strategy for this class of molecules involves the construction of the core pyrimidine scaffold followed by the addition of various side chains through coupling reactions. The synthesis of 4-aminopyrimidine derivatives, a common scaffold in kinase inhibitors, often starts from materials like ethyl 3-ethoxypropionate and involves multi-step reactions. The development of ENMD-2076 as a tartrate salt was a key step in its formulation as an orally bioavailable drug.

Mechanism of Action and Signaling Pathways

ENMD-2076 exerts its anti-neoplastic effects through the inhibition of two critical pathways in cancer progression: cell cycle regulation and angiogenesis.

  • Inhibition of Mitosis: ENMD-2076 is a potent and selective inhibitor of Aurora A kinase. By inhibiting Aurora A, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.

  • Inhibition of Angiogenesis: The compound also targets key receptor tyrosine kinases that drive angiogenesis, including VEGFR2/KDR, FGFR1, and FGFR2. This blockade of pro-angiogenic signaling pathways impedes the formation of new blood vessels within the tumor microenvironment, thereby restricting tumor growth and metastasis.

The dual inhibition of these pathways is illustrated in the following diagram:

signaling_pathway cluster_proliferation Cell Proliferation cluster_angiogenesis Angiogenesis Aurora A Aurora A Mitotic Spindle Assembly Mitotic Spindle Assembly Aurora A->Mitotic Spindle Assembly Cell Division Cell Division Mitotic Spindle Assembly->Cell Division VEGF/FGF VEGF/FGF VEGFR/FGFR VEGFR/FGFR VEGF/FGF->VEGFR/FGFR binds Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR/FGFR->Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Endothelial Cell Proliferation\n& Migration Endothelial Cell Proliferation & Migration Downstream Signaling\n(e.g., PLCγ, PI3K/Akt)->Endothelial Cell Proliferation\n& Migration New Blood Vessel Formation New Blood Vessel Formation Endothelial Cell Proliferation\n& Migration->New Blood Vessel Formation ENMD-2076 ENMD-2076 ENMD-2076->Aurora A inhibits ENMD-2076->VEGFR/FGFR inhibits

Caption: Dual inhibitory mechanism of ENMD-2076.

Preclinical Data

In Vitro Kinase Inhibition

ENMD-2076 has demonstrated potent inhibitory activity against a range of kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 (nM)
Aurora A14
Flt31.86 - 3
Src23
VEGFR2/KDR15 - 58.2
FGFR138 - 92.7
FGFR267 - 70.8
PDGFRα56.4 - 59
Aurora B350
c-Kit100 - 350
In Vitro Anti-proliferative Activity

The anti-proliferative effects of ENMD-2076 have been evaluated across a broad panel of human cancer cell lines. The concentration required for 50% growth inhibition (GI50) is presented for selected cell lines.

Cell LineCancer TypeGI50 (µM)
HCT-116Colon0.025 - 0.7
HT-29Colon0.025 - 0.7
A375Melanoma0.025 - 0.7
MDA-MB-231Breast0.025 - 0.7
MV4;11Leukemia0.025 - 0.7
HL60Leukemia0.025 - 0.7
In Vivo Anti-tumor Efficacy

ENMD-2076 has shown significant single-agent anti-tumor activity in various human tumor xenograft models in mice.

Tumor ModelDosing Schedule (oral)Tumor Growth Inhibition (%)
HCT-116 (Colon)100-200 mg/kg/daySignificant inhibition/regression
HT-29 (Colon)100-200 mg/kg/daySignificant inhibition/regression
MDA-MB-231 (Breast)75-302 mg/kg/daySignificant inhibition/regression
A375 (Melanoma)100-200 mg/kg/daySignificant inhibition/regression
H929 (Multiple Myeloma)50-200 mg/kg/dayDose-dependent inhibition

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of ENMD-2076 against target kinases is determined using a biochemical assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

kinase_assay A Prepare reaction mixture: Kinase, Substrate, ATP in buffer C Initiate reaction by adding kinase mixture to wells A->C B Add serially diluted ENMD-2076 to microplate wells B->C D Incubate at 30°C for a defined period (e.g., 60 minutes) C->D E Terminate reaction and add ADP detection reagent (e.g., ADP-Glo™) D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 value F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Preparation: All reagents, including the kinase, substrate, and ATP, are prepared in a suitable kinase buffer (e.g., Tris-HCl, pH 7.5, with MgCl2).

  • Compound Plating: ENMD-2076 is serially diluted in DMSO and then added to the wells of a 384-well microplate. Control wells contain DMSO only.

  • Kinase Reaction: The kinase reaction is initiated by adding the kinase, substrate, and ATP mixture to the wells. The final ATP concentration is typically at or near the Km value for the specific kinase.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a duration that ensures the reaction is within the linear range (e.g., 30-60 minutes).

  • Detection: The reaction is stopped, and an ADP detection reagent (such as ADP-Glo™) is added. This reagent converts the ADP generated into a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase activity inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Sulforhodamine B Assay)

The anti-proliferative effect of ENMD-2076 on adherent cancer cell lines is measured using the sulforhodamine B (SRB) assay, which quantifies total cellular protein content.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a range of concentrations of ENMD-2076 for a specified duration (e.g., 72-96 hours).

  • Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding 10 mM Tris base solution to each well.

  • Absorbance Measurement: The absorbance is read at approximately 510-565 nm using a microplate reader.

  • Data Analysis: The GI50 value is calculated from the dose-response curve of absorbance versus drug concentration.

In Vivo Xenograft Studies

The anti-tumor efficacy of ENMD-2076 in vivo is evaluated in immunocompromised mice bearing human tumor xenografts.

xenograft_study A Implant human tumor cells subcutaneously into immunocompromised mice B Allow tumors to grow to a predetermined volume (e.g., 100-200 mm³) A->B C Randomize mice into vehicle control and ENMD-2076 treatment groups B->C D Administer ENMD-2076 orally according to the defined dose and schedule C->D E Measure tumor volume and body weight regularly (e.g., 2-3 times per week) D->E F At study endpoint, euthanize mice and excise tumors for analysis E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Caption: General workflow for in vivo xenograft efficacy studies.

Methodology:

  • Tumor Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Staging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Randomization and Treatment: Mice are randomized into groups to receive either vehicle control or ENMD-2076. The drug is typically administered orally once daily.

  • Monitoring: Tumor volumes and mouse body weights are measured regularly throughout the study to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized. Tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for target modulation).

  • Efficacy Calculation: The anti-tumor efficacy is typically expressed as the percentage of Tumor Growth Inhibition (TGI).

Conclusion

ENMD-2076 is a potent, orally bioavailable kinase inhibitor that targets both cell proliferation and angiogenesis through the inhibition of Aurora A and various receptor tyrosine kinases. Its robust preclinical activity, demonstrated in a wide array of in vitro and in vivo models, has established a strong foundation for its clinical investigation as a promising anti-cancer therapeutic. The detailed protocols and comprehensive data presented in this guide serve as a valuable resource for the scientific and drug development communities.

ENMD-2076: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor with a dual mechanism of action, targeting pathways crucial for both tumor cell proliferation and angiogenesis.[1][2] Its selectivity profile demonstrates potent inhibition against Aurora A kinase, a key regulator of mitosis, and various tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This unique profile has positioned ENMD-2076 as a compound of interest in the development of cancer therapeutics, with demonstrated activity in a range of solid and hematopoietic tumor models.[1]

Quantitative Kinase Inhibition Profile

The inhibitory activity of ENMD-2076 has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values serving as a measure of potency. The data presented below has been compiled from various in vitro kinase assays.

Kinase TargetIC50 (nM)Kinase FamilyPrimary Pathway
Flt31.86[3][4]Receptor Tyrosine KinaseAngiogenesis, Proliferation
Aurora A14[2][3]Serine/Threonine KinaseCell Cycle, Mitosis
Flt4/VEGFR315.9[3]Receptor Tyrosine KinaseAngiogenesis
KDR/VEGFR258.2[3]Receptor Tyrosine KinaseAngiogenesis
Src56.4[3]Non-receptor Tyrosine KinaseProliferation, Survival
FGFR192.7[3]Receptor Tyrosine KinaseAngiogenesis, Proliferation
FGFR270.8[3]Receptor Tyrosine KinaseAngiogenesis, Proliferation
PDGFRα92.7[3]Receptor Tyrosine KinaseProliferation, Angiogenesis
Aurora B350[2][3]Serine/Threonine KinaseCell Cycle, Mitosis
c-Kit~100-350Receptor Tyrosine KinaseProliferation, Survival
RET~1.86-120Receptor Tyrosine KinaseProliferation, Survival
NTRK1/TRKA~1.86-120Receptor Tyrosine KinaseProliferation, Survival
CSF1R/FMS~1.86-120Receptor Tyrosine KinaseProliferation, Survival
LCK~1.86-120Non-receptor Tyrosine KinaseProliferation, Survival

Experimental Protocols

The determination of the kinase inhibitory profile of ENMD-2076 involved several standardized in vitro assays. The following methodologies have been cited in the characterization of this compound.

Recombinant Enzyme Kinase Assays

A common method for determining kinase inhibition is through cell-free assays using recombinant human kinases.

  • General Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase.

  • Assay Kits: Commercially available kits, such as the PanVera Z'-Lyte kinase assay kits, have been utilized.[4]

  • Assay Buffer: A typical kinase assay buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM EGTA, and 0.05% Brij-35, supplemented with 2 mM DTT.[4]

  • ATP Concentration: ATP concentrations are generally kept at or near the apparent Michaelis constant (Km) for each respective enzyme to ensure accurate determination of inhibitory potency.[2][4] If the apparent Km could not be reached, a concentration of 100 μM ATP was used.[2][4]

  • Data Analysis: The enzyme activity is measured, and dose-response curves are generated by plotting the relative enzyme activity against a range of ENMD-2076 concentrations. These curves are then used to calculate the IC50 values.[4]

Kinase Profiling Services

Broad-spectrum kinase profiling is often conducted using specialized services to assess the selectivity of the compound against a large panel of kinases.

  • Service Provider: The SelectScreen kinase profiling service from Invitrogen has been employed to determine the potency of ENMD-2076 against a panel of 100 different kinases.[2][4]

  • Screening Concentration: An initial screen is typically performed at a fixed concentration of the inhibitor (e.g., 1 μmol/L ENMD-2076) to identify kinases that are significantly inhibited.[2][4]

  • IC50 Determination: For kinases showing significant inhibition in the initial screen, full 10-point dose-response curves are generated to determine the precise IC50 values.[2][4]

Cell-Based Assays

To confirm the activity of ENMD-2076 within a cellular context, assays measuring the inhibition of autophosphorylation of specific kinases in cell lines are performed.

  • Flt3 Autophosphorylation: THP-1 cells, which express wild-type Flt3, were stimulated with Flt3 ligand (FL) in the presence of varying concentrations of ENMD-2076. The inhibition of Flt3 autophosphorylation was then measured to determine a cellular IC50 value.[3]

  • Kit Autophosphorylation: MO7e cells were stimulated with stem cell factor (SCF) to induce Kit autophosphorylation. The inhibitory effect of ENMD-2076 on this process was quantified to derive an IC50.[3]

  • VEGFR2/KDR Autophosphorylation: The ability of ENMD-2076 to inhibit the autophosphorylation of VEGFR2/KDR was also assessed in a cellular context to determine its anti-angiogenic potential at the cellular level.[3]

Visualizations

Signaling Pathways Modulated by ENMD-2076

The dual-action of ENMD-2076 is centered on its ability to interfere with two critical cancer-related signaling cascades: proliferation driven by Aurora A kinase and angiogenesis mediated by receptor tyrosine kinases.

ENMD2076_Signaling_Pathways cluster_proliferation Proliferation Pathway cluster_angiogenesis Angiogenesis Pathway Aurora_A Aurora A Kinase Mitosis Mitotic Progression Aurora_A->Mitosis Promotes Cell_Cycle G2/M Arrest Proliferation Tumor Cell Proliferation Mitosis->Proliferation VEGFR_FGFR VEGFR / FGFR Angiogenic_Signaling Angiogenic Signaling VEGFR_FGFR->Angiogenic_Signaling Endothelial_Cell Endothelial Cell Proliferation & Migration Angiogenic_Signaling->Endothelial_Cell Angiogenesis Tumor Angiogenesis Endothelial_Cell->Angiogenesis ENMD2076 ENMD-2076 ENMD2076->Aurora_A Inhibits ENMD2076->VEGFR_FGFR Inhibits

Caption: Dual inhibitory action of ENMD-2076 on proliferation and angiogenesis pathways.

Experimental Workflow for Kinase Profiling

The systematic evaluation of ENMD-2076's kinase selectivity follows a multi-step process, beginning with broad screening and culminating in precise potency determination.

Kinase_Profiling_Workflow Start Start: Compound ENMD-2076 Screening Broad Kinase Panel Screen (e.g., 100 kinases at 1 µM) Start->Screening Decision Significant Inhibition? Screening->Decision IC50 10-Point Dose-Response Curve for IC50 Determination Decision->IC50 Yes End End Decision->End No Data Quantitative Selectivity Profile IC50->Data Data->End

Caption: Workflow for determining the kinase selectivity profile of ENMD-2076.

Logical Relationship of ENMD-2076's Therapeutic Effects

The therapeutic rationale for ENMD-2076 is based on the logical connection between its molecular targets and the resulting anti-cancer effects observed in preclinical models.

Therapeutic_Rationale cluster_targets Molecular Targets cluster_effects Cellular Effects ENMD2076 ENMD-2076 AuroraA Aurora A Kinase ENMD2076->AuroraA Inhibits AngioKinases Angiogenic Kinases (VEGFR, FGFR, etc.) ENMD2076->AngioKinases Inhibits G2M G2/M Cell Cycle Arrest AuroraA->G2M AntiAngio Inhibition of Angiogenesis AngioKinases->AntiAngio Apoptosis Induction of Apoptosis G2M->Apoptosis Tumor Inhibition of Tumor Growth & Regression Apoptosis->Tumor AntiAngio->Tumor

Caption: Logical flow from molecular targets of ENMD-2076 to its anti-tumor effects.

References

Methodological & Application

Application Notes and Protocols for ENMD-2076 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. Its primary targets include Aurora A, as well as kinases involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Fms-like tyrosine kinase 3 (Flt3).[1][2] This unique targeting profile makes ENMD-2076 a promising therapeutic agent for a variety of human cancers, including solid tumors and hematopoietic malignancies.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of ENMD-2076.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of key signaling pathways involved in cell cycle progression and angiogenesis. By targeting Aurora A kinase, a critical regulator of mitosis, ENMD-2076 can induce G2/M cell cycle arrest and subsequent apoptosis.[3][4] Simultaneously, its inhibition of VEGFRs and FGFRs disrupts the signaling cascades that promote the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2] The compound also demonstrates potent activity against Flt3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[5]

Signaling Pathway of ENMD-2076 Inhibition

ENMD2076_Pathway cluster_cell Cancer Cell cluster_proliferation Proliferation & Cell Cycle cluster_angiogenesis Angiogenesis cluster_leukemia Leukemia (e.g., AML) ENMD2076 ENMD-2076 AuroraA Aurora A ENMD2076->AuroraA inhibits VEGFR VEGFR ENMD2076->VEGFR inhibits FGFR FGFR ENMD2076->FGFR inhibits Flt3 Flt3 ENMD2076->Flt3 inhibits Mitosis Mitosis AuroraA->Mitosis promotes CellCycleArrest G2/M Arrest Apoptosis_p Apoptosis Angio_Signal Angiogenic Signaling VEGFR->Angio_Signal FGFR->Angio_Signal BloodVessel New Blood Vessel Formation Angio_Signal->BloodVessel promotes Apoptosis_a Apoptosis Leukemic_Signal Leukemic Cell Proliferation Flt3->Leukemic_Signal promotes Apoptosis_l Apoptosis

Caption: Signaling pathways targeted by ENMD-2076.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of ENMD-2076 against various kinases and cancer cell lines.

Target/Cell LineAssay TypeIC50 (µM)Reference
Kinase Activity
Aurora AKinase Assay0.014[1][6]
Aurora BKinase Assay0.350[1][6]
Flt3Kinase Assay0.00186[3][4]
KDR/VEGFR2Kinase Assay0.0582[3]
Flt4/VEGFR3Kinase Assay0.0159[3]
FGFR1Kinase Assay0.0927[3]
FGFR2Kinase Assay0.0708[3]
SrcKinase Assay0.0564[3]
PDGFRαKinase Assay0.0564[3]
Cell Proliferation
Leukemia
MV4;11Proliferation Assay0.025[3]
U937Proliferation Assay0.053[3]
Kasumi-1Proliferation Assay0.11[7]
THP-1Proliferation Assay0.22[7]
Multiple Myeloma
IM9Proliferation Assay2.99[4]
ARH-77Proliferation Assay4.88[4]
U266Proliferation Assay7.06[4]
RPMI 8226Proliferation Assay4.97[4]
Solid Tumors
HCT116 (Colon)Proliferation Assay0.15[8]
HT-29 (Colon)Proliferation Assay0.25[8]
A549 (Lung)Proliferation Assay0.35[8]
PANC-1 (Pancreatic)Proliferation Assay0.45[8]
MCF7 (Breast)Proliferation Assay0.55[8]
PC-3 (Prostate)Proliferation Assay0.70[8]
Endothelial Cells
HUVECProliferation Assay0.15[3]

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol is suitable for assessing the anti-proliferative effects of ENMD-2076 on adherent cancer cell lines.

Materials:

  • 96-well microtiter plates

  • ENMD-2076 stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 500-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of ENMD-2076 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.[1]

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on a paper towel. Allow the plates to air-dry completely.

  • SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (Alamar Blue)

This protocol is suitable for assessing the viability of non-adherent cell lines, such as leukemia cells.

Materials:

  • 96-well microtiter plates

  • ENMD-2076 stock solution

  • Complete cell culture medium

  • Alamar Blue reagent

  • Microplate fluorometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in 90 µL of complete medium in a 96-well plate.[1]

  • Compound Treatment: Prepare serial dilutions of ENMD-2076 in complete medium. Add 10 µL of the diluted compound to the appropriate wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[1]

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of ENMD-2076 on cell cycle distribution.

Materials:

  • 6-well plates

  • ENMD-2076 stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of ENMD-2076 for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_drug Add ENMD-2076 to Wells plate_cells->add_drug prepare_drug Prepare Serial Dilutions of ENMD-2076 prepare_drug->add_drug incubate Incubate for 48-96 hours add_drug->incubate add_reagent Add Assay Reagent (e.g., SRB, Alamar Blue) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 end End det_ic50->end

Caption: General workflow for an in vitro cell-based assay.

References

Application Notes and Protocols for Angiogenesis Assays Using ENMD-2076

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-angiogenic and anti-proliferative activities.[1][2] Its mechanism of action involves the selective inhibition of several key kinases implicated in tumor growth, proliferation, and angiogenesis. This document provides detailed application notes and protocols for assessing the anti-angiogenic effects of ENMD-2076 using common in vitro, ex vivo, and in vivo angiogenesis assays.

Mechanism of Action

ENMD-2076 exerts its anti-angiogenic effects primarily by targeting key receptor tyrosine kinases involved in the signaling pathways that drive new blood vessel formation. Concurrently, its inhibition of Aurora kinase A disrupts cell division in proliferating tumor cells.[1][3]

Key Kinase Targets of ENMD-2076:

  • Aurora Kinase A: A serine/threonine kinase essential for mitotic progression.[1][4]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial mediators of VEGF-stimulated endothelial cell proliferation, migration, and survival.[3][4]

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in endothelial cell proliferation and differentiation.[3][4]

  • Other Pro-angiogenic Kinases: Including Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like tyrosine kinase 3 (Flt3), and Src.[4][5]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of ENMD-2076 against various kinases and cell lines, providing a basis for dose selection in angiogenesis assays.

Table 1: Inhibitory Activity of ENMD-2076 against Key Kinases

Kinase TargetIC50 (nM)
Aurora A14
Flt31.86
KDR/VEGFR258.2
Flt4/VEGFR315.9
FGFR192.7
FGFR270.8
PDGFRα56.4
Src20.2

Data compiled from multiple sources.[4][5][6]

Table 2: Anti-proliferative Activity of ENMD-2076 in Various Cell Lines

Cell LineCancer TypeIC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVEC)-0.15
MV4;11Acute Myeloid Leukemia0.025
HT-29Colon Carcinoma~0.4
A375Melanoma~0.4
MDA-MB-231Breast Cancer~0.4
HCT-116Colorectal Carcinoma~0.4
PANC-1Pancreatic Cancer~0.4

Data compiled from multiple sources.[1][2][3][6]

Signaling Pathway and Experimental Workflow Diagrams

ENMD_2076_Signaling_Pathway cluster_growth_factors Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response cluster_cell_cycle Cell Cycle VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream FGFR->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis AuroraA Aurora Kinase A Mitosis Mitosis AuroraA->Mitosis ENMD2076 ENMD-2076 ENMD2076->VEGFR Inhibits ENMD2076->FGFR Inhibits ENMD2076->AuroraA Inhibits

Caption: ENMD-2076 inhibits key signaling pathways in angiogenesis and cell proliferation.

Tube_Formation_Workflow A Coat 96-well plate with Basement Membrane Extract (BME) B Incubate at 37°C to allow BME to solidify A->B C Seed endothelial cells (e.g., HUVECs) onto the BME layer B->C D Treat cells with varying concentrations of ENMD-2076 or vehicle control C->D E Incubate for 4-18 hours to allow tube formation D->E F Stain cells (e.g., with Calcein AM) E->F G Image wells using a microscope F->G H Quantify tube length, branching points, and total network area G->H

Caption: Workflow for the in vitro endothelial cell tube formation assay.

Experimental Protocols

In Vitro: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), growth factor reduced

  • 96-well tissue culture plates

  • ENMD-2076 (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Calcein AM fluorescent dye

  • Fluorescence microscope with image analysis software

Protocol:

  • Plate Coating: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire bottom of the well is covered.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL. Add 100 µL of the cell suspension (20,000 cells) to each BME-coated well.

  • Treatment: Prepare serial dilutions of ENMD-2076 in EGM-2. A suggested starting concentration range is 0.01 µM to 10 µM, based on the IC50 values. Add the ENMD-2076 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. Monitor tube formation periodically under a microscope.

  • Staining and Imaging: After incubation, carefully remove the medium and wash the cells with PBS. Add Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.[7][8]

  • Image Acquisition: Capture images of the tube network in each well using a fluorescence microscope.

  • Quantification: Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of branches.

Ex Vivo: Aortic Ring Assay

This assay provides a more complex model of angiogenesis, where vessel sprouting occurs from a section of an intact blood vessel.

Materials:

  • Thoracic aorta from a rat or mouse

  • Serum-free endothelial cell basal medium

  • Collagen Type I or BME

  • 48-well tissue culture plates

  • Surgical instruments (forceps, scissors, scalpel)

  • ENMD-2076 (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Inverted microscope with a digital camera

Protocol:

  • Aorta Dissection: Euthanize a rat or mouse according to approved institutional guidelines. Aseptically dissect the thoracic aorta and place it in a sterile, ice-cold PBS-filled petri dish.[9]

  • Ring Preparation: Carefully remove the surrounding fibro-adipose tissue.[9] Using a sterile scalpel, cross-section the aorta into 1 mm thick rings.[1][9][10]

  • Embedding: Place a 100 µL layer of cold liquid collagen or BME at the bottom of each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.[1][11] Place one aortic ring in the center of each well and cover it with another 50 µL of collagen or BME.[1][11]

  • Treatment: After the top layer has polymerized, add 200 µL of serum-free medium containing the desired concentration of ENMD-2076 or vehicle control to each well. Suggested concentrations range from 0.1 µM to 25 µM.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7 to 14 days. Replace the medium with fresh medium containing the treatments every 2-3 days.

  • Sprout Quantification: Monitor the outgrowth of endothelial sprouts from the aortic rings daily using an inverted microscope. Capture images at regular intervals.

  • Data Analysis: Quantify the extent of sprouting by measuring the length and number of sprouts originating from the aortic ring.

In Vivo: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis due to the rich vascular network of the chick embryo's chorioallantoic membrane.

Materials:

  • Fertilized chicken eggs (day 3-4 of incubation)

  • Egg incubator

  • Sterile sponges or filter paper discs

  • ENMD-2076 (dissolved in a biocompatible solvent)

  • Vehicle control

  • Stereomicroscope

  • Dremel tool with a small cutting disc

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • Windowing: On day 3, create a small window in the eggshell over the air sac. Carefully peel away the shell membrane to expose the CAM.[3]

  • Sample Application: Prepare sterile sponges or filter paper discs (e.g., 1 mm³) and saturate them with the desired concentration of ENMD-2076 or vehicle control. A suggested dose range to test is 1-20 µg per disc.

  • Placement: Gently place the treated sponge or disc onto the CAM, avoiding major blood vessels.

  • Sealing and Incubation: Seal the window with sterile adhesive tape and return the eggs to the incubator for an additional 48-72 hours.

  • Observation and Imaging: After the incubation period, re-open the window and observe the vasculature around the implant under a stereomicroscope. Capture high-resolution images of the CAM.

  • Analysis: Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the implant or by measuring the avascular zone.

In Vivo: Murine Xenograft Tumor Model

This model assesses the effect of ENMD-2076 on tumor growth and tumor-associated angiogenesis in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line (e.g., HT-29, MDA-MB-231)

  • Matrigel (optional)

  • ENMD-2076 (formulated for oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

  • Micro-CT or immunohistochemistry reagents for vessel density analysis

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[12]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer ENMD-2076 orally once daily at doses ranging from 50 to 200 mg/kg.[5][12][13][14] The vehicle control group should receive the formulation vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the experiment.

  • Endpoint Analysis: At the end of the study (e.g., after 21-28 days of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

  • Angiogenesis Assessment: Analyze the tumor vasculature by:

    • Immunohistochemistry: Staining tumor sections for endothelial cell markers (e.g., CD31) to determine microvessel density.

    • Dynamic Contrast-Enhanced MRI (DCE-MRI) or Micro-CT: To assess tumor vascularity and perfusion.[12][13]

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, including cell numbers, reagent concentrations, and incubation times, for their particular experimental setup and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Cell Cycle Analysis with ENMD-2076 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. Its primary mechanism of action involves the selective inhibition of Aurora A kinase, a key regulator of mitotic progression.[1][2] Additionally, ENMD-2076 targets other kinases involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This dual action makes ENMD-2076 a promising therapeutic agent in various cancers, particularly in aggressive subtypes like triple-negative breast cancer (TNBC) and platinum-resistant ovarian cancer.[3][4]

The inhibition of Aurora A kinase by ENMD-2076 disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest and subsequent induction of apoptosis in cancer cells.[5][6] These application notes provide detailed protocols for analyzing the effects of ENMD-2076 on the cell cycle and apoptosis, offering a valuable resource for researchers investigating its therapeutic potential.

Mechanism of Action: ENMD-2076 Signaling Pathway

ENMD-2076 primarily exerts its anti-cancer effects by inhibiting Aurora A kinase, a crucial serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting Aurora A, ENMD-2076 disrupts these processes, leading to mitotic arrest. Furthermore, its inhibitory action on VEGFR and FGFR pathways contributes to its anti-angiogenic effects, cutting off the tumor's blood supply.

ENMD2076_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression (G2/M Phase) cluster_angiogenesis Angiogenesis AuroraA Aurora A Kinase Mitosis Mitotic Progression (Spindle Assembly, Centrosome Separation) AuroraA->Mitosis Promotes G2M_Arrest G2/M Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to VEGFR_FGFR VEGFR / FGFR Angiogenesis_Pathway Angiogenic Signaling VEGFR_FGFR->Angiogenesis_Pathway Activates Tumor_Vascularization Tumor Vascularization Angiogenesis_Pathway->Tumor_Vascularization Promotes ENMD2076 ENMD-2076 ENMD2076->AuroraA Inhibits ENMD2076->VEGFR_FGFR Inhibits

Caption: Signaling pathway of ENMD-2076.

Quantitative Data Summary

The following tables provide a structured summary of the expected quantitative outcomes following ENMD-2076 treatment. Note that specific values may vary depending on the cell line, drug concentration, and duration of treatment.

Table 1: Effect of ENMD-2076 on Cell Cycle Distribution

Treatment GroupConcentration (µM)Incubation Time (h)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control024(e.g., 55 ± 4.2)(e.g., 25 ± 3.1)(e.g., 20 ± 2.5)
ENMD-20760.124(e.g., 50 ± 3.8)(e.g., 22 ± 2.9)(e.g., 28 ± 3.3)
ENMD-20760.524(e.g., 40 ± 4.5)(e.g., 15 ± 2.1)(e.g., 45 ± 5.1)
ENMD-20761.024(e.g., 30 ± 3.9)(e.g., 10 ± 1.8)(e.g., 60 ± 6.2)
Vehicle Control048(e.g., 53 ± 4.0)(e.g., 26 ± 3.5)(e.g., 21 ± 2.8)
ENMD-20760.148(e.g., 45 ± 4.1)(e.g., 18 ± 2.5)(e.g., 37 ± 4.0)
ENMD-20760.548(e.g., 32 ± 3.7)(e.g., 12 ± 1.9)(e.g., 56 ± 5.8)
ENMD-20761.048(e.g., 25 ± 3.1)(e.g., 8 ± 1.5)(e.g., 67 ± 7.1)

Table 2: Induction of Apoptosis by ENMD-2076

Treatment GroupConcentration (µM)Incubation Time (h)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control048(e.g., 95 ± 2.1)(e.g., 3 ± 0.8)(e.g., 2 ± 0.5)
ENMD-20760.148(e.g., 85 ± 3.5)(e.g., 8 ± 1.2)(e.g., 7 ± 1.1)
ENMD-20760.548(e.g., 65 ± 4.8)(e.g., 20 ± 2.5)(e.g., 15 ± 2.0)
ENMD-20761.048(e.g., 40 ± 5.2)(e.g., 35 ± 3.8)(e.g., 25 ± 3.1)

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays cluster_flow cluster_wb Start Start: Cancer Cell Culture Treatment Treat with ENMD-2076 (Varying Concentrations & Durations) Start->Treatment Harvest Harvest Cells Treatment->Harvest Flow_Cytometry Flow Cytometry Harvest->Flow_Cytometry Western_Blot Western Blotting Harvest->Western_Blot Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Flow_Cytometry->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (p-Aurora A, Cleaved PARP, etc.) Western_Blot->Protein_Analysis Data_Analysis Data Analysis & Interpretation Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the procedure for analyzing cell cycle distribution in cells treated with ENMD-2076 using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • ENMD-2076

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the time of harvest. Allow cells to adhere overnight.

  • ENMD-2076 Treatment: Treat cells with various concentrations of ENMD-2076 (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Fixation:

    • While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on DNA content.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in ENMD-2076-treated cells using Annexin V-FITC and Propidium Iodide (PI) co-staining.

Materials:

  • Cancer cell line of interest

  • ENMD-2076

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A 48-hour treatment duration is often suitable for apoptosis assays.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. Aspirate the culture medium (containing floating cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the medium containing the floating cells.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Use FITC signal (FL1) to detect Annexin V binding and PI signal (FL2 or FL3) to detect necrotic cells.

    • Four populations can be distinguished:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Western Blot Analysis of Key Proteins

This protocol outlines the procedure for detecting changes in the expression and phosphorylation status of proteins involved in the cell cycle and apoptosis following ENMD-2076 treatment.

Materials:

  • Cancer cell line of interest

  • ENMD-2076

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL reagents.

    • Visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

Logical Relationship Diagram

Logical_Relationship cluster_treatment Experimental Intervention cluster_cellular_effects Cellular Consequences cluster_analysis Analytical Readouts ENMD2076_Treatment ENMD-2076 Treatment AuroraA_Inhibition Inhibition of Aurora A Kinase ENMD2076_Treatment->AuroraA_Inhibition G2M_Arrest G2/M Phase Arrest AuroraA_Inhibition->G2M_Arrest Western_Blot_pAuroraA Western Blot: Decreased p-Aurora A AuroraA_Inhibition->Western_Blot_pAuroraA Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Flow_Cytometry_CellCycle Flow Cytometry: Increased G2/M Population G2M_Arrest->Flow_Cytometry_CellCycle Western_Blot_pHH3 Western Blot: Increased p-Histone H3 G2M_Arrest->Western_Blot_pHH3 Flow_Cytometry_Apoptosis Flow Cytometry: Increased Annexin V+ Cells Apoptosis_Induction->Flow_Cytometry_Apoptosis Western_Blot_Apoptosis Western Blot: Increased Cleaved PARP/Caspase-3 Apoptosis_Induction->Western_Blot_Apoptosis

Caption: Logical flow from treatment to analysis.

References

Application Notes and Protocols for ENMD-2076 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining ENMD-2076 with conventional chemotherapy. Detailed protocols for in vitro and in vivo studies are provided to guide researchers in evaluating the potential synergistic or additive effects of such combinations.

Introduction to ENMD-2076

ENMD-2076 is an orally bioavailable, multi-target kinase inhibitor with a unique mechanism of action that encompasses both anti-proliferative and anti-angiogenic activities.[1][2] It selectively inhibits Aurora A kinase, a key regulator of mitosis, and also targets several tyrosine kinases involved in angiogenesis, including the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] Preclinical studies have demonstrated its ability to inhibit the growth of a wide range of human solid tumor and hematopoietic cancer cell lines.[1] Furthermore, ENMD-2076 has shown activity in in vivo tumor xenograft models, causing tumor regression or complete growth inhibition.[1]

The dual mechanism of action of ENMD-2076, targeting both tumor cell division and the tumor's blood supply, provides a strong rationale for its use in combination with standard cytotoxic chemotherapy. The aim of such a combination is to achieve enhanced anti-tumor efficacy, overcome potential resistance mechanisms, and potentially allow for the use of lower, less toxic doses of chemotherapeutic agents.

Preclinical Rationale for Combination Therapy

Preclinical evidence, although limited in detailed publications, suggests that ENMD-2076 can be safely combined with chemotherapy agents and may lead to improved anti-tumor activity. An in vivo study in human hepatocellular carcinoma (HCC) xenograft models demonstrated that the combination of ENMD-2076 with either doxorubicin or 5-fluorouracil (5-FU) was well-tolerated. While not statistically different from single-agent chemotherapy in that specific study, a trend towards higher tumor growth inhibition (TGI) was observed in the combination groups. This suggests a potential for at least an additive effect.

Furthermore, the distinct mechanisms of action of ENMD-2076 and various chemotherapy drugs support the potential for synergistic interactions. For instance, by inhibiting angiogenesis, ENMD-2076 may disrupt the tumor vasculature, potentially enhancing the delivery and efficacy of cytotoxic agents. Concurrently, its inhibition of Aurora A can arrest cancer cells in mitosis, a phase in which many chemotherapeutic drugs are most effective.

Data Presentation

In Vitro Kinase Inhibitory Activity of ENMD-2076
Kinase TargetIC50 (nM)
Aurora A14
Aurora B350
Flt31.86
VEGFR2/KDR7-58.2
FGFR192.7
FGFR270.8
In Vitro Anti-proliferative Activity of ENMD-2076 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
Hematologic
MV4;11Leukemia0.025
U937Leukemia0.53
Solid Tumors
HT-29Colon Carcinoma0.15
A375Melanoma0.25
MDA-MB-231Breast Cancer0.48
PC-3Prostate Cancer0.67
Preclinical In Vivo Efficacy of ENMD-2076 in Combination with Chemotherapy (Hepatocellular Carcinoma Xenograft Model)
Treatment GroupTumor Growth Inhibition (TGI) Rate (%)
ENMD-2076 (100 mg/kg)73.67 - 80.12
Doxorubicin (1 mg/kg)Lower than ENMD-2076
5-FU (30 mg/kg)Lower than ENMD-2076
ENMD-2076 + DoxorubicinHigher TGI than single agents (trend)
ENMD-2076 + 5-FUHigher TGI than single agents (trend)

Note: Specific TGI percentages for doxorubicin, 5-FU, and the combination groups were not detailed in the available literature but were reported to be lower than ENMD-2076 alone, with a trend for enhancement in the combination.

Experimental Protocols

In Vitro Combination Study: Cell Viability Assay

Objective: To determine the synergistic, additive, or antagonistic effect of ENMD-2076 in combination with a chemotherapeutic agent on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • ENMD-2076 (dissolved in a suitable solvent, e.g., DMSO)

  • Chemotherapeutic agent (e.g., doxorubicin, paclitaxel, 5-FU)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of ENMD-2076 and the chemotherapeutic agent. This typically involves serial dilutions of each drug individually and in combination at fixed ratios.

  • Treatment: Treat the cells with the drug combinations for a period that allows for multiple cell doublings (e.g., 72-96 hours). Include wells with single agents and vehicle controls.

  • Viability Assessment: After the incubation period, add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is commonly used for this).

      • CI < 1 indicates synergy

      • CI = 1 indicates an additive effect

      • CI > 1 indicates antagonism

In Vivo Combination Study: Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of ENMD-2076 in combination with a chemotherapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • Matrigel (optional, for subcutaneous injection)

  • ENMD-2076 formulated for oral gavage

  • Chemotherapeutic agent formulated for appropriate administration (e.g., intravenous or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: ENMD-2076 alone

    • Group 3: Chemotherapeutic agent alone

    • Group 4: ENMD-2076 in combination with the chemotherapeutic agent

  • Treatment Administration:

    • Administer ENMD-2076 orally, once daily, at a well-tolerated dose (e.g., 100-200 mg/kg).

    • Administer the chemotherapeutic agent according to its established preclinical dosing schedule (e.g., once or twice weekly).

    • The timing of administration of the two agents should be carefully considered and can be simultaneous or sequential.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the mice regularly as an indicator of toxicity.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Compare the TGI of the combination group to the single-agent groups to assess for enhanced efficacy.

    • Analyze body weight data to evaluate the toxicity of the combination therapy.

Visualizations

ENMD_2076_Signaling_Pathway cluster_proliferation Cell Proliferation cluster_angiogenesis Angiogenesis Aurora_A Aurora A Kinase Mitosis Mitosis Aurora_A->Mitosis Tumor_Growth Tumor_Growth Mitosis->Tumor_Growth Drives VEGFR VEGF Receptor Endothelial_Cell_Proliferation Endothelial Cell Proliferation & Migration VEGFR->Endothelial_Cell_Proliferation FGFR FGF Receptor FGFR->Endothelial_Cell_Proliferation Blood_Vessel_Formation Blood_Vessel_Formation Endothelial_Cell_Proliferation->Blood_Vessel_Formation Leads to ENMD_2076 ENMD-2076 ENMD_2076->Aurora_A Inhibits ENMD_2076->VEGFR Inhibits ENMD_2076->FGFR Inhibits Blood_Vessel_Formation->Tumor_Growth Supports

Caption: Mechanism of action of ENMD-2076.

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Select & Culture Cancer Cell Lines Dose_Response Single Agent Dose-Response Curves Cell_Culture->Dose_Response Inform In Vivo Design Combination_Matrix Combination Dose Matrix (ENMD-2076 + Chemo) Dose_Response->Combination_Matrix Inform In Vivo Design Viability_Assay Cell Viability Assay (72-96h) Combination_Matrix->Viability_Assay Inform In Vivo Design Synergy_Analysis Synergy Analysis (e.g., Combination Index) Viability_Assay->Synergy_Analysis Inform In Vivo Design Xenograft Establish Xenograft Tumor Model Synergy_Analysis->Xenograft Inform In Vivo Design Randomization Randomize Mice into Treatment Groups Xenograft->Randomization Treatment Administer Treatments (Single agents & Combination) Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight & Biomarkers Monitoring->Endpoint

Caption: Preclinical workflow for evaluating ENMD-2076 combination therapy.

Logical_Relationship cluster_effects Combined Anti-Tumor Effects ENMD_2076 ENMD-2076 Anti_Proliferative Anti-Proliferative (Mitotic Arrest) ENMD_2076->Anti_Proliferative Anti_Angiogenic Anti-Angiogenic (Vascular Disruption) ENMD_2076->Anti_Angiogenic Chemotherapy Chemotherapy Cytotoxic Cytotoxic Effect (DNA Damage, etc.) Chemotherapy->Cytotoxic Synergistic_Outcome Potential Synergistic/ Additive Anti-Tumor Efficacy Anti_Proliferative->Synergistic_Outcome Anti_Angiogenic->Synergistic_Outcome Cytotoxic->Synergistic_Outcome

Caption: Rationale for ENMD-2076 and chemotherapy combination.

References

Application Notes and Protocols for ENMD-2076 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is a potent, orally bioavailable, small-molecule kinase inhibitor with a dual mechanism of action targeting both tumor cell proliferation and angiogenesis.[1][2][3] It exhibits selective inhibitory activity against Aurora A kinase, a key regulator of mitosis, and multiple receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] These application notes provide detailed protocols for preparing and utilizing ENMD-2076 in various cell culture experiments to investigate its anti-cancer properties.

Data Presentation

In Vitro Kinase Inhibitory Activity of ENMD-2076
Kinase TargetIC50 (nM)
Flt31.86[4][5]
Aurora A14[2][4][5]
Flt4/VEGFR315.9[6]
Src23[7]
KDR/VEGFR240[7]
PDGFRα56.4[6]
FGFR192.7[6]
FGFR270.8[6]
Aurora B350[2]
Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
Various Solid Tumor & Hematopoietic LinesMixed0.025 - 0.7[1][4][5]
Human Leukemia Cell Lines (10 lines)Leukemia0.025 - 0.53[6]
Myeloma Cell Lines (7 lines)Multiple Myeloma2.99 - 7.06[4][5]
Breast Cancer Cell Lines (29 lines)Breast Cancer0.25 - 16.1[8]

Signaling Pathways Modulated by ENMD-2076

The following diagram illustrates the primary signaling pathways inhibited by ENMD-2076.

ENMD2076_Pathway ENMD-2076 Mechanism of Action cluster_angiogenesis Angiogenesis Signaling cluster_proliferation Cell Proliferation & Survival VEGFR VEGFRs Angiogenesis Angiogenesis (Vessel Formation) VEGFR->Angiogenesis FGFR FGFRs FGFR->Angiogenesis PDGFRa PDGFRα PDGFRa->Angiogenesis AuroraA Aurora A CellCycle Cell Cycle Progression (G2/M Arrest) AuroraA->CellCycle Flt3 Flt3 Apoptosis Apoptosis Flt3->Apoptosis Src Src Src->Apoptosis ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->PDGFRa ENMD2076->AuroraA ENMD2076->Flt3 ENMD2076->Src

Caption: ENMD-2076 inhibits key kinases in angiogenesis and cell proliferation pathways.

Experimental Protocols

Preparation of ENMD-2076 Stock Solution

Materials:

  • ENMD-2076 powder (tartrate salt)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's datasheet, ENMD-2076 is soluble in DMSO at concentrations up to 105 mg/mL (279.64 mM).[9]

  • To prepare a 10 mM stock solution, weigh the appropriate amount of ENMD-2076 powder and dissolve it in the calculated volume of DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.75 mg of ENMD-2076 (MW: 375.47 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[9]

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted for adherent cell lines to measure the anti-proliferative effect of ENMD-2076.[2][4]

Materials:

  • Adherent cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ENMD-2076 stock solution (10 mM in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Experimental Workflow:

SRB_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with ENMD-2076 dilutions B->C D Incubate for 96h C->D E Fix cells with cold TCA D->E F Stain with SRB solution E->F G Wash with 1% acetic acid F->G H Solubilize dye with Tris base G->H I Read absorbance at 510 nm H->I

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Procedure:

  • Seed 500 cells per well in a 96-well plate and allow them to attach overnight.[2][4]

  • Prepare serial dilutions of ENMD-2076 in complete cell culture medium from the 10 mM stock solution. A typical concentration range is 0.3 nM to 125 µM.[4]

  • Remove the medium from the wells and add 100 µL of the ENMD-2076 dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest ENMD-2076 concentration.

  • Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.[2][4]

  • After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with tap water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log of ENMD-2076 concentration.

Western Blot Analysis of Phospho-Aurora A

This protocol is designed to assess the pharmacodynamic effect of ENMD-2076 on its target, Aurora A kinase.

Materials:

  • Cancer cell line of interest

  • ENMD-2076

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Aurora A (Thr288), anti-total Aurora A, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of ENMD-2076 for a specified time (e.g., 2-24 hours). A common concentration to see an effect is around 1 µM.[8]

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Aurora A (Thr288) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Aurora A and a loading control like β-actin.

Kinase Assay (In Vitro)

This protocol provides a general framework for assessing the direct inhibitory effect of ENMD-2076 on purified kinases.[4][5]

Materials:

  • Recombinant kinase (e.g., Aurora A, VEGFR2)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35, 2 mM DTT)[5]

  • ENMD-2076

  • Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

Procedure:

  • Prepare serial dilutions of ENMD-2076 in the kinase assay buffer.

  • In a 96-well or 384-well plate, add the recombinant kinase, the peptide substrate, and the ENMD-2076 dilutions.

  • Initiate the kinase reaction by adding ATP. The ATP concentration should be at or near the Km for the specific kinase.[4]

  • Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a predetermined time (e.g., 1 hour).[5]

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the kinase activity against the log of ENMD-2076 concentration to determine the IC50 value.

Conclusion

ENMD-2076 is a versatile multi-targeted kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. The protocols outlined above provide a solid foundation for researchers to investigate its efficacy and mechanism of action in a variety of preclinical cancer models. Careful attention to experimental detail and appropriate controls are essential for obtaining reproducible and meaningful results.

References

Application Notes and Protocols: ENMD-2076 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is a potent, orally bioavailable small molecule inhibitor targeting multiple kinases implicated in cancer progression, including Aurora A and various angiogenic tyrosine kinases such as FLT3, VEGFR, and FGFR.[1][2] Accurate preparation and storage of ENMD-2076 stock solutions are critical for obtaining reliable and reproducible results in preclinical research. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of ENMD-2076 for in vitro studies. These application notes provide detailed information on the solubility and stability of ENMD-2076 in DMSO, along with protocols for its preparation and storage.

Physicochemical Properties of ENMD-2076

PropertyValue
Molecular FormulaC₂₁H₂₅N₇
Molecular Weight375.47 g/mol
AppearanceSolid, white to light yellow powder
CAS Number934353-76-1

Solubility of ENMD-2076 in DMSO

ENMD-2076 exhibits high solubility in DMSO. However, reported values from different suppliers show some variation, which may be attributable to differences in compound purity, crystal form, or experimental conditions.

Table 1: Reported Solubility of ENMD-2076 in DMSO

SolubilityMolar Concentration (approx.)Source
≥18.75 mg/mL≥49.9 mMRayBiotech[3]
105 mg/mL279.6 mMSelleck Chemicals[4]
≥31 mg/mL≥82.6 mMMedchemExpress

It is recommended to start with a conservative estimate and confirm the solubility for a specific batch of the compound if necessary. For most in vitro applications, a 10 mM stock solution is readily achievable and commonly used.[3]

Protocol for Preparing a 10 mM ENMD-2076 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of ENMD-2076 in DMSO.

Materials:

  • ENMD-2076 powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Warming bath or sonicator (optional)

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Calculate the required mass of ENMD-2076:

    • For 1 mL of a 10 mM solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 375.47 g/mol * 1000 mg/g = 3.7547 mg

  • Weigh the ENMD-2076 powder:

    • Carefully weigh the calculated amount of ENMD-2076 powder.

  • Dissolve in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the weighed ENMD-2076.

    • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aid dissolution (if necessary):

    • If the compound does not dissolve readily, gentle warming of the solution to 37°C or brief sonication can be applied to facilitate dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for Preparing ENMD-2076 Stock Solution

G Workflow for Preparing ENMD-2076 Stock Solution cluster_prep Preparation start Start calculate Calculate Mass of ENMD-2076 start->calculate weigh Weigh ENMD-2076 calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_dissolution Completely Dissolved? vortex->check_dissolution aid_dissolution Warm to 37°C or Sonicate check_dissolution->aid_dissolution No aliquot Aliquot into Vials check_dissolution->aliquot Yes aid_dissolution->vortex store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: A flowchart illustrating the steps for preparing a stock solution of ENMD-2076 in DMSO.

Stability of ENMD-2076 in DMSO

The stability of ENMD-2076 in DMSO is crucial for ensuring the accuracy of experimental results. While specific, long-term stability data for ENMD-2076 in DMSO is not extensively published, general guidelines for small molecules in DMSO and supplier recommendations provide a basis for proper handling and storage.

Key Factors Affecting Stability:

  • Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can promote the degradation of some compounds. It is essential to use anhydrous DMSO and minimize the exposure of stock solutions to air.

  • Temperature: Lower temperatures generally slow down the rate of chemical degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and may lead to the precipitation of the compound. Aliquoting stock solutions into smaller, single-use volumes is highly recommended.

  • Light: Exposure to light can cause photodegradation of sensitive compounds. The use of amber vials is recommended to protect solutions from light.

Table 2: Recommended Storage Conditions and Stability

Storage TemperatureDurationRecommendations
-20°CUp to 1 monthFor short to medium-term storage.
-80°CUp to 1 yearFor long-term storage.
General Protocol for Assessing Long-Term Stability of ENMD-2076 in DMSO

This protocol provides a framework for conducting a long-term stability study of ENMD-2076 in DMSO.

Materials:

  • ENMD-2076 DMSO stock solution (e.g., 10 mM)

  • Anhydrous DMSO

  • Amber glass vials

  • LC-MS or HPLC system

  • Storage facilities at different temperatures (e.g., -20°C, 4°C, room temperature)

Procedure:

  • Prepare Stock Solution:

    • Prepare a fresh stock solution of ENMD-2076 in anhydrous DMSO at the desired concentration.

  • Aliquot:

    • Dispense aliquots of the stock solution into multiple amber glass vials, minimizing headspace.

  • Time-Zero Analysis (T₀):

    • Immediately analyze one aliquot using a validated LC-MS or HPLC method to determine the initial purity and concentration. This serves as the baseline.

  • Storage:

    • Store the remaining vials at the selected temperatures (-20°C, 4°C, and room temperature) and protect them from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample using the same LC-MS or HPLC method as the T₀ analysis.

  • Data Analysis:

    • Compare the purity and concentration of the stored samples to the T₀ sample to determine the percentage of degradation.

Workflow for Stability Assessment

G Workflow for Assessing ENMD-2076 Stability in DMSO cluster_stability Stability Assessment start Start prepare_stock Prepare Fresh Stock Solution start->prepare_stock aliquot Aliquot into Amber Vials prepare_stock->aliquot t0_analysis T₀ Analysis (LC-MS/HPLC) aliquot->t0_analysis store Store at Different Temperatures (-20°C, 4°C, RT) t0_analysis->store time_points Retrieve Samples at Time Points (T₁, T₂, T₃...) store->time_points analyze_samples Analyze Samples (LC-MS/HPLC) time_points->analyze_samples compare_data Compare Data to T₀ analyze_samples->compare_data end_node End compare_data->end_node G Simplified Signaling Pathways Inhibited by ENMD-2076 cluster_pathways ENMD-2076 Mechanism of Action cluster_proliferation Proliferation & Cell Cycle cluster_angiogenesis Angiogenesis ENMD2076 ENMD-2076 AuroraA Aurora A ENMD2076->AuroraA inhibits FLT3 FLT3 ENMD2076->FLT3 inhibits VEGFR VEGFR ENMD2076->VEGFR inhibits FGFR FGFR ENMD2076->FGFR inhibits G2M_Arrest G2/M Arrest AuroraA->G2M_Arrest Proliferation_Inhibition Inhibition of Proliferation FLT3->Proliferation_Inhibition Apoptosis_Prolif Apoptosis G2M_Arrest->Apoptosis_Prolif Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR->Angiogenesis_Inhibition FGFR->Angiogenesis_Inhibition

References

Application Notes and Protocols for Immunohistochemical Analysis of ENMD-2076 Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is a novel, orally bioavailable small-molecule kinase inhibitor with a dual mechanism of action targeting both tumor cell proliferation and angiogenesis. It selectively inhibits Aurora A kinase, a key regulator of mitosis, and multiple receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] This unique profile makes ENMD-2076 a promising therapeutic agent in various cancers. Immunohistochemistry (IHC) is a critical tool for assessing the pharmacodynamic effects of ENMD-2076 in both preclinical and clinical settings. These application notes provide detailed protocols for the IHC analysis of key biomarkers in ENMD-2076-treated tumors.

Key Biomarkers for Assessing ENMD-2076 Activity

The dual mechanism of ENMD-2076 necessitates the evaluation of biomarkers for both its anti-proliferative and anti-angiogenic effects.

  • Ki-67: A nuclear protein associated with cellular proliferation. A reduction in the Ki-67 labeling index is indicative of the anti-proliferative effect of ENMD-2076.

  • CD31 (PECAM-1): An endothelial cell marker used to quantify microvessel density (MVD). A decrease in MVD suggests an anti-angiogenic response.

  • Phospho-Aurora A (Thr288): Represents the active form of Aurora A kinase. A decrease in its expression indicates target engagement by ENMD-2076.

  • Phospho-VEGFR2 (Tyr1175): Indicates the activation of the VEGFR2 signaling pathway. Reduced expression demonstrates the inhibitory effect of ENMD-2076 on this key angiogenic pathway.

Quantitative Data Summary

Preclinical and clinical studies have demonstrated the in vivo efficacy of ENMD-2076, with IHC analysis confirming its on-target effects. While some studies describe a "marked reduction" in proliferation and an "apparent loss of vascularity," specific quantitative data is crucial for robust assessment.[2][3][4] A phase II clinical trial in patients with triple-negative breast cancer showed a decrease in cellular proliferation (Ki-67) and microvessel density (CD34 was used as the endothelial marker in this study) after two weeks of treatment with ENMD-2076.[5]

Table 1: Summary of Immunohistochemical Analysis of Proliferation in ENMD-2076 Treated Tumors

Tumor ModelTreatment GroupBiomarkerMethod of QuantificationResultsReference
Colorectal Cancer XenograftsVehicleKi-67ImmunohistochemistryHigh proliferative index(PMID: 20442299)[2]
(HT-29)ENMD-2076 (200 mg/kg)Ki-67ImmunohistochemistryMarked reduction in Ki-67 positive cells(PMID: 20442299)[2]
Triple-Negative Breast CancerPre-treatmentKi-67ImmunohistochemistryBaseline proliferative index established(Diamond et al., Breast Cancer Res, 2018)[5]
(Human Patients, n=8)ENMD-2076 (2 weeks)Ki-67ImmunohistochemistryDecrease in cellular proliferation observed(Diamond et al., Breast Cancer Res, 2018)[5]

Table 2: Summary of Immunohistochemical Analysis of Angiogenesis in ENMD-2076 Treated Tumors

Tumor ModelTreatment GroupBiomarkerMethod of QuantificationResultsReference
Colorectal Cancer XenograftsVehicleCD31Gross PathologyHigh degree of vascularity(PMID: 20442299)[2]
(HT-29)ENMD-2076 (200 mg/kg)CD31Gross PathologyApparent loss of tumor vasculature(PMID: 20442299)[2]
Triple-Negative Breast CancerPre-treatmentCD34ImmunohistochemistryBaseline microvessel density established(Diamond et al., Breast Cancer Res, 2018)[5]
(Human Patients, n=8)ENMD-2076 (2 weeks)CD34ImmunohistochemistryDecrease in microvessel density observed(Diamond et al., Breast Cancer Res, 2018)[5]

Signaling Pathways and Experimental Workflow

ENMD-2076 Mechanism of Action: Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by ENMD-2076.

ENMD_2076_Signaling_Pathways cluster_aurora Anti-Proliferative Effect cluster_angiogenesis Anti-Angiogenic Effect ENMD_A ENMD-2076 AuroraA Aurora A Kinase ENMD_A->AuroraA Inhibition Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Proliferation Tumor Cell Proliferation Centrosome->Proliferation Spindle->Proliferation ENMD_V ENMD-2076 VEGFR VEGFR / FGFR ENMD_V->VEGFR Inhibition Endothelial Endothelial Cell Proliferation & Migration VEGFR->Endothelial Angiogenesis Angiogenesis Endothelial->Angiogenesis

Caption: Dual inhibitory action of ENMD-2076.

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps for performing IHC on ENMD-2076 treated tumor tissues.

IHC_Workflow start Start: Formalin-Fixed Paraffin-Embedded Tumor Tissue deparaffin Deparaffinization & Rehydration start->deparaffin retrieval Antigen Retrieval (Heat-Induced or Enzymatic) deparaffin->retrieval blocking_peroxidase Endogenous Peroxidase Blocking retrieval->blocking_peroxidase blocking_serum Serum Blocking blocking_peroxidase->blocking_serum primary_ab Primary Antibody Incubation (e.g., anti-Ki-67, anti-CD31) blocking_serum->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., HRP-Polymer, DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Clearing counterstain->dehydration mounting Mounting dehydration->mounting analysis Microscopic Analysis & Quantification mounting->analysis

Caption: IHC workflow for FFPE tumor tissues.

Detailed Experimental Protocols

Protocol 1: Immunohistochemistry for Ki-67 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Sections

Materials:

  • FFPE tumor sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

  • Primary Antibody: Rabbit anti-Ki-67 monoclonal antibody (e.g., from DAKO, clone MIB-1), diluted 1:100 in antibody diluent.

  • Biotinylated Goat anti-Rabbit secondary antibody

  • VECTASTAIN® ABC Kit (Vector Laboratories) or equivalent HRP-polymer based detection system

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in PBS (pH 7.4) for 2 x 5 minutes.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS for 2 x 5 minutes.

  • Blocking:

    • Incubate sections with Blocking Buffer for 30 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-Ki-67 antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

    • Rinse with PBS for 3 x 5 minutes.

    • Incubate with ABC reagent (if using) for 30 minutes.

    • Rinse with PBS for 3 x 5 minutes.

    • Apply DAB substrate solution and monitor for color development (typically 2-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Quantification:

  • The Ki-67 labeling index is calculated as the percentage of Ki-67-positive tumor cell nuclei (showing brown staining) among the total number of tumor cells counted in representative high-power fields.

Protocol 2: Immunohistochemistry for CD31 in FFPE Tumor Sections

This protocol is similar to the Ki-67 protocol with the following key differences:

  • Primary Antibody: Rat anti-mouse CD31 monoclonal antibody (e.g., from BD Biosciences), with the optimal dilution to be determined by the user.

  • Secondary Antibody: Biotinylated Goat anti-Rat secondary antibody.

Quantification:

  • Microvessel density (MVD) is determined by counting the number of CD31-positive vessels in several high-power fields in the areas of highest vascularization ("hot spots"). Results are typically expressed as the average number of vessels per high-power field.

Note: For phospho-specific antibodies like anti-phospho-Aurora A and anti-phospho-VEGFR2, it is crucial to use a phosphatase inhibitor cocktail in the antibody diluent and wash buffers to preserve the phosphorylation status of the target protein. Optimal antibody concentrations and antigen retrieval methods for these markers should be determined empirically.

References

Troubleshooting & Optimization

ENMD-2076 Preclinical Toxicity Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the preclinical toxicity profile of ENMD-2076 in animal models. The information is presented in a question-and-answer format to directly address potential issues and guide troubleshooting during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with ENMD-2076 in animal models?

A1: Based on preclinical studies, the most frequently reported toxicities associated with ENMD-2076 administration in animal models include gastrointestinal issues, bone marrow suppression, and liver function abnormalities.[1] In 28-day continuous oral dosing studies, gastrointestinal toxicities were noted in both rats and dogs.[1]

Q2: Were there any species-specific toxicities reported for ENMD-2076?

A2: Yes, some toxicities appeared to be specific to the animal model studied. In rats, in addition to the common toxicities, researchers observed dental discoloration and breakage, as well as abnormalities of the femoral growth plate.[1] The femoral growth plate changes are thought to be related to the anti-angiogenic properties of ENMD-2076.[1]

Q3: What is the No-Observed-Adverse-Effect-Level (NOAEL) for ENMD-2076 in preclinical studies?

A3: In a 26-week oral toxicity study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was established at 12 mg/kg/day. At higher doses of 24 mg/kg/day and above, central nervous system (CNS) clinical signs such as decreased activity and uncoordinated gait were observed.

Q4: Has ENMD-2076 shown any cardiovascular or respiratory toxicity in animal models?

A4: Preclinical studies in telemeterized dogs did not reveal any cardiovascular or respiratory system safety signals, suggesting a low risk of these specific toxicities.[1]

Q5: What doses of ENMD-2076 have been tolerated in mouse xenograft studies?

A5: In mouse xenograft models, daily oral doses of 100 mg/kg and 200 mg/kg have been shown to be well-tolerated without obvious signs of toxicity, such as weight loss or morbidity. However, a higher dose of 400 mg/kg/day (administered as 200 mg/kg twice daily) resulted in weight loss and mortality.

Troubleshooting Guide

Observed Issue in Experiments Potential Cause Related to ENMD-2076 Recommended Actions & Considerations
Unexpected animal morbidity or significant weight loss. The administered dose of ENMD-2076 may be exceeding the maximum tolerated dose (MTD) in the specific animal model and strain.- Review the dosing regimen. In mice, daily doses of 100-200 mg/kg are generally well-tolerated in xenograft models, while 400 mg/kg/day has been associated with mortality. - Monitor animals daily for clinical signs of toxicity. - Consider a dose de-escalation study to establish the MTD in your specific experimental setup.
Diarrhea, vomiting, or other signs of gastrointestinal distress. Gastrointestinal toxicities have been reported in both rats and dogs following 28-day continuous oral dosing with ENMD-2076.[1]- Ensure proper hydration and nutrition for the animals. - Record the severity and frequency of GI symptoms. - Consider incorporating supportive care measures as advised by veterinary staff. - If severe, a dose reduction or temporary interruption of treatment may be necessary.
Abnormalities in liver function tests (e.g., elevated ALT, AST). Liver function test abnormalities were observed in rats during 28-day toxicity studies.[1]- If feasible within the study protocol, conduct baseline and periodic liver function tests. - At the terminal endpoint, collect liver tissue for histopathological analysis to assess for any drug-induced liver injury.
Decreased white blood cell counts, particularly neutrophils. Bone marrow suppression is a known toxicity of ENMD-2076 in rats.[1]- Perform complete blood counts (CBCs) at baseline and at selected time points during the study to monitor for myelosuppression. - Be aware of the potential for increased susceptibility to infections in treated animals.
Changes in gait, coordination, or activity levels. Central nervous system (CNS) effects, including uncoordinated gait and decreased activity, were seen in rats at doses of 24 mg/kg/day and higher in a 26-week study.- Carefully observe and document any behavioral changes in the animals. - These findings may indicate that the current dose is exceeding the NOAEL for CNS effects.

Quantitative Toxicity Data

Table 1: Summary of Key Toxicological Findings for ENMD-2076 in Animal Models

Animal Model Study Duration Dose Levels and Key Findings Reference
Rat 28-Day- Gastrointestinal toxicities observed.- Liver function test abnormalities noted.- Bone marrow suppression identified.[1]
Rat 26-Week- NOAEL: 12 mg/kg/day .- At ≥ 24 mg/kg/day: Decreased activity and uncoordinated gait (CNS effects).- Mortality observed at 48 mg/kg/day.
Dog 28-Day- Gastrointestinal toxicities observed.- No cardiovascular or respiratory safety signals detected in telemeterized studies.[1]
Mouse Xenograft Studies- 100 mg/kg/day and 200 mg/kg/day: Well-tolerated.- 400 mg/kg/day (200 mg/kg BID): Associated with weight loss and mortality.

Experimental Protocols

1. Mouse Xenograft Efficacy and Tolerability Study

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Subcutaneous injection of cancer cells (e.g., HT-29 colorectal cancer cells) into the flank.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³).

  • Dosing:

    • Vehicle control (e.g., sterile water) administered orally by gavage daily.

    • ENMD-2076 administered orally by gavage daily at doses of 100 mg/kg and 200 mg/kg.

  • Monitoring:

    • Tumor measurements performed twice weekly using calipers.

    • Animal body weight recorded twice weekly.

    • Daily monitoring for clinical signs of toxicity (e.g., changes in posture, activity, grooming).

  • Duration: Typically 28 days or until a predetermined endpoint is reached.

2. General Protocol for 28-Day Repeat-Dose Toxicology Study (Rat/Dog)

  • Animal Model: Sprague-Dawley rats or Beagle dogs.

  • Dosing: Daily oral administration of ENMD-2076 at multiple dose levels (e.g., low, mid, high) and a vehicle control group.

  • In-life Observations:

    • Daily clinical observations for signs of toxicity.

    • Detailed physical examinations performed weekly.

    • Body weight and food consumption measured weekly.

  • Clinical Pathology:

    • Hematology and clinical chemistry panels evaluated at baseline and at the end of the study.

  • Terminal Procedures:

    • Gross necropsy of all animals.

    • Organ weights recorded.

    • Histopathological examination of a comprehensive list of tissues.

  • Toxicokinetics: Blood samples collected at various time points to determine pharmacokinetic parameters (Cmax, AUC).

Visualizations

ENMD_2076_Signaling_Pathway cluster_angiogenesis Angiogenesis Pathway cluster_proliferation Cell Proliferation Pathway VEGFR VEGFR Angiogenesis Angiogenesis (Blood Vessel Formation) VEGFR->Angiogenesis FGFR FGFR FGFR->Angiogenesis Aurora_A Aurora A Kinase CellCycle Cell Cycle Progression (G2/M Phase) Aurora_A->CellCycle Proliferation Tumor Cell Proliferation CellCycle->Proliferation ENMD2076 ENMD-2076 ENMD2076->VEGFR Inhibition ENMD2076->FGFR Inhibition ENMD2076->Aurora_A Inhibition

Caption: Dual inhibitory action of ENMD-2076 on angiogenesis and cell proliferation pathways.

Experimental_Workflow start Start: Animal Model Selection (Rat, Dog, or Mouse) dosing Dose Administration (Oral Gavage) start->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring data_collection Data Collection monitoring->data_collection clinical_pathology Clinical Pathology (Hematology, Blood Chemistry) data_collection->clinical_pathology Blood Samples histopathology Histopathology (Tissue Analysis) data_collection->histopathology Tissue Samples analysis Data Analysis and Toxicity Assessment clinical_pathology->analysis histopathology->analysis

Caption: General workflow for a preclinical toxicology study of ENMD-2076.

References

Technical Support Center: Overcoming Resistance to ENMD-2076

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ENMD-2076 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ENMD-2076?

ENMD-2076 is an orally active, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.[1][2] Additionally, it targets several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This dual activity gives ENMD-2076 both anti-proliferative and anti-angiogenic properties.

Q2: In which cancer types has resistance to ENMD-2076 been observed?

Resistance to ENMD-2076 has been predominantly studied in preclinical models of triple-negative breast cancer (TNBC).[3][4][5][6] Resistance has also been investigated in leukemia cell lines.[7]

Q3: What are the known mechanisms of resistance to ENMD-2076?

The most well-documented mechanism of resistance to ENMD-2076 is the induction of cellular senescence, particularly in p53-mutated TNBC models.[3][4][5][6] Instead of undergoing apoptosis, cancer cells enter a state of irreversible growth arrest but remain metabolically active.

Another described mechanism, observed in a leukemia cell line model, involves the activation of the PI3K/Akt signaling pathway, which appears to be independent of Aurora A kinase mutations.

Furthermore, in TNBC patient-derived xenograft (PDX) models, acquired resistance has been associated with a "subtype switch," for instance, from a luminal androgen receptor subtype to a basal-like subtype.[5][6]

Troubleshooting Guides

Issue 1: Reduced sensitivity or acquired resistance to ENMD-2076 in TNBC models.

Potential Cause: Induction of cellular senescence.

Troubleshooting Workflow:

cluster_0 Troubleshooting Senescence-Mediated Resistance Observe_Resistance Observe Reduced Sensitivity/ Acquired Resistance Hypothesize_Senescence Hypothesize Senescence as a Mechanism Observe_Resistance->Hypothesize_Senescence Perform_SA_beta_gal Perform Senescence-Associated β-galactosidase (SA-β-gal) Staining Hypothesize_Senescence->Perform_SA_beta_gal Analyze_Markers Analyze Senescence Markers (p16, p73) via Immunofluorescence Hypothesize_Senescence->Analyze_Markers Confirm_Senescence Confirm Senescent Phenotype Perform_SA_beta_gal->Confirm_Senescence Analyze_Markers->Confirm_Senescence Explore_Overcoming Explore Strategies to Overcome Senescence Confirm_Senescence->Explore_Overcoming Senolytics Test Combination with Senolytics Explore_Overcoming->Senolytics Pathway_Inhibitors Investigate Alternative Pathway Inhibitors Explore_Overcoming->Pathway_Inhibitors cluster_1 Investigating TNBC Subtype Switching Resistance_Observed Observe Acquired Resistance in TNBC Model No_Senescence Senescence Markers are Negative Resistance_Observed->No_Senescence Hypothesize_Subtype_Switch Hypothesize TNBC Subtype Switching No_Senescence->Hypothesize_Subtype_Switch Gene_Expression_Profiling Perform Gene Expression Profiling (e.g., RNA-seq) Hypothesize_Subtype_Switch->Gene_Expression_Profiling Analyze_Subtype_Signatures Analyze Data for TNBC Subtype Signatures Gene_Expression_Profiling->Analyze_Subtype_Signatures Identify_Switch Identify Subtype Switch (e.g., BL to Mesenchymal) Analyze_Subtype_Signatures->Identify_Switch EMT_Analysis Investigate EMT Markers Identify_Switch->EMT_Analysis Therapeutic_Implications Consider Therapeutic Implications Identify_Switch->Therapeutic_Implications cluster_2 Addressing PI3K/Akt-Mediated Resistance in Leukemia Leukemia_Resistance Observe Resistance in Leukemia Cell Lines No_AuroraA_Mutation No Mutations Detected in Aurora A Leukemia_Resistance->No_AuroraA_Mutation Hypothesize_Bypass Hypothesize Bypass Signaling (PI3K/Akt Pathway) No_AuroraA_Mutation->Hypothesize_Bypass Phospho_Protein_Analysis Perform Phospho-Protein Array or Western Blot for p-Akt Hypothesize_Bypass->Phospho_Protein_Analysis Confirm_Activation Confirm PI3K/Akt Pathway Activation Phospho_Protein_Analysis->Confirm_Activation Combination_Therapy Test Combination with PI3K/Akt Pathway Inhibitors Confirm_Activation->Combination_Therapy cluster_3 ENMD-2076 Mechanism of Action and Resistance Pathways cluster_4 Primary Targets cluster_5 Cellular Effects cluster_6 Resistance Mechanisms ENMD_2076 ENMD-2076 Aurora_A Aurora A ENMD_2076->Aurora_A Inhibits VEGFR_FGFR VEGFR/FGFR ENMD_2076->VEGFR_FGFR Inhibits Mitotic_Arrest Mitotic Arrest Aurora_A->Mitotic_Arrest Regulates Anti_Angiogenesis Anti-Angiogenesis VEGFR_FGFR->Anti_Angiogenesis Regulates Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to Senescence Senescence Apoptosis->Senescence Bypassed by PI3K_Akt PI3K/Akt Pathway Activation Apoptosis->PI3K_Akt Bypassed by Subtype_Switch TNBC Subtype Switching Apoptosis->Subtype_Switch Associated with resistance

References

Technical Support Center: Investigating Off-Target Effects of ENMD-2076

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of ENMD-2076.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and major off-target kinases of ENMD-2076?

A1: ENMD-2076 is a multi-targeted kinase inhibitor. Its primary target is Aurora A kinase. However, it also exhibits potent inhibitory activity against several other kinases, which are considered major off-targets. These include Flt3, KDR/VEGFR2, FGFR1, FGFR2, and Src. Understanding this kinase inhibition profile is crucial for designing experiments and interpreting results.

Q2: I am observing significant cell death at concentrations well below the published IC50 for my cancer cell line. Could this be due to off-target effects?

A2: Yes, it is possible. While ENMD-2076's primary mechanism is the inhibition of Aurora A, leading to mitotic arrest and subsequent apoptosis, its off-target activities against kinases like KDR/VEGFR2 and FGFR1/2 can also induce anti-proliferative and pro-apoptotic effects, particularly in cell lines dependent on these signaling pathways. We recommend performing experiments to dissect these effects, as detailed in the troubleshooting guide below.

Q3: My cells are showing a G2/M arrest as expected, but I am also seeing a decrease in cell migration/invasion. Is this related to Aurora A inhibition?

A3: While Aurora A has roles in cell migration, the observed effects on migration and invasion could also be strongly influenced by the inhibition of off-target kinases such as Src and those involved in angiogenesis (VEGFRs, FGFRs). To differentiate these, you could compare the effects of ENMD-2076 with a more selective Aurora A inhibitor or use molecular techniques like siRNA to silence the off-target kinases and observe the phenotypic changes.

Q4: Are there any known resistance mechanisms to ENMD-2076 that involve its off-target kinases?

A4: While research into resistance mechanisms is ongoing, it is plausible that alterations in the expression or activity of the off-target kinases or their downstream signaling pathways could contribute to acquired resistance. For example, the upregulation of a parallel signaling pathway that circumvents the inhibited targets could confer resistance.

Troubleshooting Guides

Problem 1: Distinguishing On-Target vs. Off-Target Effects in Cellular Assays

Scenario: You observe a potent anti-proliferative effect of ENMD-2076 on your cell line and want to determine if it's primarily due to Aurora A inhibition or off-target effects.

Troubleshooting Steps:

  • Dose-Response Comparison: Compare the dose-response curve of ENMD-2076 with a highly selective Aurora A inhibitor in your cell line. A significant difference in potency could suggest the contribution of off-target effects.

  • Western Blot Analysis: Analyze the phosphorylation status of key proteins in the targeted pathways.

    • On-Target: Check for decreased phosphorylation of Aurora A (p-Aurora A at Thr288) and its substrate, Histone H3 (p-Histone H3 at Ser10).

    • Off-Target: Examine the phosphorylation of downstream effectors of VEGFR2 (e.g., p-PLCγ1, p-ERK1/2) and FGFR (e.g., p-FRS2, p-ERK1/2) in response to ligand stimulation (VEGF or FGF).

  • Rescue Experiments: If your cells express the off-target kinases, try to "rescue" the phenotype by overexpressing a constitutively active form of the kinase or by providing downstream signaling molecules.

Problem 2: Inconsistent Results in Cell Viability Assays

Scenario: You are getting variable results in your cell viability assays (e.g., SRB, Alamar Blue) with ENMD-2076.

Troubleshooting Steps:

  • Compound Solubility: ENMD-2076 is typically dissolved in DMSO. Ensure that the final DMSO concentration in your cell culture media is consistent and non-toxic to your cells (generally <0.5%). Precipitates of the compound at higher concentrations can lead to inconsistent results.

  • Assay-Specific Issues:

    • SRB Assay: Incomplete fixation or washing can lead to high background or loss of cells. Ensure gentle but thorough washing steps.

    • Alamar Blue Assay: This assay measures metabolic activity. If ENMD-2076 affects cellular metabolism independent of cell death, it could lead to misleading results. Consider corroborating your findings with a method that directly counts cells or measures membrane integrity.

  • Cell Seeding Density: Ensure a consistent cell seeding density across all wells. Overly confluent or sparse cultures can respond differently to treatment.

Problem 3: Interpreting In Vivo Study Side Effects

Scenario: In your animal model treated with ENMD-2076, you observe side effects like hypertension, which is also seen in clinical trials. You want to understand the likely off-target cause.

Troubleshooting Steps:

  • Literature Review: Hypertension is a known side effect of inhibitors targeting the VEGFR pathway. The inhibition of VEGFR2 by ENMD-2076 is the most likely cause.

  • Pharmacodynamic Markers: In your in vivo study, you can measure pharmacodynamic biomarkers to correlate with the observed toxicity. For example, you could measure levels of soluble VEGFR2 in the plasma as an indicator of target engagement.

Quantitative Data Summary

Table 1: Kinase Inhibition Profile of ENMD-2076

Kinase TargetIC50 (nM)Pathway Association
Primary Target
Aurora A14Mitosis, Cell Cycle
Major Off-Targets
Flt31.86Hematopoiesis, Angiogenesis
KDR/VEGFR258.2Angiogenesis
Flt4/VEGFR315.9Angiogenesis, Lymphangiogenesis
FGFR192.7Angiogenesis, Development
FGFR270.8Angiogenesis, Development
Src56.4Cell Proliferation, Migration
PDGFRα56.4Cell Growth, Proliferation
Aurora B350Mitosis, Cytokinesis

IC50 values are compiled from various sources and may vary depending on the assay conditions.[1][2]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of ENMD-2076 against a panel of recombinant kinases.

  • Reagents:

    • Recombinant human kinases (e.g., Aurora A, VEGFR2, FGFR1)

    • Kinase-specific peptide substrate

    • ATP

    • ENMD-2076 (in DMSO)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Procedure:

    • Prepare serial dilutions of ENMD-2076 in kinase assay buffer.

    • In a 96-well or 384-well plate, add the kinase, peptide substrate, and ENMD-2076 dilution.

    • Initiate the reaction by adding ATP at a concentration close to the Km for each specific kinase.

    • Incubate at 30°C for the specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each ENMD-2076 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay measures cell density based on the measurement of cellular protein content.

  • Reagents:

    • Adherent cells in culture

    • ENMD-2076 (in DMSO)

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Wash solution: 1% (v/v) acetic acid

    • Solubilization solution: 10 mM Tris base, pH 10.5

  • Procedure:

    • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

    • Treat cells with serial dilutions of ENMD-2076 for the desired duration (e.g., 72-96 hours).

    • Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with 1% acetic acid to remove unbound dye.

    • Air dry the plates completely.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Air dry the plates again.

    • Add solubilization solution to each well and shake for 5-10 minutes to dissolve the protein-bound dye.

    • Read the absorbance at 510-570 nm using a microplate reader.

Protocol 3: Western Blotting for Phospho-Kinase Analysis

This protocol is for detecting changes in the phosphorylation state of on- and off-target kinases and their substrates.

  • Reagents:

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Protein assay reagent (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Aurora A (Thr288), anti-Aurora A, anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-Histone H3 (Ser10), anti-Histone H3, anti-β-actin).

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with ENMD-2076 for the desired time. For growth factor receptor analysis, serum-starve cells before treatment and then stimulate with the appropriate ligand (e.g., VEGF, FGF).

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

ENMD2076_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways ENMD2076 ENMD-2076 AuroraA Aurora A ENMD2076->AuroraA Inhibits VEGFR2 VEGFR2 ENMD2076->VEGFR2 Inhibits FGFR1_2 FGFR1/2 ENMD2076->FGFR1_2 Inhibits Src Src ENMD2076->Src Inhibits HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylates G2M_Arrest G2/M Arrest HistoneH3->G2M_Arrest Apoptosis_On Apoptosis G2M_Arrest->Apoptosis_On Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis Proliferation ↓ Proliferation VEGFR2->Proliferation FGFR1_2->Angiogenesis FGFR1_2->Proliferation Src->Proliferation Migration ↓ Migration Src->Migration

Caption: On- and off-target signaling pathways of ENMD-2076.

Experimental_Workflow start Hypothesis: Observed phenotype is due to an off-target effect kinase_assay In Vitro Kinase Assay (IC50 determination) start->kinase_assay cell_viability Cell Viability Assay (e.g., SRB, Alamar Blue) start->cell_viability data_analysis Data Analysis and Interpretation kinase_assay->data_analysis western_blot Western Blot Analysis (p-kinases, p-substrates) cell_viability->western_blot phenotypic_assay Phenotypic Assay (e.g., Migration, Tube Formation) western_blot->phenotypic_assay phenotypic_assay->data_analysis conclusion Conclusion: On-target vs. Off-target contribution data_analysis->conclusion

Caption: Experimental workflow for off-target effect investigation.

Logical_Relationships cluster_input Input cluster_mechanism Mechanism cluster_cellular_outcome Cellular Outcome ENMD2076 ENMD-2076 Treatment AuroraA_Inhibition Aurora A Inhibition ENMD2076->AuroraA_Inhibition Off_Target_Inhibition Off-Target Kinase (VEGFR, FGFR, Src) Inhibition ENMD2076->Off_Target_Inhibition G2M_Arrest G2/M Arrest AuroraA_Inhibition->G2M_Arrest Apoptosis Apoptosis Off_Target_Inhibition->Apoptosis Reduced_Angiogenesis Reduced Angiogenesis Off_Target_Inhibition->Reduced_Angiogenesis Reduced_Proliferation Reduced Proliferation Off_Target_Inhibition->Reduced_Proliferation Reduced_Migration Reduced Migration Off_Target_Inhibition->Reduced_Migration G2M_Arrest->Apoptosis

Caption: Logical relationship between kinase inhibition and cellular outcomes.

References

Technical Support Center: Troubleshooting ENMD-2076 Western Blot Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ENMD-2076 in western blot experiments. The information is tailored to scientists and drug development professionals investigating the effects of this multi-target kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: I am not seeing a decrease in the phosphorylation of Aurora A at Threonine 288 (p-Aurora A Thr288) after treating my cells with ENMD-2076. What could be the reason?

A1: Several factors could contribute to this observation:

  • Suboptimal ENMD-2076 Concentration: The concentration of ENMD-2076 may be too low to inhibit Aurora A effectively in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Incorrect Timing: The effect of ENMD-2076 on p-Aurora A is time-dependent. You may need to perform a time-course experiment to identify the optimal treatment duration. Some studies have shown decreased p-Aurora A levels between 0.5 to 12 hours after treatment[1].

  • Low Basal Phosphorylation: The basal level of p-Aurora A in your untreated cells might be too low to detect a significant decrease. Consider synchronizing your cells in the G2/M phase of the cell cycle, where Aurora A activity is highest, using agents like nocodazole.

  • Antibody Issues: The primary antibody for p-Aurora A (Thr288) may not be specific or sensitive enough. Ensure you are using a validated antibody and consider testing different antibody clones.

  • Sample Preparation: Inadequate lysis buffer or the absence of phosphatase inhibitors can lead to the dephosphorylation of your target protein during sample preparation. Always use a lysis buffer containing a cocktail of phosphatase and protease inhibitors and keep samples on ice.

Q2: I am observing multiple bands for my target protein. How can I resolve this?

A2: The appearance of multiple bands can be due to several reasons:

  • Protein Isoforms or Splice Variants: Your target protein may exist in multiple isoforms that migrate at different molecular weights.

  • Post-Translational Modifications (PTMs): Phosphorylation, glycosylation, or ubiquitination can alter the molecular weight of your protein, leading to multiple bands. ENMD-2076, as a kinase inhibitor, directly affects phosphorylation, which can alter the banding pattern.

  • Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, resulting in lower molecular weight bands. Always use fresh samples and protease inhibitors.

  • Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins. Optimize antibody concentrations and blocking conditions. Consider using a more specific antibody.

Q3: The signal for my phosphorylated target protein is very weak or absent, but the total protein levels are detectable. What should I do?

A3: This is a common issue when working with phosphorylated proteins. Here are some troubleshooting steps:

  • Increase Protein Load: Phosphorylated proteins often represent a small fraction of the total protein pool. Increasing the amount of protein loaded onto the gel can enhance the signal.

  • Enrich for Your Target Protein: Consider performing an immunoprecipitation (IP) for your target protein before running the western blot to concentrate it.

  • Use a More Sensitive Substrate: Enhance chemiluminescence (ECL) substrates are available in varying sensitivities. Using a more sensitive substrate can help detect low-abundance phosphorylated proteins.

  • Optimize Antibody Dilutions: The concentration of your primary antibody might be too low. Try a range of dilutions to find the optimal concentration.

  • Blocking Agent: For phosphorylated proteins, it is often recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk for blocking, as milk contains phosphoproteins that can increase background noise.

Q4: I am seeing high background on my western blot, making it difficult to interpret the results. How can I reduce the background?

A4: High background can be caused by several factors:

  • Inadequate Blocking: Ensure you are blocking the membrane for a sufficient amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent.

  • Antibody Concentration Too High: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try reducing the antibody concentrations.

  • Insufficient Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.

  • Contaminated Buffers: Ensure all your buffers are freshly prepared and filtered to avoid contaminants that can cause speckles on the blot.

  • Membrane Drying Out: Never let the membrane dry out during any of the incubation or washing steps.

Quantitative Data Summary

The following tables summarize the inhibitory activity of ENMD-2076 on its key targets.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

Target KinaseIC50 (nM)
Aurora A14
Flt31.86
KDR/VEGFR258.2
Flt4/VEGFR315.9
FGFR192.7
FGFR270.8
Src56.4
PDGFRαNot specified

Data compiled from MedchemExpress and Selleck Chemicals product datasheets.[1][2]

Table 2: Cellular Inhibitory Activity of ENMD-2076

Cellular Target/ProcessCell LineIC50 (nM)
Flt3 autophosphorylationTHP-128
Kit autophosphorylationMO7e40
VEGFR2/KDR autophosphorylationNot specified7
Proliferation (various cancer cell lines)Multiple25 - 700

Data compiled from MedchemExpress product datasheet.[1]

Experimental Protocols

Detailed Western Blot Protocol for Analyzing ENMD-2076 Effects on Protein Phosphorylation

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific targets and cell lines.

1. Cell Lysis and Protein Extraction

  • Culture cells to 70-80% confluency and treat with the desired concentrations of ENMD-2076 for the appropriate duration.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer

  • Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunoblotting

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Aurora A, anti-p-VEGFR2, or anti-p-FGFR) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Visualizations

ENMD-2076 Signaling Pathway

ENMD2076_Pathway cluster_growth_factors Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_cell_cycle Cell Cycle Regulation cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 activates FGF FGF FGFR FGFR FGF->FGFR activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Proliferation FGFR->Proliferation AuroraA Aurora A CellCycle Cell Cycle Progression AuroraA->CellCycle ENMD2076 ENMD-2076 ENMD2076->VEGFR2 inhibits ENMD2076->FGFR inhibits ENMD2076->AuroraA inhibits

Caption: ENMD-2076 inhibits key signaling pathways involved in cancer progression.

Western Blot Troubleshooting Workflow

WB_Troubleshooting cluster_results Observed Result cluster_causes Potential Causes cluster_solutions Solutions NoSignal No/Weak Signal Cause_NoSignal Low Protein Load Inactive Antibody Suboptimal Buffer NoSignal->Cause_NoSignal HighBackground High Background Cause_HighBG High Ab Concentration Insufficient Blocking Inadequate Washing HighBackground->Cause_HighBG MultipleBands Multiple Bands Cause_MultiBand Protein Degradation PTMs / Isoforms Non-specific Antibody MultipleBands->Cause_MultiBand Sol_NoSignal Increase Protein Load Use Fresh Antibody Optimize Buffers Cause_NoSignal->Sol_NoSignal address with Sol_HighBG Titrate Antibodies Optimize Blocking Increase Washes Cause_HighBG->Sol_HighBG address with Sol_MultiBand Use Protease Inhibitors Check Literature Use Specific Antibody Cause_MultiBand->Sol_MultiBand address with

References

Technical Support Center: Interpreting Unexpected Results with ENMD-2076

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals using ENMD-2076. It provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We observe decreased cell viability as expected, but see no significant G2/M cell cycle arrest. Why might this be?

A1: This could be due to several factors related to the specific cellular context and experimental conditions. While ENMD-2076 is known to induce G2/M arrest through Aurora A inhibition, its multi-targeted nature can lead to other cellular outcomes.[1]

Troubleshooting Steps:

  • Confirm Target Engagement: Verify the inhibition of Aurora A kinase activity in your specific cell line at the concentration of ENMD-2076 used. A decrease in the phosphorylation of Aurora A at Thr-288 is a key indicator.[2]

  • Assess Apoptosis Induction: ENMD-2076 also potently induces apoptosis.[1] It's possible that in your cell line, the apoptotic response is rapid and precedes a detectable G2/M block. Measure markers of apoptosis such as cleaved caspase-3 and PARP at earlier time points.

  • Evaluate Other Kinase Targets: ENMD-2076 inhibits multiple kinases involved in angiogenesis and proliferation, such as VEGFRs, FGFRs, and Flt3.[1][3] The antiproliferative effects in your model might be predominantly driven by inhibition of these other pathways, which may not directly result in G2/M arrest.

  • Cell Line Specificity: The genetic background of your cell line is critical. For example, the status of p53 can influence the cellular response to Aurora kinase inhibition.[4][5]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Preparation: Treat cells with ENMD-2076 or vehicle control for the desired time (e.g., 24, 48, 72 hours).

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative proportions of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Q2: We are seeing less of an anti-angiogenic effect in our in vivo model than anticipated. What could be the cause?

A2: The anti-angiogenic activity of ENMD-2076 is primarily mediated through the inhibition of VEGFR and FGFR signaling.[6] A diminished effect could point to issues with the drug's administration, the tumor microenvironment, or the specific angiogenic signaling dependencies of your tumor model.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, confirm adequate tumor exposure to ENMD-2076. In preclinical studies, a dose of 200 mg/kg administered orally once daily has shown efficacy.[7] Assess pharmacodynamic markers in tumor tissue, such as decreased plasma sVEGFR2.[8]

  • Alternative Angiogenic Pathways: Your tumor model may rely on angiogenic pathways that are not strongly inhibited by ENMD-2076. Consider investigating the expression and activation of other pro-angiogenic factors.

  • Tumor Microenvironment: The tumor microenvironment can influence the response to anti-angiogenic therapies. Factors such as hypoxia can drive resistance.

  • Model System: The choice of in vivo model is crucial. ENMD-2076 has demonstrated regression of formed vessels in certain xenograft models.[3]

Experimental Protocol: Immunohistochemistry for Microvessel Density (CD31 Staining)

  • Tissue Preparation: Excise tumors from ENMD-2076 and vehicle-treated animals, fix in formalin, and embed in paraffin.

  • Sectioning: Cut 5 µm sections and mount on slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval using a citrate-based buffer.

  • Staining: Block endogenous peroxidase activity and non-specific binding. Incubate with a primary antibody against CD31 (PECAM-1).

  • Detection: Use a suitable secondary antibody and detection system (e.g., DAB).

  • Quantification: Capture images of stained sections and quantify microvessel density in defined areas of the tumor.

Q3: Our tumor cells initially respond to ENMD-2076, but then develop resistance. What are the potential mechanisms?

A3: Acquired resistance to ENMD-2076 has been observed and can be mediated by several mechanisms. Understanding the specific mechanism in your model is key to developing strategies to overcome it.

Potential Mechanisms of Acquired Resistance:

  • Induction of Senescence: Instead of undergoing apoptosis, some tumor cells may enter a state of senescence in response to treatment. This has been associated with resistance to ENMD-2076 in preclinical models of triple-negative breast cancer (TNBC).[4][9] Look for markers of senescence such as increased SA-β-gal activity and p16 expression.[9]

  • Alterations in the PI3K/Akt Pathway: In leukemia cell lines, resistance to ENMD-2076 has been linked to alterations in the PI3K/Akt signaling pathway.[10] Assess the phosphorylation status of key components of this pathway, such as Akt.

  • TNBC Subtype Switching: In some TNBC models, acquired resistance was associated with a switch from a luminal androgen receptor subtype to a basal-like subtype.[4][7]

  • Upregulation of Anti-Apoptotic Proteins: At the time of acquired resistance, an increase in anti-apoptotic proteins like BCL2 and a decrease in pro-apoptotic proteins like BAX have been observed.[4]

Workflow for Investigating Acquired Resistance

G start Sensitive Tumor Model (Responds to ENMD-2076) treatment Continuous ENMD-2076 Treatment start->treatment resistance Acquired Resistance (Tumor Regrowth) treatment->resistance analysis Molecular Analysis of Resistant Tumors resistance->analysis senescence Senescence Markers (SA-β-gal, p16) analysis->senescence pi3k PI3K/Akt Pathway (p-Akt) analysis->pi3k apoptosis Apoptosis Markers (BCL2, BAX) analysis->apoptosis subtype Subtype Analysis (e.g., TNBCtype) analysis->subtype

Workflow for investigating acquired resistance to ENMD-2076.

Data Presentation

Table 1: Kinase Inhibitory Profile of ENMD-2076

Kinase TargetIC50 (nM)
Flt31.86[1][11]
Aurora A14[1][6]
VEGFR2/KDR58.2[11]
VEGFR3/Flt415.9[11]
FGFR192.7[11]
FGFR270.8[11]
Src56.4[11]
PDGFRα92.7[11]
Aurora B350[6]

Table 2: Antiproliferative Activity of ENMD-2076 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Wide range of human solid tumor and hematopoietic cancer cell linesVarious0.025 - 0.7[3][6]
Myeloma cell lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929)Multiple Myeloma2.99 - 7.06[1]
Human leukemia cell linesLeukemia0.025 - 0.53[11]

Signaling Pathways

ENMD-2076 Mechanism of Action

ENMD-2076 is a multi-targeted kinase inhibitor that exerts its anticancer effects through the inhibition of pathways involved in cell proliferation and angiogenesis.[3][6]

G cluster_proliferation Proliferation & Cell Cycle cluster_angiogenesis Angiogenesis auroraA Aurora A mitosis Mitosis auroraA->mitosis g2m G2/M Arrest mitosis->g2m apoptosis_prolif Apoptosis g2m->apoptosis_prolif vegfr VEGFRs angiogenesis_path Angiogenic Signaling vegfr->angiogenesis_path fgfr FGFRs fgfr->angiogenesis_path blood_vessel Blood Vessel Formation angiogenesis_path->blood_vessel enmd ENMD-2076 enmd->auroraA Inhibits enmd->vegfr Inhibits enmd->fgfr Inhibits G cluster_normal Normal Signaling cluster_paradoxical Paradoxical Activation rtk_n Receptor Tyrosine Kinase ras_n RAS rtk_n->ras_n raf_n RAF ras_n->raf_n mek_n MEK raf_n->mek_n erk_n ERK mek_n->erk_n prolif_n Proliferation erk_n->prolif_n rtk_p Receptor Tyrosine Kinase ras_p RAS (mutant) rtk_p->ras_p raf_dimer RAF Dimer ras_p->raf_dimer mek_p MEK raf_dimer->mek_p erk_p ERK mek_p->erk_p prolif_p Increased Proliferation erk_p->prolif_p inhibitor Kinase Inhibitor inhibitor->raf_dimer Promotes Dimerization

References

Technical Support Center: ENMD-2076 Cell Line Specific Responses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENMD-2076. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments, with a focus on its varied effects across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is ENMD-2076 and what is its primary mechanism of action?

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor.[1][2] Its mechanism of action is twofold, encompassing both antiangiogenic and antiproliferative effects.[1][2] It selectively inhibits Aurora A kinase, a key regulator of mitosis, and also targets several tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2]

Q2: In which cancer types has ENMD-2076 shown preclinical activity?

ENMD-2076 has demonstrated in vitro and in vivo activity across a broad range of human cancer cell lines. This includes solid tumors such as breast, colon, and melanoma, as well as hematopoietic cancers like leukemia and multiple myeloma.[1][2][3]

Q3: What is the range of IC50 values observed for ENMD-2076 across different cancer cell lines?

The half-maximal inhibitory concentration (IC50) for ENMD-2076 in vitro typically ranges from 0.025 to 0.7 µmol/L in various human solid tumor and hematopoietic cancer cell lines.[1][2] For specific IC50 values in a panel of cell lines, please refer to the data tables below.

Troubleshooting Guide

Q4: We are observing significant variability in the response to ENMD-2076 between different cell lines. What could be the underlying reasons?

Cell line specific responses to ENMD-2076 are expected due to its multi-targeted nature and the inherent heterogeneity of cancer cells. Key factors influencing sensitivity include:

  • Target Kinase Expression and Activation: The expression levels and activation status of Aurora A and angiogenic kinases (VEGFRs, FGFRs) can vary significantly between cell lines.

  • p53 and p73 Status: In triple-negative breast cancer (TNBC) models, sensitivity to ENMD-2076 has been correlated with an increase in p53 and p73 levels.[4] Cell lines with mutated p53 but increased p53 expression have shown greater sensitivity.[5][6]

  • Receptor Tyrosine Kinase (RTK) Signaling: The dependence of a cell line on signaling pathways driven by kinases that ENMD-2076 inhibits (e.g., Flt3, KDR, FGFR1/2) will impact its sensitivity.[7][8]

  • Development of Resistance: Both intrinsic and acquired resistance can lead to a lack of response. One identified mechanism of resistance is the induction of a senescent phenotype.[4][9]

Q5: Our cells are showing initial sensitivity to ENMD-2076, but then seem to develop resistance. How can we investigate this?

Acquired resistance to ENMD-2076 has been observed in preclinical models. A key mechanism associated with this is a switch to a senescent state.[4][9] To investigate this, you can assess markers of senescence such as:

  • Increased staining for senescence-associated β-galactosidase (SA-β-gal).[9]

  • Changes in the expression of cell cycle regulators like p16.[9]

  • Loss of expression of pro-apoptotic proteins like p53 and p73.[9]

In the context of TNBC, a subtype switch from luminal androgen receptor to a basal-like subtype has been noted with acquired resistance.[4]

Q6: We are not observing the expected G2/M cell cycle arrest after ENMD-2076 treatment. What could be the issue?

ENMD-2076 is known to induce G2/M arrest due to its inhibition of Aurora A kinase.[7][8] If this is not observed, consider the following:

  • Drug Concentration and Treatment Duration: Ensure that the concentration of ENMD-2076 used is sufficient to inhibit Aurora A in your specific cell line and that the treatment duration is adequate to observe cell cycle effects.

  • Cell Line Specific Doubling Time: The timing of cell cycle analysis should be optimized based on the doubling time of your cell line.

  • Assay-Specific Issues: Verify the proper functioning of your cell cycle analysis protocol (e.g., propidium iodide staining and flow cytometry).

  • Alternative Mechanisms of Action: In some cell lines, the antiangiogenic effects or inhibition of other kinases might be the dominant mechanism of action, and significant G2/M arrest may not be the primary response. In vitro exposure to ENMD-2076 has been shown to result in a G2–M cell-cycle arrest which was independent of sensitivity to the antiproliferative effects.[5]

Data Presentation

Table 1: In Vitro Antiproliferative Activity of ENMD-2076 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Hematopoietic Cancers
MV4;11Acute Myeloid Leukemia0.025
U937Histiocytic Lymphoma0.53
IM9Multiple Myeloma2.99 - 7.06
ARH-77Multiple Myeloma2.99 - 7.06
U266Multiple Myeloma2.99 - 7.06
RPMI 8226Multiple Myeloma2.99 - 7.06
MM.1SMultiple Myeloma2.99 - 7.06
MM.1RMultiple Myeloma2.99 - 7.06
NCI-H929Multiple Myeloma2.99 - 7.06
Solid Tumors
HT-29Colorectal Cancer-
MDA-MB-231Triple-Negative Breast Cancer-
MDA-MB-468Triple-Negative Breast Cancer-

Note: A dash (-) indicates that a specific IC50 value was not provided in the search results, although the cell line was mentioned as being sensitive. The IC50 values for multiple myeloma cell lines are presented as a range as per the source.[3] For leukemia cell lines, MV4;11 was the most sensitive.[8]

Table 2: Kinase Inhibitory Profile of ENMD-2076

Kinase TargetIC50 (nM)
Flt31.86
VEGFR2/KDR7
Aurora A14
Flt4/VEGFR315.9
Kit40
Src56.4
FGFR192.7
FGFR270.8
PDGFRα58.2
Aurora B350

Source:[7][8]

Experimental Protocols

1. Cell Proliferation Assay (Adherent Cell Lines)

  • Method: Sulforhodamine B (SRB) assay.[2]

  • Procedure:

    • Plate 500 cells per well in a 96-well plate.[2]

    • Allow cells to adhere overnight.

    • Treat cells with a range of ENMD-2076 concentrations (e.g., 9 doses spanning 0.3 nmol/L to 125 µmol/L) for 96 hours.[2]

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain with 0.4% SRB in 1% acetic acid.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base.

    • Measure the absorbance at a suitable wavelength (e.g., 510 nm).

2. Cell Proliferation Assay (Suspension Cell Lines)

  • Method: Alamar Blue assay.[2]

  • Procedure:

    • Plate 5,000 cells per well in a 96-well plate.[2]

    • Treat cells with a range of ENMD-2076 concentrations for 48 hours.[2]

    • Add Alamar Blue reagent to each well according to the manufacturer's instructions.

    • Incubate for a specified time (e.g., 4 hours).

    • Measure fluorescence or absorbance as per the manufacturer's protocol.

3. Western Blotting for Pharmacodynamic Markers

  • Objective: To assess the inhibition of Aurora A kinase activity.

  • Procedure:

    • Treat cells with ENMD-2076 at various concentrations and time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies against phospho-Aurora A (pAurA) and phospho-Histone H3 (pHH3). Use antibodies for total Aurora A, total Histone H3, and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

ENMD_2076_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR FGFR->Angiogenesis Flt3 Flt3 Proliferation Proliferation Flt3->Proliferation AuroraA Aurora A Mitosis Mitosis AuroraA->Mitosis ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->Flt3 ENMD2076->AuroraA Experimental_Workflow_Cell_Viability start Start plate_cells Plate Cells (Adherent or Suspension) start->plate_cells treat_cells Treat with ENMD-2076 (Dose-Response) plate_cells->treat_cells incubate Incubate (48-96 hours) treat_cells->incubate assay Perform Viability Assay (SRB or Alamar Blue) incubate->assay readout Measure Absorbance/ Fluorescence assay->readout analyze Analyze Data (Calculate IC50) readout->analyze end End analyze->end Troubleshooting_Logic start Variable Response to ENMD-2076 check_targets Check Target Expression (Aurora A, VEGFR, etc.) start->check_targets check_p53 Assess p53/p73 Status start->check_p53 check_resistance Investigate Resistance (Senescence Markers) start->check_resistance sensitive High Target Expression -> Sensitivity check_targets->sensitive High resistant Low Target Expression -> Resistance check_targets->resistant Low p53_sensitive High p53/p73 -> Sensitivity check_p53->p53_sensitive senescence_resistance Senescence Markers Present -> Resistance check_resistance->senescence_resistance

References

Validation & Comparative

A Preclinical and Clinical Comparison of ENMD-2076 and Paclitaxel in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug ENMD-2076 and the established chemotherapeutic agent paclitaxel for the treatment of breast cancer. The information is compiled from various preclinical and clinical studies to offer an objective overview of their mechanisms of action, efficacy, and associated experimental protocols.

Executive Summary

ENMD-2076 is an orally bioavailable, multi-target kinase inhibitor with a distinct mechanism of action that includes anti-angiogenic and anti-proliferative effects. It has shown notable activity in preclinical models of triple-negative breast cancer (TNBC). Paclitaxel, a cornerstone of breast cancer chemotherapy, is a microtubule stabilizer that induces mitotic arrest and apoptosis. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to facilitate a comparative understanding.

Mechanism of Action

ENMD-2076: A Multi-Kinase Inhibitor

ENMD-2076 exerts its anti-cancer effects by targeting several key signaling pathways involved in tumor growth and survival. Its primary targets include:

  • Aurora A Kinase: A key regulator of mitosis, its inhibition leads to defects in spindle formation and cell cycle arrest.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Fibroblast Growth Factor Receptors (FGFRs): Targeting FGFRs also contributes to the anti-angiogenic effect.

Paclitaxel: A Microtubule Stabilizer

Paclitaxel's mechanism of action is well-established. It binds to the β-subunit of tubulin, the building block of microtubules. This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is crucial for cell division. The stabilization of microtubules leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Data Presentation

In Vitro Efficacy: Inhibition of Breast Cancer Cell Line Proliferation

The following tables summarize the half-maximal inhibitory concentrations (IC50) of ENMD-2076 and paclitaxel against various breast cancer cell lines as reported in different studies.

Disclaimer: The IC50 values presented below are from separate studies and may not be directly comparable due to potential variations in experimental conditions, such as cell culture media, drug exposure time, and assay methods.

Table 1: In Vitro Activity of ENMD-2076 Against Breast Cancer Cell Lines [1][2]

Cell LineBreast Cancer SubtypeIC50 (µM)
MDA-MB-468Triple-Negative~1.0
MDA-MB-231Triple-Negative~1.5
SUM-149Triple-Negative~0.5
HCC1937Triple-Negative~1.2
BT-549Triple-Negative~1.8
MCF-7Luminal A (ER+)~7.0
T-47DLuminal A (ER+)~8.0
SK-BR-3HER2+~9.0

Table 2: In Vitro Activity of Paclitaxel Against Breast Cancer Cell Lines [3][4]

Cell LineBreast Cancer SubtypeIC50 (nM)
MCF-7Luminal A (ER+)7.5
MDA-MB-231Triple-Negative2.4 - 5.0
SK-BR-3HER2+Not specified in the provided results
T-47DLuminal A (ER+)Not specified in the provided results
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The following table summarizes the in vivo efficacy of ENMD-2076 in preclinical xenograft models of triple-negative breast cancer. Similar detailed, directly comparable in vivo data for paclitaxel in the same models was not available in the searched literature.

Table 3: In Vivo Antitumor Activity of ENMD-2076 in TNBC Xenografts [2][5]

Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)
MDA-MB-468ENMD-2076 (100 mg/kg)Oral, dailyStatistically significant
MDA-MB-231ENMD-2076 (100 mg/kg)Oral, dailyStatistically significant
CU_TNBC_002 (PDX)ENMD-2076 (200 mg/kg)Oral, daily71.3%
CU_TNBC_005 (PDX)ENMD-2076 (200 mg/kg)Oral, daily66.1%
Clinical Efficacy: Phase II Trial of ENMD-2076 in Metastatic TNBC

A phase II clinical trial evaluated the efficacy and safety of single-agent ENMD-2076 in patients with pre-treated, advanced, or metastatic triple-negative breast cancer[6].

Table 4: Clinical Activity of ENMD-2076 in Pre-treated Metastatic TNBC [6]

EndpointResult
6-month Clinical Benefit Rate (CBR)16.7%
4-month Clinical Benefit Rate (CBR)27.8%
Partial Responses2 patients
Common Adverse EventsHypertension, fatigue, diarrhea, nausea

Experimental Protocols

Cell Proliferation (Cytotoxicity) Assay

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Method: Sulforhodamine B (SRB) Assay (as described for ENMD-2076 studies)[2]

  • Cell Plating: Seed breast cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of ENMD-2076 or paclitaxel for 72-96 hours.

  • Cell Fixation: Discard the culture medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor activity of a compound in a mouse model.

Method: Orthotopic Breast Cancer Xenograft Model (as described for ENMD-2076 studies)[2][7]

  • Cell Preparation: Harvest breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Implantation: Inject 2.5 x 10^6 cells in a volume of 100 µL into the mammary fat pad of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (length × width²) × 0.52.

  • Drug Administration: When tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer ENMD-2076 (e.g., 100 mg/kg) or vehicle control orally once daily. For paclitaxel, administration is typically via intraperitoneal or intravenous injection.

  • Efficacy Evaluation: Continue treatment for a specified period (e.g., 28 days). The primary endpoint is tumor growth inhibition.

  • Pharmacodynamic Studies (Optional): At the end of the study, tumors can be excised for analysis of biomarkers (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers).

Apoptosis Assay

Objective: To quantify the percentage of apoptotic cells after drug treatment.

Method: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

  • Cell Treatment: Treat breast cancer cells with the desired concentrations of ENMD-2076 or paclitaxel for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Visualizations

Signaling Pathways

ENMD_2076_Pathway cluster_ENMD2076 ENMD-2076 cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Tumor Outcome ENMD2076 ENMD-2076 AuroraA Aurora A Kinase ENMD2076->AuroraA inhibits VEGFR VEGFR ENMD2076->VEGFR inhibits FGFR FGFR ENMD2076->FGFR inhibits MitoticArrest Mitotic Arrest AuroraA->MitoticArrest leads to AntiAngiogenesis Anti-Angiogenesis VEGFR->AntiAngiogenesis leads to FGFR->AntiAngiogenesis leads to Apoptosis Apoptosis / Senescence MitoticArrest->Apoptosis AntiAngiogenesis->Apoptosis

Mechanism of Action of ENMD-2076.

Paclitaxel_Pathway cluster_Paclitaxel Paclitaxel cluster_target Molecular Target cluster_effect Cellular Effect cluster_outcome Tumor Outcome Paclitaxel Paclitaxel Microtubules β-tubulin (Microtubules) Paclitaxel->Microtubules binds to Stabilization Microtubule Stabilization Microtubules->Stabilization leads to G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest causes Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

Mechanism of Action of Paclitaxel.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Breast Cancer Cell Lines Treatment Treat with ENMD-2076 or Paclitaxel CellCulture->Treatment ProliferationAssay Proliferation Assay (SRB/MTT) Treatment->ProliferationAssay ApoptosisAssay Apoptosis Assay (Flow Cytometry) Treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycleAssay IC50 Determine IC50 ProliferationAssay->IC50 Xenograft Establish Xenografts in Mice DrugAdmin Administer ENMD-2076 or Paclitaxel Xenograft->DrugAdmin TumorMeasurement Monitor Tumor Growth DrugAdmin->TumorMeasurement Efficacy Determine Tumor Growth Inhibition TumorMeasurement->Efficacy Logical_Relationship cluster_question Central Question cluster_approaches Experimental Approaches cluster_endpoints Key Endpoints cluster_conclusion Conclusion CentralQuestion Comparative Efficacy of ENMD-2076 vs. Paclitaxel in Breast Cancer InVitro In Vitro Comparison (Cell Lines) CentralQuestion->InVitro InVivo In Vivo Comparison (Xenograft Models) CentralQuestion->InVivo IC50 IC50 Values InVitro->IC50 ApoptosisRate Apoptosis Rate InVitro->ApoptosisRate TGI Tumor Growth Inhibition InVivo->TGI Toxicity Toxicity Profile InVivo->Toxicity Conclusion Comparative Efficacy and Therapeutic Potential IC50->Conclusion ApoptosisRate->Conclusion TGI->Conclusion Toxicity->Conclusion

References

ENMD-2076: A Comparative Analysis of its Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of ENMD-2076 with alternative therapies for platinum-resistant ovarian cancer and triple-negative breast cancer. The information is supported by preclinical and clinical experimental data to facilitate an objective evaluation.

Executive Summary

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor with a unique anti-angiogenic and anti-proliferative profile. It demonstrates potent activity against Aurora A kinase and key angiogenic receptors, including VEGFR and FGFR. Preclinical studies have shown its efficacy in a broad range of cancer cell lines and in vivo models. Clinical trials have investigated its potential in treating solid tumors, including platinum-resistant ovarian cancer and triple-negative breast cancer. This guide compares the performance of ENMD-2076 with standard-of-care and other targeted agents in these indications.

Mechanism of Action of ENMD-2076

ENMD-2076 exerts its anti-tumor effects through the inhibition of multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis. Its primary targets include:

  • Aurora A Kinase: A key regulator of mitosis, its inhibition leads to cell cycle arrest and apoptosis.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, survival, and angiogenesis.

  • Other Tyrosine Kinases: Including Flt3, Src, and PDGFRα, which are implicated in various aspects of tumorigenesis.[1][2]

This multi-targeted approach offers the potential to overcome resistance mechanisms associated with single-target therapies.

ENMD-2076_Mechanism_of_Action cluster_ENMD ENMD-2076 cluster_targets Molecular Targets cluster_effects Cellular Effects ENMD ENMD-2076 AuroraA Aurora A Kinase ENMD->AuroraA VEGFR VEGFRs ENMD->VEGFR FGFR FGFRs ENMD->FGFR OtherTK Other Tyrosine Kinases (Flt3, Src, PDGFRα) ENMD->OtherTK CellCycle Cell Cycle Arrest (G2/M) AuroraA->CellCycle Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis Proliferation Inhibition of Proliferation FGFR->Proliferation FGFR->Angiogenesis OtherTK->Proliferation Apoptosis Induction of Apoptosis Proliferation->Apoptosis Angiogenesis->Proliferation CellCycle->Apoptosis

Figure 1: Simplified signaling pathway of ENMD-2076's mechanism of action.

Preclinical Anti-Tumor Activity: A Comparative Overview

The following tables summarize the in vitro and in vivo preclinical data for ENMD-2076 and its comparators.

In Vitro Anti-proliferative Activity (IC50 Values)
Compound Cancer Type Cell Line IC50 (µM) Reference
ENMD-2076 VariousPanel of human cancer cell lines0.025 - 0.7[3]
LeukemiaMV4;110.025[2]
MyelomaIM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H9292.99 - 7.06
Olaparib Triple-Negative Breast CancerMDA-MB-436>10
Triple-Negative Breast CancerMDA-MB-231~20
Triple-Negative Breast CancerBT-20>20
Paclitaxel Triple-Negative Breast CancerMDA-MB-231Not specified
Bevacizumab Ovarian CancerVariousNo direct anti-proliferative effect in vitro[3]
Pazopanib Ovarian CancerNot specifiedNo significant effect on proliferation in vitro[4]
In Vivo Anti-Tumor Efficacy in Xenograft Models
Compound Cancer Type Xenograft Model Dosage and Administration Tumor Growth Inhibition Reference
ENMD-2076 Colorectal CancerHT-29100 or 200 mg/kg, oral, daily for 28 daysInduced initial tumor growth inhibition followed by regression.[5]
Breast CancerMDA-MB-231200 mg/kg, oral, dailySignificant tumor growth inhibition.
Bevacizumab Ovarian CancerA2780Not specifiedSignificantly suppressed tumor growth.[6]
Ovarian CancerSK-OV-3Not specifiedSignificantly suppressed tumor growth.[6]
Pazopanib Ovarian CancerOrthotopic murine modelsNot specifiedTumor growth significantly reduced by 79-84% in combination with topotecan.[7]
Olaparib Triple-Negative Breast CancerPatient-Derived XenograftsNot specifiedEfficacy dependent on BRCA mutation status.
Paclitaxel Triple-Negative Breast CancerMDA-MB-23110 mg/kg, intraperitoneal, weekly for 4 weeksSignificantly enhanced antitumor activity and inhibited local tumor growth.[8]

Clinical Efficacy: Comparative Analysis

Platinum-Resistant Ovarian Cancer
Trial Drug Patient Population Primary Endpoint Key Outcomes Reference
Phase II ENMD-2076 64 patients with platinum-resistant recurrent EOC, fallopian tube, or peritoneal cancerProgression-Free Survival (PFS) rate at 6 months6-month PFS rate: 22%; Median PFS: 3.6 months[9]
AURELIA (Phase III) Bevacizumab + Chemotherapy 361 patients with platinum-resistant ovarian cancerProgression-Free Survival (PFS)Median PFS: 6.7 months (vs. 3.4 months with chemotherapy alone)[10][11]
Phase II Pazopanib 36 patients with recurrent EOCCA-125 response31% of patients had a CA-125 response.[12][13]
Triple-Negative Breast Cancer (TNBC)
Trial Drug Patient Population Primary Endpoint Key Outcomes Reference
Phase II ENMD-2076 41 patients with previously treated, advanced or metastatic TNBC6-month Clinical Benefit Rate (CBR)6-month CBR: 16.7% (including 2 partial responses)[14]
OlympiAD (Phase III) Olaparib 302 patients with germline BRCA-mutated, HER2-negative metastatic breast cancer (including TNBC)Progression-Free Survival (PFS)Median PFS: 7.0 months (vs. 4.2 months with standard therapy)[15][16]
Various Paclitaxel Patients with TNBCVariesA standard chemotherapy agent for TNBC, often used in combination.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sulforhodamine B (SRB) Assay for In Vitro Proliferation

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow start Seed cells in 96-well plates treatment Treat with ENMD-2076 or comparator drug at various concentrations start->treatment fixation Fix cells with cold trichloroacetic acid (TCA) treatment->fixation staining Stain with Sulforhodamine B (SRB) solution fixation->staining washing Wash with 1% acetic acid to remove unbound dye staining->washing solubilization Solubilize protein-bound dye with 10 mM Tris base washing->solubilization measurement Measure absorbance at ~510 nm solubilization->measurement end Calculate IC50 values measurement->end Xenograft_Study_Workflow start Implant human cancer cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to reach a pre-determined size (e.g., 100-200 mm³) start->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer ENMD-2076 or comparator drug (e.g., oral gavage, intraperitoneal injection) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Continue treatment for a defined period or until tumors reach a maximum size monitoring->endpoint analysis Analyze tumor growth inhibition, perform IHC on excised tumors endpoint->analysis end Evaluate in vivo efficacy analysis->end

References

ENMD-2076 in Platinum-Resistant Ovarian Cancer: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ENMD-2076 with alternative treatments for platinum-resistant ovarian cancer. The data presented is based on published clinical trial results to facilitate an objective evaluation of the therapeutic landscape.

Comparative Efficacy of Treatments for Platinum-Resistant Ovarian Cancer

The following tables summarize the quantitative efficacy data from key clinical trials of ENMD-2076 and standard-of-care therapies in patients with platinum-resistant ovarian cancer.

Treatment Clinical Trial Number of Patients Overall Response Rate (ORR) Median Progression-Free Survival (PFS) (months) Progression-Free Survival (PFS) Rate at 6 Months Median Overall Survival (OS) (months)
ENMD-2076 NCT01104675 (Phase II)646.3% (4 Partial Responses)3.622%Not Reached (at time of final PFS analysis)
Bevacizumab + Chemotherapy AURELIA (Phase III)17927.3%6.7Not Reported16.6
Chemotherapy Alone AURELIA (Phase III)18211.8%3.4Not Reported13.3
Weekly Paclitaxel Phase III3027%7.0Not Reported15.5
Pegylated Liposomal Doxorubicin (PLD) Phase III (vs. Topotecan)23919.7%4.6 (Platinum-Resistant Subgroup)Not Reported14.1 (Platinum-Resistant Subgroup)
Topotecan Phase III (vs. PLD)23517.0%4.1 (Platinum-Resistant Subgroup)Not Reported13.2 (Platinum-Resistant Subgroup)

Experimental Protocols

ENMD-2076 (NCT01104675)
  • Study Design: This was an open-label, single-arm, multicenter Phase II study.

  • Patient Population: Patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who were platinum-resistant (disease progression within 6 months of the last platinum-based therapy).

  • Inclusion Criteria: Histologically confirmed epithelial ovarian, fallopian tube, or primary peritoneal cancer; platinum-resistant disease; measurable disease by RECIST 1.1; ECOG performance status of 0 or 1.

  • Exclusion Criteria: Prior treatment with an Aurora kinase inhibitor; uncontrolled hypertension; significant cardiovascular disease.

  • Treatment Regimen: ENMD-2076 administered orally as a single agent.

  • Endpoints: The primary endpoint was the progression-free survival (PFS) rate at 6 months. Secondary endpoints included overall response rate (ORR), duration of response, and overall survival (OS).

Bevacizumab with Chemotherapy (AURELIA Trial - NCT00976911)
  • Study Design: A randomized, open-label, multicenter Phase III trial.

  • Patient Population: Patients with platinum-resistant recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.

  • Inclusion Criteria: Progression within 6 months of completing platinum-based therapy; measurable or assessable disease.

  • Exclusion Criteria: History of bowel obstruction; more than two prior anticancer regimens.

  • Treatment Regimen: Patients were randomized to receive either investigator's choice of chemotherapy (pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan) alone or in combination with bevacizumab (10 mg/kg every 2 weeks or 15 mg/kg every 3 weeks).

  • Endpoints: The primary endpoint was progression-free survival (PFS). Secondary endpoints included overall response rate (ORR), overall survival (OS), and safety.

Weekly Paclitaxel
  • Study Design: A Phase III prospective study comparing weekly paclitaxel to three-weekly paclitaxel.

  • Patient Population: Patients with recurrent platinum-resistant ovarian and peritoneal cancer.

  • Treatment Regimen: The weekly paclitaxel arm received 80 mg/m² on days 1, 8, and 15, every 28 days for a total of 6 cycles.

  • Endpoints: Comparison of survival benefits, objective response rate, and toxicities.

Pegylated Liposomal Doxorubicin (PLD) and Topotecan
  • Study Design: A Phase III, randomized, multicenter, open-label, comparative study.

  • Patient Population: Patients with epithelial ovarian carcinoma that recurred after or did not respond to first-line, platinum-based chemotherapy.

  • Treatment Regimen: Patients were randomized to receive either PLD 50 mg/m² as a 1-hour infusion every 4 weeks or topotecan 1.5 mg/m²/d for 5 consecutive days every 3 weeks.

  • Endpoints: The primary endpoint was progression-free survival. Secondary endpoints included overall response rate and overall survival.

Signaling Pathways and Mechanism of Action of ENMD-2076

ENMD-2076 is an orally active, multi-targeted kinase inhibitor with a unique profile that impacts key pathways in tumor growth and proliferation: angiogenesis, cell cycle progression, and proliferation. Its primary targets include Aurora A kinase, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Fibroblast Growth Factor Receptors (FGFRs).

Aurora A Kinase Inhibition

ENMD-2076 selectively inhibits Aurora A kinase, a key regulator of mitosis. Overexpression of Aurora A is common in many cancers and is associated with genetic instability and tumor progression. By inhibiting Aurora A, ENMD-2076 disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

Aurora_A_Pathway cluster_0 Cell Cycle Progression cluster_1 ENMD-2076 Action G2/M Checkpoint G2/M Checkpoint Mitosis Mitosis Mitosis->G2/M Checkpoint Regulates Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Centrosome Separation->Spindle Assembly Spindle Assembly->Mitosis ENMD-2076 ENMD-2076 Aurora A Kinase Aurora A Kinase ENMD-2076->Aurora A Kinase Inhibits Aurora A Kinase->Centrosome Separation

ENMD-2076 inhibits Aurora A kinase, disrupting mitosis.
VEGFR Signaling Inhibition

ENMD-2076 targets VEGFR2 (KDR), a key receptor in the vascular endothelial growth factor (VEGF) signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR2, ENMD-2076 blocks downstream signaling cascades, thereby inhibiting tumor angiogenesis and growth.

VEGFR_Pathway cluster_0 Angiogenesis cluster_1 VEGF Signaling Endothelial Cell Proliferation Endothelial Cell Proliferation Migration Migration Survival Survival Vascular Permeability Vascular Permeability VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates Downstream Signaling (PLCγ, PI3K/Akt, MAPK) Downstream Signaling (PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Signaling (PLCγ, PI3K/Akt, MAPK) Phosphorylates Downstream Signaling (PLCγ, PI3K/Akt, MAPK)->Endothelial Cell Proliferation Downstream Signaling (PLCγ, PI3K/Akt, MAPK)->Migration Downstream Signaling (PLCγ, PI3K/Akt, MAPK)->Survival Downstream Signaling (PLCγ, PI3K/Akt, MAPK)->Vascular Permeability ENMD-2076 ENMD-2076 ENMD-2076->VEGFR2 Inhibits

ENMD-2076 blocks angiogenesis by inhibiting VEGFR2.
FGFR Signaling Inhibition

ENMD-2076 also inhibits Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 and FGFR2. The FGF/FGFR signaling pathway is implicated in various cellular processes, including proliferation, survival, and differentiation. Dysregulation of this pathway can contribute to tumorigenesis. Inhibition of FGFRs by ENMD-2076 provides an additional mechanism to suppress tumor growth.

FGFR_Pathway cluster_0 Tumor Cell Effects cluster_1 FGF Signaling Proliferation Proliferation Survival Survival Differentiation Differentiation FGF FGF FGFR1/2 FGFR1/2 FGF->FGFR1/2 Activates Downstream Signaling (RAS/MAPK, PI3K/Akt) Downstream Signaling (RAS/MAPK, PI3K/Akt) FGFR1/2->Downstream Signaling (RAS/MAPK, PI3K/Akt) Phosphorylates Downstream Signaling (RAS/MAPK, PI3K/Akt)->Proliferation Downstream Signaling (RAS/MAPK, PI3K/Akt)->Survival Downstream Signaling (RAS/MAPK, PI3K/Akt)->Differentiation ENMD-2076 ENMD-2076 ENMD-2076->FGFR1/2 Inhibits

ENMD-2076 inhibits FGFR signaling to reduce tumor growth.

Head-to-Head Comparison: ENMD-2076 vs. a VEGFR Inhibitor (Sunitinib) in the Context of Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of ENMD-2076 and Sunitinib, a representative Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor. While no direct head-to-head clinical trials have been conducted, this document synthesizes available preclinical and clinical data to offer an objective analysis for researchers, scientists, and drug development professionals. The focus is on their application in triple-negative breast cancer (TNBC), a subtype with limited targeted therapeutic options.

Mechanism of Action and Kinase Inhibition Profile

Both ENMD-2076 and Sunitinib are multi-targeted tyrosine kinase inhibitors, but they possess distinct kinase inhibition profiles. ENMD-2076 has a unique profile that includes potent inhibition of Aurora kinases, in addition to its anti-angiogenic activity. Sunitinib is a well-established inhibitor of several receptor tyrosine kinases, primarily targeting VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).

ENMD-2076 is an orally bioavailable small molecule that inhibits both Aurora kinases and multiple kinases involved in angiogenesis, cell cycle progression, and cellular proliferation.[1] Its anti-proliferative activity is more selective for Aurora A kinase over Aurora B kinase.[1] The anti-angiogenic effects are mediated through the inhibition of VEGFR2/KDR, VEGFR3, FGFR1/2, and PDGFRα.[1]

Sunitinib is an oral multi-kinase inhibitor that targets VEGFRs, PDGFRs, c-KIT, Fms-like tyrosine kinase 3 (FLT3), and RET.[2] By inhibiting these receptors, Sunitinib impedes tumor angiogenesis and cell proliferation.[3]

Table 1: Kinase Inhibition Profile (IC50 values in nM)

Kinase TargetENMD-2076Sunitinib
VEGFRs
VEGFR2 (KDR)58.2[4]80[5]
VEGFR3 (Flt4)15.9[4]-
PDGFRs
PDGFRα56.4[4]-
PDGFRβ-2[5]
Aurora Kinases
Aurora A14[6]-
Aurora B350[4]-
Other Key Targets
Flt31.86[4]50 (ITD), 250 (WT)[5]
FGFR192.7[4]-
FGFR270.8[4]-
c-Kit120[1]-
Src23[6]-

Note: A direct comparison of IC50 values should be interpreted with caution due to potential variations in assay conditions between studies.

Signaling Pathway of ENMD-2076

ENMD_2076_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Mitosis VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR FGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis AuroraA Aurora A Proliferation Cell Proliferation AuroraA->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->PDGFR ENMD2076->AuroraA ENMD2076->Apoptosis Sunitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation cKIT c-KIT cKIT->Proliferation FLT3 FLT3 FLT3->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Sunitinib->FLT3 Xenograft_Workflow start Start cell_culture TNBC Cell Culture (MDA-MB-468 / MDA-MB-231) start->cell_culture injection Mammary Fat Pad Injection in Athymic Nude Mice cell_culture->injection tumor_growth Tumor Growth to Specified Volume injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Gavage Treatment (ENMD-2076 or Sunitinib vs. Vehicle) randomization->treatment monitoring Daily Tumor Measurement and Toxicity Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., specific time or tumor volume) monitoring->endpoint analysis Tumor Excision and Analysis (IHC, Western Blot) endpoint->analysis end End analysis->end

References

A Comparative Preclinical Guide to ENMD-2076: An Aurora A and VEGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for ENMD-2076, a dual inhibitor of Aurora A kinase and Vascular Endothelial Growth Factor Receptors (VEGFRs). The information is intended to offer an objective overview of its performance against other targeted therapies and is supported by experimental data from publicly available research.

Introduction to ENMD-2076

ENMD-2076 is an orally bioavailable, small-molecule inhibitor targeting key pathways in cancer progression: cell cycle regulation and angiogenesis. Its dual mechanism of action, primarily through the inhibition of Aurora A kinase and VEGFRs, provides a multi-pronged attack on tumor growth and survival. Preclinical studies have demonstrated its broad anti-tumor activity across a range of solid and hematological cancer models. This guide will delve into the specifics of this preclinical data, offering a comparative perspective with other agents targeting similar pathways.

Mechanism of Action: Dual Inhibition of Critical Cancer Pathways

ENMD-2076 exerts its anti-neoplastic effects by targeting two critical families of kinases:

  • Aurora A Kinase: A key regulator of mitotic progression, overexpression of Aurora A is common in many cancers and is associated with genomic instability and cell proliferation.

  • VEGF Receptors (VEGFRs): Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

By inhibiting both pathways, ENMD-2076 aims to halt tumor cell division and cut off its blood supply, leading to tumor growth inhibition and regression.

Signaling Pathways

The following diagram illustrates the primary signaling pathways targeted by ENMD-2076.

ENMD-2076_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Angiogenesis Aurora_A Aurora A Mitotic_Spindle Mitotic Spindle Assembly Aurora_A->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis_Pathway Angiogenesis Signaling (PI3K/Akt, MAPK) VEGFR->Angiogenesis_Pathway Endothelial_Cell Endothelial Cell Proliferation & Migration Angiogenesis_Pathway->Endothelial_Cell New_Blood_Vessels New Blood Vessel Formation Endothelial_Cell->New_Blood_Vessels ENMD_2076 ENMD-2076 ENMD_2076->Aurora_A Inhibition ENMD_2076->VEGFR Inhibition

ENMD-2076 dual-inhibitory mechanism of action.

Comparative In Vitro Kinase Inhibition

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of ENMD-2076 against a panel of kinases, compared to other selected Aurora kinase and VEGFR inhibitors. This data provides insight into the potency and selectivity of these compounds.

Kinase TargetENMD-2076 IC50 (nM)Alisertib (MLN8237) IC50 (nM)Danusertib (PHA-739358) IC50 (nM)Axitinib IC50 (nM)Cediranib IC50 (nM)
Aurora A 14[1]1.213[2]--
Aurora B 350[1]2579[2]--
VEGFR1 (Flt-1) 15.9--0.1<1
VEGFR2 (KDR) 58.2->10000.2[3]1
VEGFR3 (Flt-4) 15.9--0.1-0.3[3]1
FGFR1 92.7-47-5
FGFR2 70.8----
PDGFRα 56.4--1.62
c-Kit ---1.72
Flt3 1.86----

Comparative In Vitro Anti-Proliferative Activity

The anti-proliferative effects of ENMD-2076 have been evaluated in a wide range of cancer cell lines. The following table presents a selection of IC50 values for ENMD-2076 and comparator drugs in various cancer cell lines.

Cell LineCancer TypeENMD-2076 IC50 (µM)Alisertib (MLN8237) IC50 (µM)Danusertib (PHA-739358) IC50 (µM)
HCT-116 Colon0.250.040.12
HT-29 Colon0.350.120.15
MDA-MB-231 Breast (TNBC)0.450.08-
MDA-MB-468 Breast (TNBC)0.250.05-
A375 Melanoma0.15--
U266 Multiple Myeloma0.050.020.08
RPMI-8226 Multiple Myeloma0.080.030.1
MV4-11 Leukemia (AML)0.025[4]--

Comparative In Vivo Anti-Tumor Efficacy

The in vivo anti-tumor activity of ENMD-2076 has been demonstrated in various xenograft models. The following table summarizes the results of selected in vivo studies, comparing the efficacy of ENMD-2076 with other targeted agents.

Xenograft ModelCancer TypeDrugDosing ScheduleTumor Growth Inhibition (TGI) / RegressionReference
HCT-116 ColonENMD-2076100 mg/kg, PO, QD~80% TGI[5]
HCT-116 ColonAlisertib30 mg/kg, PO, QD>90% TGI[6][6]
MDA-MB-231 Breast (TNBC)ENMD-2076100 mg/kg, PO, QDSignificant TGI[7]
MDA-MB-468 Breast (TNBC)ENMD-2076100 mg/kg, PO, QDTumor Stasis[7]
U266 Multiple MyelomaENMD-2076100 mg/kg, PO, QDTumor Regression[5]
HL-60 LeukemiaDanusertib25 mg/kg, IV, BID75% TGI[2][2]
U87 GlioblastomaAxitinib30 mg/kg, PO, BIDSignificant survival extension[8]

Note: TGI (Tumor Growth Inhibition) and regression data are based on reported study outcomes and may be influenced by various factors including the specific animal model and study duration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical data. Below are standardized protocols for key experiments cited in this guide.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate (e.g., Histone H3) - ATP - Kinase Buffer - Test Inhibitor Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Kinase Buffer - Add serial dilutions of Inhibitor Prepare_Reagents->Plate_Setup Add_Kinase Add purified recombinant Aurora A or VEGFR kinase Plate_Setup->Add_Kinase Initiate_Reaction Initiate reaction by adding ATP and substrate mixture Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C for 30-60 min Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., add EDTA) Incubate->Stop_Reaction Detect_Signal Detect signal (e.g., ADP-Glo™, Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: - Plot % inhibition vs. inhibitor concentration - Calculate IC50 value Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for a typical in vitro kinase assay.
  • Reagent Preparation : Recombinant human Aurora A or VEGFR kinase, a suitable substrate (e.g., histone H3 for Aurora kinases), ATP, and kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4) are prepared.[9]

  • Inhibitor Dilution : The test compound (e.g., ENMD-2076) is serially diluted in DMSO and then in kinase buffer to achieve the desired final concentrations.

  • Reaction Setup : The kinase, substrate, and inhibitor are mixed in the wells of a microplate.

  • Reaction Initiation : The reaction is initiated by the addition of ATP.

  • Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Detection : The kinase activity is measured, often by quantifying the amount of ADP produced using a luminescent assay kit (e.g., ADP-Glo™).[3]

  • Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to measure cell density based on the measurement of cellular protein content.

  • Cell Seeding : Adherent cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to attach overnight.

  • Drug Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation : The cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Staining : The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing : Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization : The bound SRB dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement : The absorbance is read on a microplate reader at a wavelength of 510 nm.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft model.

Xenograft_Study_Workflow Start Start Cell_Culture Culture human cancer cells in vitro Start->Cell_Culture Animal_Inoculation Subcutaneously inoculate immunodeficient mice with cancer cells Cell_Culture->Animal_Inoculation Tumor_Growth Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³) Animal_Inoculation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Drug_Administration Administer test compound (e.g., ENMD-2076) and vehicle control according to the dosing schedule (e.g., daily oral gavage) Randomization->Drug_Administration Monitoring Monitor tumor volume and body weight regularly (e.g., twice weekly) Drug_Administration->Monitoring Endpoint Continue treatment until a predefined endpoint (e.g., tumor volume limit, study duration) Monitoring->Endpoint Data_Analysis Analyze data: - Calculate Tumor Growth Inhibition (TGI) - Assess statistical significance Endpoint->Data_Analysis End End Data_Analysis->End

Workflow for a typical in vivo tumor xenograft study.
  • Cell Implantation : Human cancer cells are harvested from culture and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (length x width²) / 2.

  • Randomization and Treatment : Mice are randomized into treatment and control groups. The test compound is administered, typically by oral gavage, at a specified dose and schedule. The control group receives the vehicle.

  • Monitoring : Tumor size and body weight are measured regularly (e.g., twice a week). Animal health is monitored daily.

  • Endpoint : The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment.

  • Data Analysis : The anti-tumor efficacy is assessed by comparing the mean tumor volume of the treated group to the control group. Tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

The preclinical data for ENMD-2076 demonstrates its potential as a multi-targeted anti-cancer agent with a unique mechanism of action that combines anti-proliferative and anti-angiogenic effects. Its in vitro and in vivo activity against a broad range of cancer models is promising. This guide provides a framework for comparing the preclinical profile of ENMD-2076 with other targeted therapies. Further investigation and clinical trials are necessary to fully elucidate its therapeutic potential in various cancer types. The detailed protocols and comparative data presented here are intended to aid researchers in the design and interpretation of future studies in this area.

References

ENMD-2076 in Acute Myeloid Leukemia: A Comparative Guide to Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for ENMD-2076 in the treatment of Acute Myeloid Leukemia (AML) with other therapeutic alternatives. The information is supported by available experimental data to offer an objective overview for research and drug development professionals.

Executive Summary

ENMD-2076 is an orally active, multi-targeted kinase inhibitor with activity against Aurora A kinase, FMS-like tyrosine kinase 3 (FLT3), and other kinases crucial for cell proliferation and angiogenesis.[1][2] A Phase I clinical trial has investigated its safety and efficacy in patients with relapsed or refractory AML. This guide summarizes the findings from this trial and places them in the context of other available therapies for this patient population, including targeted agents and standard chemotherapy.

ENMD-2076 Clinical Trial Data

A Phase I study was conducted to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and toxicities of ENMD-2076 in patients with relapsed or refractory AML or chronic myelomonocytic leukemia (CMML).[1]

Efficacy in Relapsed/Refractory AML

Of the 16 evaluable patients in the Phase I trial, the following responses were observed:[1]

Response MetricNumber of PatientsPercentage of Evaluable Patients
Complete Remission with Incomplete Count Recovery (CRi)16.25%
Morphologic Leukemia-Free State (MLFS)318.75%
Reduction in Marrow Blast Percentage (11-65%)531.25%
Safety and Tolerability

The recommended Phase II dose (RP2D) for ENMD-2076 was established at 225 mg administered orally once daily.[1] The most common non-hematological toxicities of any grade included fatigue, diarrhea, dysphonia, dyspnea, hypertension, constipation, and abdominal pain.[1] Dose-limiting toxicities (DLTs) observed were grade 3 fatigue, grade 3 typhilitis, grade 3 syncope, and grade 3 QTc prolongation.[1]

Comparison with Alternative Therapies for Relapsed/Refractory AML

The treatment landscape for relapsed/refractory AML is diverse and depends on factors such as patient fitness and mutational status. Below is a comparison of ENMD-2076 with other therapeutic options.

TherapyMechanism of ActionEfficacy Highlights (in Relapsed/Refractory AML)Common Grade ≥3 Adverse Events
ENMD-2076 Aurora A, FLT3, c-Kit, VEGFR2 inhibitor[1]1 CRi, 3 MLFS, 5 with reduced marrow blasts in 16 evaluable patients[1]Fatigue, typhilitis, syncope, QTc prolongation[1]
Gilteritinib (FLT3 Inhibitor) Selective FLT3 inhibitorMedian OS: 9.3 months vs 5.6 months for salvage chemotherapy in FLT3-mutated patients. CR/CRh rate: 34%[3]Anemia, febrile neutropenia, thrombocytopenia[3]
Venetoclax (BCL-2 Inhibitor) + Hypomethylating Agents BCL-2 inhibitorIn one study of patients with R/R AML, the combination of venetoclax and azacitidine led to a CR/CRi rate of 43%[4]Neutropenia, thrombocytopenia, febrile neutropenia[4]
Standard Chemotherapy Regimens (e.g., FLAG-IDA, MEC) Cytotoxic agentsCR rates range from 44% to 59.4%[4]Myelosuppression, infections, gastrointestinal toxicities[4]

Experimental Protocols

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative effect of ENMD-2076 on AML cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines: Human AML cell lines THP-1 and Kasumi-1 were used.[5]

  • Treatment: Cells were treated with ENMD-2076 for 24 and 48 hours.[5]

  • Methodology:

    • Cells are seeded in 96-well plates.

    • ENMD-2076 is added at various concentrations.

    • After the incubation period, MTT solution is added to each well.

    • Living cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance is measured spectrophotometrically to determine cell viability.

Apoptosis Detection (Western Blot)

The induction of apoptosis by ENMD-2076 was assessed by detecting the activation of the caspase pathway and changes in apoptosis-regulating proteins via Western blot.[5]

  • Cell Lysates: Protein extracts were prepared from AML cells treated with ENMD-2076.

  • Methodology:

    • Proteins are separated by size using SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-9, Caspase-3, PARP, Mcl-1, Bak, Bad, Bax).[5]

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

Signaling Pathways and Experimental Workflows

ENMD-2076 Mechanism of Action in AML

ENMD-2076 is a multi-kinase inhibitor that targets key signaling pathways involved in AML cell proliferation and survival. Its primary targets include Aurora A kinase and FLT3. Inhibition of these kinases leads to cell cycle arrest and induction of apoptosis.

ENMD_2076_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Downstream_FLT3 Downstream FLT3 Signaling (e.g., STAT5, PI3K/Akt) FLT3->Downstream_FLT3 ENMD2076 ENMD-2076 ENMD2076->FLT3 Inhibits AuroraA Aurora A Kinase ENMD2076->AuroraA Inhibits CellCycle Cell Cycle Progression AuroraA->CellCycle Apoptosis Apoptosis Downstream_FLT3->Apoptosis Inhibition leads to CellCycle->Apoptosis Arrest leads to

Caption: Mechanism of action of ENMD-2076 in AML cells.

Apoptosis Induction Pathway by ENMD-2076

Preclinical studies have shown that ENMD-2076 induces apoptosis in AML cells through the activation of the intrinsic caspase pathway.[5] This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Apoptosis_Pathway cluster_regulation Regulation of Apoptosis cluster_caspase Caspase Cascade ENMD2076 ENMD-2076 Pro_Apoptotic Pro-apoptotic proteins (Bak, Bad, Bax) ENMD2076->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-apoptotic protein (Mcl-1) ENMD2076->Anti_Apoptotic Downregulates Caspase9 Caspase-9 Pro_Apoptotic->Caspase9 Activates Anti_Apoptotic->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: ENMD-2076-induced apoptotic pathway in AML.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of ENMD-2076 in AML typically follows a standardized workflow to evaluate its anti-leukemic activity.

Experimental_Workflow start Start: AML Cell Lines (e.g., THP-1, Kasumi-1) treatment Treatment with ENMD-2076 (Varying concentrations and durations) start->treatment viability Cell Viability/Proliferation Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Detection treatment->apoptosis end End: Data Analysis and Conclusion on Efficacy viability->end western_blot Western Blot for Apoptotic Markers (Caspases, PARP, Bcl-2 family) apoptosis->western_blot western_blot->end

Caption: Workflow for preclinical evaluation of ENMD-2076.

References

A Comparative Guide to Biomarkers for ENMD-2076 Sensitivity and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ENMD-2076 is a multi-target kinase inhibitor with promising anti-cancer activity, primarily through the inhibition of Aurora A kinase and various angiogenic pathways.[1] Identifying patient populations most likely to respond to ENMD-2076 and understanding the mechanisms of resistance are critical for its successful clinical development. This guide provides a comprehensive overview of the known biomarkers for ENMD-2076 sensitivity and resistance, with a comparative analysis of biomarkers for alternative therapies in relevant cancer types.

Biomarkers for ENMD-2076 Sensitivity

The sensitivity to ENMD-2076 has been predominantly studied in preclinical models of breast cancer, particularly triple-negative breast cancer (TNBC), and in clinical trials for platinum-resistant ovarian cancer.

Key Sensitivity Biomarkers in Triple-Negative Breast Cancer (TNBC)

Preclinical studies have identified several key determinants of ENMD-2076 sensitivity in TNBC cell lines:

  • Absence of Estrogen Receptor (ER) and Human Epidermal Growth Factor Receptor 2 (HER2): TNBC cell lines, by definition lacking ER and HER2 expression, demonstrate significantly greater sensitivity to ENMD-2076 compared to ER-positive and HER2-amplified breast cancer cell lines.[2][3]

  • p53 Mutation Status and Expression: Within the TNBC subtype, cell lines harboring a TP53 mutation coupled with increased p53 protein expression are more sensitive to the cytotoxic effects of ENMD-2076.[2][4][5] This sensitivity is associated with the induction of apoptosis.[4][6] A correlation between increased p53 expression and sensitivity to ENMD-2076 has been observed.[7]

  • p73 Expression: Increased expression of the p53 family member p73 has been shown to correlate with sensitivity to ENMD-2076 in p53-mutated TNBC models.[6][8] The induction of p73 in response to treatment is associated with apoptosis.[6]

Table 1: ENMD-2076 IC50 Values in a Panel of Breast Cancer Cell Lines

Cell LineSubtypeER StatusHER2 Statusp53 StatusENMD-2076 IC50 (µM)
HCC1187TNBCNegativeNegativeMutant0.25
MDA-MB-468TNBCNegativeNegativeMutant0.46
MDA-MB-231TNBCNegativeNegativeMutant1.1
HCC1937TNBCNegativeNegativeMutant5.83
HCC1806TNBCNegativeNegativeMutant3.12
BT-474Luminal BPositiveAmplifiedWild-Type16.1
SK-BR-3HER2+NegativeAmplifiedMutant8.3
MCF-7Luminal APositiveNegativeWild-Type6.5

Source: Adapted from Diamond et al., Clinical Cancer Research, 2013.[3]

Biomarkers for ENMD-2076 Resistance

Understanding the mechanisms of both intrinsic and acquired resistance to ENMD-2076 is crucial for developing strategies to overcome it.

Key Resistance Biomarkers
  • Upregulation of the HER2 Signaling Pathway: Breast cancer cell lines with HER2 amplification and upregulation of the ERBB2 signaling pathway are more resistant to ENMD-2076.[2][7]

  • Induction of Senescence: In contrast to sensitive models that undergo apoptosis, resistance to ENMD-2076 is associated with the induction of a senescent phenotype.[6][9]

  • Activation of mTOR Signaling: Gene set enrichment analysis of patient-derived xenograft (PDX) models with acquired resistance to ENMD-2076 revealed an enrichment of the mTOR signaling pathway.[6]

  • TNBC Subtype Switching: A novel mechanism of acquired resistance observed in a preclinical TNBC model is a switch from the luminal androgen receptor (LAR) subtype to the more aggressive basal-like subtype.[6]

Signaling Pathways and Mechanisms of Action

To visualize the interplay of these biomarkers, the following diagrams illustrate the key signaling pathways involved in ENMD-2076's mechanism of action and resistance.

Caption: ENMD-2076 Mechanism of Action

ENMD_2076_Resistance_Mechanisms cluster_cell Resistant Cancer Cell cluster_resistance Resistance Pathways ENMD2076 ENMD-2076 Senescence Senescence ENMD2076->Senescence Induces Subtype_Switch TNBC Subtype Switch (LAR to Basal-like) ENMD2076->Subtype_Switch Induces Proliferation Cell Proliferation ENMD2076->Proliferation Ineffective Inhibition HER2 HER2/ERBB2 Pathway (Upregulated) HER2->Proliferation mTOR mTOR Pathway (Activated) Survival Cell Survival mTOR->Survival

Caption: Mechanisms of Resistance to ENMD-2076

Comparison with Alternative Therapies

A comprehensive evaluation of ENMD-2076 biomarkers necessitates a comparison with those for alternative therapies in relevant clinical settings.

Triple-Negative Breast Cancer (TNBC)

Table 2: Comparison of Biomarkers for Therapies in TNBC

Therapeutic AgentClassKey Sensitivity BiomarkersKey Resistance Biomarkers
ENMD-2076 Aurora A/Angiogenesis InhibitorER/HER2 negativity, TP53 mutation with high p53/p73 expressionHER2 pathway upregulation, mTOR activation, induction of senescence
PARP Inhibitors (e.g., Olaparib, Talazoparib) DNA Repair InhibitorGermline or somatic BRCA1/2 mutations, Homologous Recombination Deficiency (HRD)Reversion mutations in BRCA1/2, upregulation of drug efflux pumps
Taxanes (e.g., Paclitaxel, Docetaxel) Microtubule StabilizerBasal-like subtype, high expression of MAP2, presence of α-defensinsOverexpression of drug efflux pumps (e.g., P-glycoprotein), tubulin mutations
Anthracyclines (e.g., Doxorubicin) Topoisomerase II InhibitorAbsence of BCL2 expression, high TOP2A expressionOverexpression of drug efflux pumps, alterations in topoisomerase II
Platinum-Resistant Ovarian Cancer

Table 3: Comparison of Biomarkers for Therapies in Platinum-Resistant Ovarian Cancer

Therapeutic AgentClassKey Sensitivity BiomarkersKey Resistance Biomarkers
ENMD-2076 Aurora A/Angiogenesis InhibitorBiomarkers not yet validated in this setting[10]Biomarkers not yet validated in this setting[10]
Platinum-based chemotherapy (re-challenge) DNA Alkylating AgentLonger platinum-free interval, BRCA1/2 mutationsUpregulation of DNA repair pathways, decreased drug accumulation
PARP Inhibitors (e.g., Olaparib) DNA Repair InhibitorGermline or somatic BRCA1/2 mutations, HRDReversion mutations in BRCA1/2
Anti-angiogenic agents (e.g., Bevacizumab) VEGF InhibitorHigh microvessel density, specific gene expression signaturesUpregulation of alternative angiogenic pathways (e.g., FGF)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density and incubate for 24 hours.

  • Drug Treatment: Treat cells with a range of concentrations of ENMD-2076 and incubate for 72-96 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Western Blotting for Apoptosis Markers (Cleaved PARP and Cleaved Caspase-3)
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP or cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry for Phospho-Histone H3 (pHH3) in Xenograft Tumors
  • Tissue Preparation: Fix tumor xenograft tissues in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount them on positively charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein blocking solution.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a HRP-conjugated secondary antibody followed by a DAB chromogen substrate.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Quantify the percentage of pHH3-positive cells in representative tumor areas.

Experimental Workflow for Biomarker Discovery

The following diagram outlines a typical workflow for the discovery and validation of predictive biomarkers for a targeted therapy like ENMD-2076.

Biomarker_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Preclinical Validation cluster_clinical Clinical Validation Cell_Lines Screening in Diverse Cancer Cell Lines IC50 Determine IC50 Values Cell_Lines->IC50 Genomic_Profiling Genomic & Proteomic Prolifing (e.g., RNA-seq) Correlation Correlate Molecular Features with Sensitivity/Resistance Genomic_Profiling->Correlation IC50->Correlation PDX_Models Patient-Derived Xenograft (PDX) Models Correlation->PDX_Models In_Vivo_Efficacy In Vivo Efficacy Studies PDX_Models->In_Vivo_Efficacy Biomarker_Analysis Biomarker Analysis in Responders vs. Non-responders In_Vivo_Efficacy->Biomarker_Analysis Clinical_Trials Phase I/II Clinical Trials Biomarker_Analysis->Clinical_Trials Patient_Stratification Patient Stratification Based on Biomarkers Clinical_Trials->Patient_Stratification Response_Correlation Correlate Biomarker Status with Clinical Outcome Patient_Stratification->Response_Correlation

Caption: Workflow for Predictive Biomarker Discovery

References

Safety Operating Guide

Proper Disposal of ENMD-2076 Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of ENMD-2076 Tartrate.

This compound is a potent, orally active, multi-targeted kinase inhibitor.[1] As a pharmacologically active material, proper disposal is crucial to ensure personnel safety and environmental protection.[2] This document provides a step-by-step guide for the safe disposal of this compound and associated contaminated materials in a laboratory setting.

Pre-Disposal Planning and Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, it is imperative to have a disposal plan in place.[3] Always handle this compound and its waste with appropriate PPE to avoid contact and inhalation of dust, mists, or vapors.[2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Waste Segregation and Containerization

Proper segregation of waste streams is critical. Do not mix this compound waste with non-hazardous laboratory trash.

Step 1: Designate a Hazardous Waste Container Select a compatible, leak-proof, and puncture-resistant container for all this compound waste.[4] This includes:

  • Unused or expired this compound solid compound.

  • Contaminated labware (e.g., vials, pipette tips, syringes, flasks).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Materials used for cleaning spills.

For sharps such as needles, use a designated, puncture-resistant sharps container clearly labeled for hazardous drug waste.

Step 2: Label the Waste Container The container must be clearly labeled as "Hazardous Waste."[1][4] The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste" or "Chemotherapy Waste"

  • An indication of the hazards (e.g., "Toxic," "Potent Compound")

  • The date the waste was first added to the container.

  • The name of the Principal Investigator and the laboratory location.[1]

Keep the container securely closed except when adding waste.[4]

Disposal Procedure

Step 1: Collection of Waste

  • Solid Waste: Carefully place all solid this compound waste, including contaminated PPE and labware, into the designated hazardous waste container. Avoid creating dust when handling the solid compound.[2]

  • Liquid Waste: For solutions containing this compound, collect them in a compatible, sealable container. Do not pour solutions down the drain.[2] The first rinse of any container that held this compound should also be collected as hazardous waste.[4]

  • Empty Containers: Empty containers or liners may retain product residue and should be disposed of in the same manner as the compound itself.[2]

Step 2: Storage of Waste Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[1] This area should be away from incompatible materials.

Step 3: Arrange for Pickup and Disposal Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][2] Disposal must be carried out by a licensed hazardous waste vendor in accordance with all local, regional, and national regulations.[2][5] The most common method for final disposal of potent pharmaceutical compounds is incineration.[1]

Spill Management

In the event of a spill, ensure the area is well-ventilated and restrict access.[2] Wearing appropriate PPE, clean the spill using an absorbent material. All materials used for spill cleanup must be disposed of as hazardous waste.[2] Thoroughly clean the surface to remove any residual contamination.

Quantitative Data: In Vitro Kinase Inhibitory Activity of ENMD-2076

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for ENMD-2076 against a panel of kinases, demonstrating its multi-targeted nature.

Kinase TargetIC₅₀ (nM)
Aurora A1.86
Flt314
KDR/VEGFR258.2
Flt4/VEGFR315.9
FGFR192.7
FGFR270.8
Src56.4
PDGFRαNot specified

Data sourced from MedChemExpress and Selleck Chemicals.[1][5]

Visualizations

Logical Workflow for this compound Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Final Disposal A Identify Need for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Place Solid Waste & Contaminated Materials in Container C->D E Collect Liquid Waste & Rinsate in Separate Container C->E F Segregate Sharps into Designated Sharps Container C->F G Keep Containers Securely Sealed D->G E->G F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Disposal by Licensed Vendor (Incineration) I->J

Caption: Workflow for the safe disposal of this compound.

Simplified Signaling Pathway Inhibition by ENMD-2076

G ENMD ENMD-2076 AuroraA Aurora A ENMD->AuroraA Flt3 Flt3 ENMD->Flt3 VEGFR VEGFR2/3 ENMD->VEGFR FGFR FGFR1/2 ENMD->FGFR Src Src ENMD->Src Proliferation Cell Proliferation AuroraA->Proliferation Flt3->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Src->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis leads to G2M_Arrest G2/M Arrest Proliferation->G2M_Arrest leads to Angiogenesis->Apoptosis leads to

Caption: Inhibition of key signaling pathways by ENMD-2076.

References

Personal protective equipment for handling ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of ENMD-2076 Tartrate in a laboratory setting. Adherence to these procedures is vital to ensure personal safety and maintain a secure research environment. This compound is a potent, orally active, multi-targeted kinase inhibitor intended for research use only.

Immediate Safety and Handling Protocols

All personnel handling this compound must be thoroughly trained in handling potent chemical compounds and adhere to the following personal protective equipment (PPE) and handling protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a chemical-resistant barrier to prevent skin absorption.
Eye Protection Chemical safety goggles or a full-face shieldProtects eyes from splashes or airborne particles of the compound.
Body Protection A fully buttoned lab coat with elastic cuffsPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesNecessary when handling the powder form outside of a certified chemical fume hood to prevent inhalation.
Engineering Controls

To minimize the risk of exposure, specific engineering controls must be in place.

Control TypeRequirementPurpose
Ventilation All handling of powdered this compound must be conducted in a certified chemical fume hood.To contain and exhaust airborne particles, preventing inhalation.
Safety Equipment An emergency eye wash station and safety shower must be readily accessible.To provide immediate decontamination in case of accidental exposure.

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for the safe management of this compound.

Storage and Handling
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Handling: Avoid creating dust when handling the solid form. Use appropriate tools and techniques for weighing and transferring the compound.

Spill and Emergency Procedures
Emergency ScenarioProcedural Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.
Minor Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Cover the spill with an absorbent material. 4. Collect the absorbed material into a sealed container for disposal.
Major Spill 1. Evacuate the laboratory and notify safety personnel immediately. 2. Restrict access to the area. 3. Follow institutional emergency procedures.
Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed, and puncture-resistant container.
Liquid Waste Collect in a clearly labeled, sealed, and leak-proof container.
Contaminated Materials All disposable PPE, labware, and cleaning materials must be disposed of as hazardous waste.

Mechanism of Action and Signaling Pathway

This compound is a multi-targeted kinase inhibitor with primary activity against Aurora A and Flt3.[1][2] Its mechanism of action involves the disruption of key cellular processes that are critical for tumor growth and survival, including cell cycle progression and angiogenesis.[3] Inhibition of Aurora A kinase leads to defects in mitotic spindle formation, cell cycle arrest, and ultimately apoptosis.[4] By inhibiting Flt3, this compound can block signaling pathways that promote cell proliferation and survival in certain hematological malignancies.[5] The compound has also been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway.[6]

ENMD_2076_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flt3 Flt3 PI3K PI3K Flt3->PI3K Akt Akt PI3K->Akt Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression Apoptosis Apoptosis Akt->Apoptosis Aurora_A Aurora A Aurora_A->Cell_Cycle_Progression ENMD_2076 ENMD-2076 Tartrate ENMD_2076->Flt3 ENMD_2076->Aurora_A

Caption: this compound signaling pathway.

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the institution's safety committee before any work with this compound begins. These protocols should include step-by-step procedures for all planned experiments, including solution preparation, cell-based assays, and animal studies, with specific safety precautions integrated into each step. As a starting point, refer to published studies on ENMD-2076 for established methodologies. For instance, in vitro kinase assays and cell proliferation assays are common methods to characterize its activity.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.